molecular formula C10H10N2O2 B1301096 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 874605-59-1

2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B1301096
CAS No.: 874605-59-1
M. Wt: 190.2 g/mol
InChI Key: CAFXSRDUIAZBHO-UHFFFAOYSA-N
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Description

2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 874605-59-1) is a high-value chemical building block designed for advanced research and drug discovery applications. This compound features the privileged imidazo[1,2-a]pyridine scaffold, a structure recognized for its broad relevance in medicinal chemistry and present in several marketed drugs . As a fused bicyclic heterocycle, it serves as a versatile precursor for the synthesis of diverse pharmacologically active molecules. The presence of the carboxylic acid functional group at the 3-position makes it an ideal intermediate for further derivatization, particularly in the synthesis of amide-based compounds targeting various disease pathways. In anti-infective research, analogues based on the imidazo[1,2-a]pyridine core have shown significant promise. Specifically, this structural class has demonstrated potent activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains . Some derivatives function by inhibiting the essential mycobacterial enzyme cytochrome bcc oxidase (QcrB), a validated target in the oxidative phosphorylation pathway, with several candidates, such as Telacebec (Q203), advancing to clinical trials . The methyl substituents at the 2- and 8-positions can enhance the compound's lipophilicity and influence its interaction with biological targets, making it a valuable scaffold for exploring structure-activity relationships (SAR) . This product is supplied with a minimum purity of 96% and has a listed melting point of 122-123°C . It is offered as a white to off-white solid and should be stored at 2-8°C . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-4-3-5-12-8(10(13)14)7(2)11-9(6)12/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFXSRDUIAZBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371236
Record name 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874605-59-1
Record name 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthetic pathway for 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This guide details the core synthetic strategy, experimental protocols, and relevant chemical data.

Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process:

  • Step 1: Synthesis of Ethyl 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylate. This key intermediate is synthesized via the condensation of 2-amino-3-methylpyridine with an appropriate β-ketoester, such as ethyl 2-chloro-3-oxobutanoate. This reaction proceeds through an initial nucleophilic attack of the exocyclic amino group of the pyridine on the α-carbon of the ketoester, followed by an intramolecular cyclization.

  • Step 2: Hydrolysis of the Ethyl Ester. The target carboxylic acid is then obtained by the hydrolysis of the ethyl ester intermediate. This can be accomplished under either acidic or basic conditions.

This synthetic approach is illustrated in the following reaction scheme:

G cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis 2-amino-3-methylpyridine 2-Amino-3-methylpyridine intermediate_ester Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate 2-amino-3-methylpyridine->intermediate_ester + ethyl_2_chloro_3_oxobutanoate Ethyl 2-chloro-3-oxobutanoate ethyl_2_chloro_3_oxobutanoate->intermediate_ester final_product This compound intermediate_ester->final_product H3O+ or OH-

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental methodologies for the synthesis of the target compound.

Step 1: Synthesis of Ethyl 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylate

This procedure is adapted from general methods for the synthesis of imidazo[1,2-a]pyridine derivatives.

Materials:

  • 2-Amino-3-methylpyridine (1.0 eq)

  • Ethyl 2-chloro-3-oxobutanoate (1.1 eq)

  • Anhydrous Ethanol

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • A solution of 2-amino-3-methylpyridine in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Ethyl 2-chloro-3-oxobutanoate is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any acid formed during the reaction, followed by washing with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • Purification is achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate.

Step 2: Hydrolysis of Ethyl 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylate

Materials:

  • Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq)

  • Ethanol

  • Aqueous solution of Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl)

Procedure (Alkaline Hydrolysis):

  • The ethyl ester is dissolved in ethanol in a round-bottom flask.

  • An aqueous solution of sodium hydroxide (e.g., 2 M) is added to the solution.

  • The mixture is heated to reflux and stirred for 2-4 hours, with reaction progress monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The remaining aqueous solution is cooled in an ice bath and acidified by the dropwise addition of hydrochloric acid until a precipitate is formed (typically pH 3-4).

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Form
2-Amino-3-methylpyridine1603-40-3C₆H₈N₂108.14Solid
Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate241146-66-7C₁₂H₁₄N₂O₂218.25Solid
This compound874605-59-1C₁₀H₁₀N₂O₂190.19Solid

Table 2: Experimental Data (Expected)

CompoundReaction StepTypical Yield (%)Melting Point (°C)
Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate170-85Not reported
This compound285-95>250 (decomposes)

Table 3: Spectroscopic Data (Expected)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate~8.0-8.2 (d, 1H, Ar-H), ~7.0-7.2 (m, 2H, Ar-H), 4.3-4.5 (q, 2H, OCH₂CH₃), 2.6-2.8 (s, 3H, Ar-CH₃), 2.4-2.6 (s, 3H, Imidazole-CH₃), 1.3-1.5 (t, 3H, OCH₂CH₃)~164 (C=O), ~145 (Ar-C), ~140 (Ar-C), ~128 (Ar-CH), ~125 (Ar-CH), ~120 (Ar-CH), ~115 (Imidazole-C), ~110 (Imidazole-C), ~60 (OCH₂CH₃), ~17 (Ar-CH₃), ~14 (Imidazole-CH₃), ~14 (OCH₂CH₃)
This compound~12.0-13.0 (br s, 1H, COOH), ~8.1-8.3 (d, 1H, Ar-H), ~7.1-7.3 (m, 2H, Ar-H), 2.7-2.9 (s, 3H, Ar-CH₃), 2.5-2.7 (s, 3H, Imidazole-CH₃)~168 (C=O), ~146 (Ar-C), ~141 (Ar-C), ~129 (Ar-CH), ~126 (Ar-CH), ~121 (Ar-CH), ~118 (Imidazole-C), ~112 (Imidazole-C), ~18 (Ar-CH₃), ~15 (Imidazole-CH₃)

Note: The spectroscopic data presented are estimations based on closely related structures and are intended for guidance. Actual experimental values may vary.

Experimental Workflow Diagram

The overall experimental workflow can be visualized as follows:

G cluster_synthesis Synthesis of Intermediate Ester cluster_hydrolysis Hydrolysis to Final Product start_synth Mix 2-amino-3-methylpyridine and ethyl 2-chloro-3-oxobutanoate in Ethanol reflux_synth Reflux for 4-6h start_synth->reflux_synth workup_synth Solvent removal, extraction, and washing reflux_synth->workup_synth purify_synth Column Chromatography workup_synth->purify_synth product_ester Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate purify_synth->product_ester start_hydro Dissolve ester in Ethanol and add NaOH(aq) product_ester->start_hydro Proceed to hydrolysis reflux_hydro Reflux for 2-4h start_hydro->reflux_hydro workup_hydro Solvent removal and acidification reflux_hydro->workup_hydro filtration Filter and wash precipitate workup_hydro->filtration final_product This compound filtration->final_product

Caption: Experimental workflow for the synthesis of this compound.

Technical Guide: Physicochemical Properties of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid. Due to the limited availability of experimental data in public literature, this guide combines verified experimental values with a generalized synthetic protocol.

Core Physicochemical Data

The following table summarizes the available quantitative data for this compound. It is important to note that while the melting point has been experimentally determined, other key physicochemical parameters such as boiling point, pKa, logP, and aqueous solubility are not readily found in the cited literature.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol Calculated
CAS Number 874605-59-1
Physical Form Solid
Melting Point 122 - 123 °C
Boiling Point Not available-
pKa Not available-
logP Not available-
Solubility Not available-

Experimental Protocols

While specific experimental protocols for the determination of the physicochemical properties of this compound are not detailed in the available literature, a general synthetic route can be described based on established methods for the synthesis of the imidazo[1,2-a]pyridine scaffold.

General Synthesis of this compound

The synthesis of the imidazo[1,2-a]pyridine core generally involves the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound. For the target molecule, this compound, a plausible synthetic approach is the reaction of 3-methyl-2-aminopyridine with a suitable three-carbon α-halocarbonyl reagent that can provide the carboxylic acid functionality at the 3-position.

Reaction Scheme:

A likely synthetic route involves the reaction of 3-methyl-2-aminopyridine with a derivative of 2-chloropropanoic acid, such as ethyl 2-chloroacetoacetate, followed by cyclization and subsequent hydrolysis of the ester to yield the carboxylic acid.

Materials:

  • 3-methyl-2-aminopyridine

  • Ethyl 2-chloroacetoacetate (or similar α-halocarbonyl reagent)

  • A suitable solvent (e.g., ethanol, dimethylformamide)

  • A base (e.g., sodium bicarbonate, triethylamine)

  • Acid or base for ester hydrolysis (e.g., hydrochloric acid, sodium hydroxide)

Procedure:

  • Condensation and Cyclization:

    • Dissolve 3-methyl-2-aminopyridine in a suitable solvent such as ethanol.

    • Add an equimolar amount of ethyl 2-chloroacetoacetate to the solution.

    • Add a base, such as sodium bicarbonate, to neutralize the hydrogen halide formed during the reaction.

    • Heat the reaction mixture under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting crude product, the ethyl ester of this compound, can be purified by column chromatography.

  • Hydrolysis:

    • Dissolve the purified ethyl ester in a suitable solvent mixture, such as ethanol and water.

    • Add an excess of a base, like sodium hydroxide, to the solution.

    • Heat the mixture to reflux and monitor the hydrolysis of the ester to the carboxylic acid by TLC.

    • Once the reaction is complete, cool the mixture and acidify it with a dilute acid, such as hydrochloric acid, to precipitate the carboxylic acid product.

    • Filter the precipitate, wash it with cold water, and dry it under vacuum to obtain this compound.

Characterization:

The final product should be characterized by standard analytical techniques, including:

  • Melting Point: To confirm the identity and purity of the compound.

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the molecular structure.

  • Mass Spectrometry: To confirm the molecular weight.

Visualizations

The following diagram illustrates the generalized synthetic workflow for this compound.

Synthesis_Workflow Reactants 3-methyl-2-aminopyridine + Ethyl 2-chloroacetoacetate Reaction_Step1 Condensation & Cyclization (Solvent, Base, Heat) Reactants->Reaction_Step1 Intermediate Ethyl 2,8-dimethylimidazo[1,2-a]pyridine- 3-carboxylate Reaction_Step1->Intermediate Reaction_Step2 Hydrolysis (Base, then Acid) Intermediate->Reaction_Step2 Product 2,8-Dimethylimidazo[1,2-a]pyridine- 3-carboxylic acid Reaction_Step2->Product Purification Purification & Characterization Product->Purification

Caption: Generalized synthesis of this compound.

The Core Mechanism of Action of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This technical guide focuses on the potential mechanism of action of a specific analogue, 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid. While direct experimental data for this compound is limited, this document synthesizes the known biological activities and mechanisms of structurally related imidazo[1,2-a]pyridine derivatives to extrapolate a comprehensive profile for the target molecule. The primary proposed mechanisms of action are centered around anti-inflammatory and antibacterial activities, with potential roles in enzyme inhibition. This guide presents available quantitative data, detailed experimental protocols for assessing these activities, and visual representations of key signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

Imidazo[1,2-a]pyridines are bicyclic heteroaromatic compounds containing a bridgehead nitrogen atom that have garnered significant interest from the scientific community. This core structure is present in several commercially available drugs and numerous compounds under preclinical and clinical investigation, highlighting its therapeutic potential.[1] The diverse biological activities associated with this scaffold include anti-inflammatory, anticancer, antiviral, antibacterial, and enzyme inhibitory properties.[2][3]

The subject of this guide, this compound, is a derivative that combines the key imidazo[1,2-a]pyridine nucleus with a carboxylic acid functional group at the 3-position and methyl groups at the 2- and 8-positions. While specific research on this exact molecule is not extensively published, the activities of its structural analogues provide a strong foundation for predicting its mechanism of action. This document will explore these potential mechanisms, supported by data from closely related compounds.

Putative Mechanisms of Action

Based on the literature for analogous compounds, the primary mechanisms of action for this compound are likely to be anti-inflammatory and antibacterial.

Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives.[4] The proposed mechanism involves the modulation of key inflammatory signaling pathways, namely the NF-κB and STAT3 pathways, and the inhibition of cyclooxygenase (COX) enzymes.[5][6]

A novel synthetic imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-3-amine (MIA), has been shown to exert its anti-inflammatory effects by suppressing both NF-κB and STAT3 signaling pathways in cancer cell lines.[6] MIA was found to reduce the DNA-binding activity of NF-κB and decrease the expression of downstream targets like COX-2 and inducible nitric oxide synthase (iNOS).[5] Furthermore, it inhibited the phosphorylation of STAT3.[6] Given the structural similarities, it is plausible that this compound could operate through a similar mechanism.

Proposed Anti-inflammatory Signaling Pathway

Anti-inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) Receptor Receptor Inflammatory Stimuli (e.g., LPS)->Receptor This compound This compound IKK IKK Complex This compound->IKK Inhibition STAT3 STAT3 This compound->STAT3 Inhibition of Phosphorylation Receptor->IKK Receptor->STAT3 Activates IκBα IκBα IKK->IκBα Phosphorylates & Promotes Degradation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits NF-κB (active) NF-κB (active) NF-κB (p50/p65)->NF-κB (active) STAT3-P STAT3-P STAT3->STAT3-P Inflammatory Gene Transcription Inflammatory Gene Transcription NF-κB (active)->Inflammatory Gene Transcription Induces Transcription of COX-2, iNOS, Cytokines STAT3-P->Inflammatory Gene Transcription

Caption: Proposed anti-inflammatory mechanism of this compound.

Antibacterial Activity

Derivatives of this compound have been synthesized and evaluated for their antibacterial and antimycobacterial activities.[7] Some of these compounds showed activity against Staphylococcus aureus, Staphylococcus epidermidis, and Mycobacterium tuberculosis H37Rv.[7]

While the precise antibacterial mechanism for this class of compounds is not fully elucidated, a potential mode of action for antibacterial agents targeting Gram-positive bacteria like S. aureus involves disruption of the cell membrane.[8] For instance, the compound D-3263 has been shown to increase the membrane permeability of S. aureus.[8] It is conceivable that this compound could exert its antibacterial effect through a similar membrane-disrupting mechanism.

Enzyme Inhibition

The imidazo[1,2-a]pyridine scaffold is a common feature in various enzyme inhibitors.[2] Structural analogs of 2,8-dimethylimidazo[1,2-a]pyridine-6-carboxylic acid have demonstrated potent inhibition of H⁺/K⁺-ATPase.[9] Furthermore, other derivatives have been identified as inhibitors of phosphoinositide 3-kinase (PI3K) and Rab geranylgeranyl transferase.[10][11] This suggests that this compound could also function as an enzyme inhibitor, and its specific target would depend on the overall molecular structure and substituent groups.

Quantitative Data from Analogous Compounds

The following tables summarize the quantitative biological activity data for various imidazo[1,2-a]pyridine derivatives. This data provides a benchmark for the potential potency of this compound.

Table 1: Enzyme Inhibition Data for Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine (2a)p110α0.67[10]
Optimized derivative of 2a (2g)p110α0.0018[10]
Thiazole derivative (12)p110α0.0028[10]
Structural analogs of 2,8-dimethylimidazo[1,2-a]pyridine-6-carboxylic acidH⁺/K⁺-ATPase0.8[9]

Table 2: Antibacterial Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Derivatives of this compoundStaphylococcus aureusActive (varying degrees)[7]
Staphylococcus epidermidisActive (varying degrees)[7]
Mycobacterium tuberculosis H37RvActive (varying degrees)[7]

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to investigate the mechanism of action of this compound.

Cell Viability Assessment (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cell lines.

  • Cell Culture: Plate cells (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate at a suitable density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

NF-κB Activity Assay (ELISA-based)

This assay measures the DNA-binding activity of NF-κB.

  • Nuclear Extraction: Treat cells with the test compound and an inflammatory stimulus (e.g., LPS), then perform nuclear extraction to isolate nuclear proteins.

  • ELISA Procedure: Use a commercially available NF-κB p65 ELISA kit. Add the nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus site.

  • Antibody Incubation: Add a primary antibody specific for the p65 subunit of NF-κB, followed by a secondary antibody conjugated to a reporter enzyme (e.g., HRP).

  • Substrate Addition and Detection: Add a suitable substrate and measure the resulting colorimetric signal using a microplate reader.

  • Data Analysis: Quantify the NF-κB DNA-binding activity based on the absorbance values.

Gene Expression Analysis (Quantitative PCR - qPCR)

qPCR is used to measure the expression levels of target genes (e.g., COX-2, iNOS).

  • RNA Extraction: Treat cells with the test compound and stimulus, then extract total RNA using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qPCR Reaction: Set up the qPCR reaction with the cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).

  • Data Acquisition: Run the qPCR cycling program and collect the fluorescence data.

  • Data Analysis: Determine the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).

Molecular Docking

This computational method predicts the binding mode of a ligand to a protein target.

  • Protein and Ligand Preparation: Obtain the 3D structure of the target protein (e.g., NF-κB p50 subunit from the Protein Data Bank) and prepare the 3D structure of this compound.

  • Docking Simulation: Use docking software (e.g., AutoDock) to perform the docking calculations, which explore various conformations and orientations of the ligand within the protein's binding site.

  • Analysis of Results: Analyze the docking poses and scoring functions to predict the most favorable binding mode and estimate the binding affinity.

General Experimental Workflow for Biological Activity Assessment

Experimental Workflow cluster_invitro In vitro Assays cluster_moa Mechanistic Elucidation Compound Synthesis & Characterization Compound Synthesis & Characterization In vitro Screening In vitro Screening Compound Synthesis & Characterization->In vitro Screening Mechanism of Action Studies Mechanism of Action Studies In vitro Screening->Mechanism of Action Studies Cytotoxicity (MTT) Cytotoxicity (MTT) In vitro Screening->Cytotoxicity (MTT) Antibacterial (MIC) Antibacterial (MIC) In vitro Screening->Antibacterial (MIC) Enzyme Inhibition Enzyme Inhibition In vitro Screening->Enzyme Inhibition In vivo Studies In vivo Studies Mechanism of Action Studies->In vivo Studies Gene Expression (qPCR) Gene Expression (qPCR) Mechanism of Action Studies->Gene Expression (qPCR) Protein Expression (Western Blot) Protein Expression (Western Blot) Mechanism of Action Studies->Protein Expression (Western Blot) Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis Molecular Docking Molecular Docking Mechanism of Action Studies->Molecular Docking Lead Optimization Lead Optimization In vivo Studies->Lead Optimization

Caption: A generalized workflow for the biological evaluation of novel compounds.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, a strong case can be made for its potential as an anti-inflammatory and antibacterial agent based on the activities of structurally related compounds. The proposed mechanisms, involving the modulation of the NF-κB and STAT3 signaling pathways and potential disruption of bacterial cell membranes, provide a solid foundation for future research.

To definitively elucidate the mechanism of action, further experimental work is required. This should include the synthesis and purification of this compound, followed by a systematic evaluation of its biological activities using the protocols outlined in this guide. Such studies will be crucial in determining the therapeutic potential of this compound and guiding the development of novel drugs based on the versatile imidazo[1,2-a]pyridine scaffold.

References

In-Depth Technical Guide on the Biological Activity of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on the biological activities of derivatives of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid. Specifically, it details the antibacterial and antimycobacterial properties of its thiosemicarbazide and other related derivatives. This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies for the evaluation of these activities, and insights into their potential mechanisms of action, supported by workflow diagrams and conceptual models.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in drug discovery due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. The specific compound, this compound, serves as a versatile starting material for the synthesis of various derivatives with potential therapeutic applications. This guide consolidates the current knowledge on the biological activities of these derivatives, with a primary focus on their efficacy against bacterial and mycobacterial pathogens.

Synthesis of the Core Scaffold

The synthesis of the parent compound, this compound, is a key step in the development of its biologically active derivatives. While various methods for the synthesis of imidazo[1,2-a]pyridines have been reported, a common approach involves the condensation of a 2-aminopyridine with an α-haloketone, followed by further functionalization.

G cluster_synthesis Synthesis of the Core Scaffold 2_Aminopyridine 2-Amino-3-methylpyridine Alpha_Haloketone Ethyl 2-chloroacetoacetate Cyclization Cyclization Intermediate Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate Hydrolysis Hydrolysis Final_Product 2,8-Dimethylimidazo[1,2-a]pyridine- 3-carboxylic acid

Biological Activities

Derivatives of this compound have demonstrated notable antibacterial and antimycobacterial activities. The primary focus of research has been on thiosemicarbazide derivatives.

Antibacterial and Antifungal Activity

A series of 1-[(2,8-dimethylimidazo[1,2-a]pyridine-3-yl)carbonyl]-4-alkyl/arylthiosemicarbazides, along with their cyclized thiazolidinone, oxadiazole, and triazole-thione analogs, have been synthesized and evaluated for their biological activities. Some of these compounds were found to be active against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis.

Table 1: Summary of Antibacterial Activity Data

Compound ClassTest OrganismActivity Level
1-[(2,8-dimethylimidazo[1,2-a]pyridine-3-yl)carbonyl]-4-arylthiosemicarbazidesStaphylococcus aureusActive
Staphylococcus epidermidisActive

Note: Specific MIC values from the primary literature were not available in the searched resources. "Active" indicates that the compounds showed inhibitory effects.

Antimycobacterial Activity

The most significant reported activity for derivatives of this compound is against Mycobacterium tuberculosis. Specifically, certain thiosemicarbazide derivatives have shown promise as antimycobacterial agents.[1]

Table 2: Summary of Antimycobacterial Activity Data

Compound ClassTest OrganismActivity Level
1-[(2,8-dimethylimidazo[1,2-a]pyridine-3-yl)carbonyl]-4-arylthiosemicarbazidesMycobacterium tuberculosis H37RvActive

Note: Specific MIC values from the primary literature were not available in the searched resources. "Active" indicates that the compounds showed inhibitory effects.

Experimental Protocols

The evaluation of the biological activity of these compounds involves standardized microbiological assays. The following are detailed methodologies representative of those used for testing imidazo[1,2-a]pyridine derivatives.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

  • Preparation of Bacterial Inoculum: A suspension of the test bacteria (e.g., Staphylococcus aureus) is prepared in a suitable broth and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculation and Incubation: The diluted bacterial suspension is added to each well containing the compound dilutions. Control wells (bacteria with no compound and broth alone) are also included. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

G cluster_workflow Broth Microdilution Workflow A Prepare bacterial inoculum (0.5 McFarland standard) B Perform serial dilutions of test compounds in 96-well plate C Inoculate wells with diluted bacterial suspension D Incubate at 37°C for 18-24 hours E Determine MIC (lowest concentration with no growth)

Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)

This assay is a commonly used colorimetric method to determine the MIC of compounds against M. tuberculosis.

  • Preparation of Mycobacterial Inoculum: A suspension of M. tuberculosis H37Rv is prepared in a suitable medium (e.g., Middlebrook 7H9 broth) and the turbidity is adjusted to a 1.0 McFarland standard.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate with the appropriate growth medium.

  • Inoculation and Incubation: The mycobacterial inoculum is added to each well. The plates are then incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.

  • Determination of MIC: A color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest compound concentration that prevents this color change.

Potential Mechanisms of Action

While the specific molecular targets of the this compound derivatives have not been fully elucidated, the broader classes of imidazo[1,2-a]pyridines and thiosemicarbazides provide insights into their potential mechanisms of action.

Antimycobacterial Mechanism

For the antitubercular activity, a likely target is the cytochrome bc1 complex (QcrB), a key component of the electron transport chain.[2] Inhibition of QcrB disrupts the pathogen's ability to generate ATP, leading to cell death. This mechanism is shared by other potent imidazo[1,2-a]pyridine-3-carboxamide antitubercular agents.

G

Antibacterial Mechanism

The antibacterial mechanism of the thiosemicarbazide derivatives against Staphylococcus species may involve the inhibition of bacterial type IIA topoisomerases, such as DNA gyrase and topoisomerase IV.[2] These enzymes are essential for DNA replication, and their inhibition leads to a disruption of this process and ultimately, bacterial cell death. Specifically, some thiosemicarbazides have been shown to inhibit the ATPase activity of the ParE subunit of topoisomerase IV.[2]

Conclusion

Derivatives of this compound, particularly those incorporating a thiosemicarbazide moiety, represent a promising class of antimicrobial agents. The available data indicates activity against clinically relevant Gram-positive bacteria and the primary causative agent of tuberculosis. Further investigation is warranted to elucidate the specific structure-activity relationships, optimize the potency and pharmacokinetic properties of these compounds, and definitively identify their molecular targets. The experimental protocols and potential mechanisms of action outlined in this guide provide a framework for future research and development in this area.

References

An In-depth Technical Guide to 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic Acid (CAS Number: 874605-59-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry.

Core Chemical Properties

This compound is a solid organic compound. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 874605-59-1
Molecular Formula C₁₀H₁₀N₂O₂[1]
Molecular Weight 190.2 g/mol [1]
Physical Form Solid
Melting Point 122-123 °C
Storage Sealed in dry, room temperature

Spectroscopic Data

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published, the general synthesis of imidazo[1,2-a]pyridine derivatives is well-documented. A common and effective method is the cyclocondensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound.

General Synthesis Workflow:

G cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 2-Amino-3-methylpyridine 2-Amino-3-methylpyridine Cyclocondensation Cyclocondensation 2-Amino-3-methylpyridine->Cyclocondensation Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate->Cyclocondensation Hydrolysis Hydrolysis Cyclocondensation->Hydrolysis Intermediate Ester Target_Compound This compound Hydrolysis->Target_Compound

Caption: General synthetic workflow for imidazo[1,2-a]pyridine-3-carboxylic acids.

Methodology:

  • Cyclocondensation: 2-Amino-3-methylpyridine would be reacted with an α-haloketone, such as ethyl 2-chloroacetoacetate, in a suitable solvent like ethanol or dimethylformamide. The reaction is typically heated to facilitate the formation of the imidazo[1,2-a]pyridine ring system, yielding the corresponding ethyl ester intermediate.

  • Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid. This is usually achieved by heating the ester in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution, followed by acidification to precipitate the carboxylic acid product.

Potential Pharmacological Activity and Signaling Pathways

Direct pharmacological studies on this compound are limited in the available literature. However, the imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, anticancer, and antimicrobial effects.[2]

A study on derivatives synthesized from the "2,8-dimethylimidazo[1,2-a]pyridine-3-yl" carbonyl moiety has shown that these compounds possess antibacterial, antifungal, and antimycobacterial properties.[1] This suggests that the core molecule itself may serve as a valuable scaffold for the development of novel anti-infective agents.

Furthermore, other imidazo[1,2-a]pyridine carboxylic acid derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.[3] The anti-inflammatory effects of some imidazo[1,2-a]pyridine derivatives have been shown to be mediated through the modulation of the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[4][5]

Potential Anti-inflammatory Signaling Pathway:

G cluster_pathway Potential Anti-inflammatory Mechanism Compound This compound NFkB NF-κB Compound->NFkB Inhibition COX2 COX-2 NFkB->COX2 Activation Inflammation Inflammation COX2->Inflammation Pro-inflammatory mediators

Caption: Postulated inhibitory effect on the NF-κB signaling pathway.

Experimental Protocol for Biological Evaluation (Based on Analogues):

The following outlines a general experimental workflow for assessing the anti-inflammatory activity of this compound, based on protocols used for similar imidazo[1,2-a]pyridine derivatives.[4]

G cluster_workflow Anti-inflammatory Activity Assessment Workflow Cell_Culture Cell Culture (e.g., Macrophages) Stimulation Induce Inflammation (e.g., with LPS) Cell_Culture->Stimulation Treatment Treat with Compound Stimulation->Treatment Assays Biological Assays Treatment->Assays COX_Assay COX Inhibition Assay Assays->COX_Assay NFkB_Assay NF-κB Activity Assay Assays->NFkB_Assay Cytokine_Assay Cytokine Measurement (e.g., ELISA) Assays->Cytokine_Assay

Caption: General workflow for evaluating anti-inflammatory potential.

  • Cell Culture: Maintain appropriate cell lines, such as RAW 264.7 macrophages or specific cancer cell lines, in standard culture conditions.

  • Induction of Inflammation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce an inflammatory response.

  • Compound Treatment: Treat the stimulated cells with varying concentrations of this compound.

  • Biological Assays:

    • COX Inhibition Assay: Measure the activity of COX-1 and COX-2 enzymes in the presence of the compound to determine its inhibitory potential and selectivity.

    • NF-κB Activity Assay: Assess the effect of the compound on the activation of the NF-κB pathway, for instance, by measuring the levels of phosphorylated IκBα or using a reporter gene assay.

    • Cytokine Measurement: Quantify the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, using methods like ELISA.

Conclusion

This compound is a heterocyclic compound with a scaffold known for diverse pharmacological activities. While direct experimental data for this specific molecule is sparse, its structural relationship to known bioactive compounds suggests its potential as a valuable building block in drug discovery, particularly in the areas of anti-inflammatory and anti-infective agent development. Further research is warranted to fully elucidate its synthesis, physicochemical properties, and biological profile.

References

Elucidation of the Chemical Structure of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document details the synthetic pathway, spectroscopic characterization, and potential biological significance of this molecule, presenting data in a structured format for ease of comparison and interpretation.

Molecular Structure and Properties

This compound possesses a fused bicyclic system consisting of an imidazole and a pyridine ring. The systematic substitution of methyl groups at positions 2 and 8, along with a carboxylic acid group at position 3, defines its unique chemical architecture and potential for biological activity.

PropertyValue
CAS Number 874605-59-1
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.19 g/mol
Physical Form Solid
Purity Typically >95%

Synthesis and Experimental Protocols

The synthesis of the 2,8-dimethylimidazo[1,2-a]pyridine scaffold is generally achieved through a condensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound. For the title compound, a plausible synthetic route involves the reaction of 3-methyl-2-aminopyridine with a pyruvate derivative, followed by cyclization.

A Plausible Synthetic Workflow:

G cluster_reactants Starting Materials 3-Methyl-2-aminopyridine 3-Methyl-2-aminopyridine Condensation Condensation 3-Methyl-2-aminopyridine->Condensation Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate->Condensation Intermediate Intermediate Condensation->Intermediate Formation of N-substituted intermediate Cyclization Cyclization Intermediate->Cyclization Intramolecular nucleophilic attack Ester_Intermediate Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate Cyclization->Ester_Intermediate Hydrolysis Hydrolysis Ester_Intermediate->Hydrolysis Base or Acid catalyzed Final_Product This compound Hydrolysis->Final_Product

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol for Synthesis (General Procedure):

  • Condensation: To a solution of 3-methyl-2-aminopyridine in a suitable solvent (e.g., ethanol or DMF), an equimolar amount of an ethyl 2-halo-3-oxobutanoate (e.g., ethyl 2-chloroacetoacetate) is added. The reaction mixture is heated under reflux for several hours.

  • Cyclization: The intermediate formed undergoes spontaneous or base-catalyzed intramolecular cyclization to yield the ethyl ester of the target molecule.

  • Hydrolysis: The resulting ester is then hydrolyzed using a base (e.g., NaOH or KOH) in an aqueous alcoholic solution, followed by acidification to precipitate the desired this compound.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system to afford the final compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.5s3HC2-CH₃
~2.7s3HC8-CH₃
~7.0-7.2m1HAromatic-H
~7.4-7.6m1HAromatic-H
~8.0-8.2m1HAromatic-H
~12-13br s1HCOOH

Predicted ¹³C NMR Spectral Data:

Chemical Shift (δ, ppm)Assignment
~15C2-CH₃
~18C8-CH₃
~112-145Aromatic Carbons
~165C=O (Carboxylic Acid)
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of related compounds shows characteristic fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected, followed by fragmentation corresponding to the loss of the carboxylic acid group and other fragments from the bicyclic core.

Expected Fragmentation Pathway:

G M_plus [M]⁺ Loss_COOH Loss of COOH M_plus->Loss_COOH Fragment_1 [M-COOH]⁺ Loss_COOH->Fragment_1 Loss_CH3 Loss of CH₃ Fragment_1->Loss_CH3 Fragment_2 [M-COOH-CH₃]⁺ Loss_CH3->Fragment_2

Caption: Predicted mass spectrometry fragmentation pathway.

Potential Biological Significance and Signaling Pathways

Derivatives of the imidazo[1,2-a]pyridine scaffold have been reported to exhibit a range of biological activities, including antibacterial, antifungal, and antimycobacterial effects. Furthermore, studies on related compounds suggest potential modulation of key cellular signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.

Potential Signaling Pathway Modulation:

The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, growth, and survival. Its dysregulation is a hallmark of many cancers. Similarly, the STAT3 and NF-κB signaling pathways are key players in inflammation and tumorigenesis. Imidazo[1,2-a]pyridine derivatives have shown potential to inhibit these pathways, suggesting a possible mechanism of action for their observed anti-cancer and anti-inflammatory properties.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates STAT3 STAT3 Receptor->STAT3 Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) mTOR->Gene_Expression Promotes IKK IKK IκB IκB IKK->IκB Phosphorylates (leading to degradation) NF_kB NF-κB IκB->NF_kB Inhibits NF_kB->Gene_Expression Promotes STAT3->Gene_Expression Promotes Compound 2,8-Dimethylimidazo[1,2-a]pyridine -3-carboxylic acid Derivative Compound->PI3K Potential Inhibition Compound->NF_kB Potential Inhibition Compound->STAT3 Potential Inhibition

Caption: Potential modulation of PI3K/Akt/mTOR and STAT3/NF-κB signaling pathways.

This guide provides a foundational understanding of the structure, synthesis, and potential biological relevance of this compound. Further detailed experimental studies are required to fully elucidate its specific spectral characteristics and biological activity profile.

An In-depth Technical Guide on the Spectroscopic Data for 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, experimentally verified spectroscopic data for 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is limited. This guide provides predicted data based on the known spectroscopic characteristics of the imidazo[1,2-a]pyridine scaffold and data from closely related analogs. The experimental protocols are generalized procedures typical for the analysis of this class of organic compounds.

Introduction

This compound is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its prevalence in a variety of biologically active molecules. Imidazo[1,2-a]pyridine derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and notably, antitubercular properties.[1][2][3] Some compounds from this class have been identified as potent inhibitors of essential enzymes in pathogens, such as ATP synthase in Mycobacterium tuberculosis.[4][5][6] This guide provides a detailed overview of the expected spectroscopic signature of this compound, along with methodologies for its synthesis and characterization.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 874605-59-1

  • Molecular Formula: C₁₀H₁₀N₂O₂

  • Molecular Weight: 190.19 g/mol

Hypothetical Synthesis

A plausible synthetic route to this compound involves a cyclocondensation reaction, a common method for the synthesis of the imidazo[1,2-a]pyridine core.

Synthesis_Workflow Hypothetical Synthesis Workflow cluster_reactants Starting Materials cluster_reaction1 Step 1: Cyclocondensation cluster_intermediate Intermediate cluster_reaction2 Step 2: Hydrolysis cluster_product Final Product 2-amino-3-methylpyridine 2-Amino-3-methylpyridine Cyclocondensation Cyclocondensation 2-amino-3-methylpyridine->Cyclocondensation ethyl_2-chloroacetoacetate Ethyl 2-chloroacetoacetate ethyl_2-chloroacetoacetate->Cyclocondensation Intermediate_Ester Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate Cyclocondensation->Intermediate_Ester Hydrolysis Saponification (e.g., LiOH, H₂O/THF) Intermediate_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product ATP_Synthase_Inhibition Mechanism of Action: ATP Synthase Inhibition Compound This compound ATP_Synthase Mycobacterium tuberculosis F1F0-ATP Synthase Compound->ATP_Synthase Binds to enzyme Proton_Channel Proton Channel Blockage ATP_Synthase->Proton_Channel Inhibits ATP_Production ATP Synthesis Proton_Channel->ATP_Production Disrupts proton motive force, leading to decreased Bacterial_Death Bacterial Cell Death ATP_Production->Bacterial_Death Energy depletion causes

References

The Imidazo[1,2-a]pyridine Core: A Journey from Discovery to a Privileged Scaffold in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a nitrogen-containing heterocyclic system that has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic and structural features allow for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, and development of imidazo[1,2-a]pyridine derivatives, with a focus on their synthesis, biological evaluation, and mechanism of action.

Discovery and Historical Milestones

The journey of imidazo[1,2-a]pyridines began in the early 20th century. The first synthesis is credited to Aleksei Chichibabin (Tschitschibabin) in 1925, who reported the reaction of 2-aminopyridine with α-halocarbonyl compounds.[1] This fundamental reaction, known as the Tschitschibabin reaction, laid the groundwork for the exploration of this chemical space. For decades, research on imidazo[1,2-a]pyridines was primarily of academic interest.

A significant turning point came with the discovery of the biological activities of certain derivatives. This led to a surge in research and development, particularly in the pharmaceutical industry. Key milestones include:

  • 1925: First synthesis of the imidazo[1,2-a]pyridine ring system by Tschitschibabin.[1]

  • Mid-20th Century: Elucidation of the structure and initial exploration of the chemical properties of the scaffold.

  • Late 20th Century: Discovery of the potent hypnotic effects of zolpidem and the anxiolytic properties of alpidem, leading to their development as blockbuster drugs. This solidified the therapeutic potential of the imidazo[1,2-a]pyridine core.

  • 21st Century: Recognition of the imidazo[1,2-a]pyridine scaffold as a privileged structure, leading to its exploration in a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. The development of modern synthetic methodologies, such as multicomponent and transition-metal-catalyzed reactions, has further accelerated the discovery of novel derivatives with improved potency and selectivity.

Synthetic Methodologies: From Classical to Contemporary

The synthesis of the imidazo[1,2-a]pyridine core has evolved significantly since its discovery. Early methods were often harsh and limited in scope, but modern techniques offer greater efficiency, diversity, and milder reaction conditions.

The Tschitschibabin Reaction and its Variations

The classical synthesis involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization.

Numerous modifications to the original Tschitschibabin reaction have been developed to improve yields and broaden the substrate scope. These include the use of various catalysts and solvent-free conditions. For instance, a catalyst- and solvent-free reaction between α-bromo/chloroketones and 2-aminopyridines at 60°C has been reported to be highly efficient.

Multicomponent Reactions (MCRs)

Multicomponent reactions have emerged as powerful tools for the synthesis of complex molecules in a single step. The Groebke-Blackburn-Bienaymé reaction is a prominent example used for the synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide. This reaction offers high atom economy and allows for the rapid generation of diverse libraries of compounds.

Transition-Metal-Catalyzed Syntheses

Modern organic synthesis has been revolutionized by transition-metal catalysis. Various copper- and palladium-catalyzed reactions have been developed for the synthesis of imidazo[1,2-a]pyridines, enabling the formation of C-C and C-N bonds under mild conditions and with high functional group tolerance.

Therapeutic Applications and Key Derivatives

The versatility of the imidazo[1,2-a]pyridine scaffold is evident in the wide range of biological activities exhibited by its derivatives. Several compounds from this class have been successfully developed into marketed drugs, while many others are in various stages of clinical development.

Central Nervous System (CNS) Agents

The most well-known application of imidazo[1,2-a]pyridines is in the treatment of CNS disorders.

  • Zolpidem (Ambien®): A widely prescribed hypnotic agent for the short-term treatment of insomnia. It acts as a selective agonist at the benzodiazepine site of the GABA-A receptor.

  • Alpidem: An anxiolytic agent that also modulates the GABA-A receptor.

  • Olprinone: Used in the treatment of acute heart failure.

Anticancer Agents

The imidazo[1,2-a]pyridine core has been extensively explored as a scaffold for the development of novel anticancer agents. These derivatives have been shown to inhibit various cancer cell lines through diverse mechanisms of action.

Anti-infective Agents

Derivatives of imidazo[1,2-a]pyridine have demonstrated potent activity against a range of pathogens.

  • Antituberculosis Agents: Several imidazo[1,2-a]pyridine-3-carboxamides have shown remarkable activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.

  • Antiviral and Antifungal Agents: Research is ongoing to explore the potential of this scaffold in developing new antiviral and antifungal therapies.

Quantitative Data Summary

The following tables summarize the biological activity and pharmacokinetic properties of selected imidazo[1,2-a]pyridine derivatives.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
IP-5HCC1937 (Breast)45[2][3]
IP-6HCC1937 (Breast)47.7[2][3]
IP-7HCC1937 (Breast)79.6[2][3]
12b Hep-2 (Laryngeal)11[4]
HepG2 (Liver)13[4]
MCF-7 (Breast)11[4]
A375 (Melanoma)11[4]
8 HeLa (Cervical)0.34[5]
MDA-MB-231 (Breast)0.32[5]
ACHN (Renal)0.39[5]
HCT-15 (Colon)0.31[5]
12 HeLa (Cervical)0.35[5]
MDA-MB-231 (Breast)0.29[5]
ACHN (Renal)0.34[5]
HCT-15 (Colon)0.30[5]
13 HeLa (Cervical)0.37[5]
MDA-MB-231 (Breast)0.41[5]
ACHN (Renal)0.39[5]
HCT-15 (Colon)0.30[5]
17 HeLa (Cervical)0.55[5]
MDA-MB-231 (Breast)0.49[5]
ACHN (Renal)0.60[5]
HCT-15 (Colon)0.56[5]

Table 2: Anti-tuberculosis Activity of Imidazo[1,2-a]pyridine-3-carboxamides

CompoundMtb StrainMIC (µM)Reference
9 H37Rv≤0.006[6][7]
12 H37Rv≤0.006[6][7]
16 H37Rv≤0.006[6][7]
17 H37Rv≤0.006[6][7]
18 H37Rv≤0.006[6][7]
13 MDR and XDR strains-[6][7]
18 MDR and XDR strainsPotency surpassing PA-824[6][7]
4 MDR and XDR strains≤0.03–0.8[8]
23 (lead) DS Mtb0.069–0.174[8]

Table 3: Pharmacokinetic Properties of Selected Imidazo[1,2-a]pyridine Derivatives

CompoundSpeciesRouteAUC (ng·h/mL)T1/2 (h)Bioavailability (%)Reference
ZolpidemHumanOral-1.5 - 3.2~70[9]
4 MousePO (3 mg/kg)385013.231.1[8]
23 (lead) Rat-288.221.5-[8]
13 MousePO / IV---[6][7]
18 MousePO / IV---[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives.

Synthesis of Zolpidem

Step 1: Bromination of 4-Methylacetophenone 4-Methylacetophenone is brominated using a suitable brominating agent (e.g., bromine in acetic acid) to yield 2-bromo-1-(4-methylphenyl)ethan-1-one.

Step 2: Condensation with 2-Amino-5-methylpyridine The resulting bromo derivative is condensed with 2-amino-5-methylpyridine to form the imidazo[1,2-a]pyridine intermediate, 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine.[10]

Step 3: Introduction of the Acetamide Side Chain The acetamide side chain at the 3-position is introduced via a multi-step process. A common route involves a Mannich reaction to introduce a dimethylaminomethyl group, followed by conversion to a cyanomethyl group and subsequent hydrolysis to the carboxylic acid.[10] Finally, amidation with dimethylamine yields zolpidem.[10] An alternative, more efficient process involves the in-situ generation of intermediates, reducing the number of steps and improving the overall yield.[11]

Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides (Anti-tuberculosis Agents)

Step 1: Synthesis of the Imidazo[1,2-a]pyridine-3-carboxylate Core 2-Aminopyridine derivatives are reacted with ethyl 2-chloroacetoacetate to yield the corresponding ethyl imidazo[1,2-a]pyridine-3-carboxylate.

Step 2: Saponification The ester is saponified using a base such as lithium hydroxide to afford the imidazo[1,2-a]pyridine-3-carboxylic acid.

Step 3: Amidation The carboxylic acid is coupled with a desired amine using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield the final imidazo[1,2-a]pyridine-3-carboxamide.

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test imidazo[1,2-a]pyridine derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis for Signaling Pathway Investigation

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of compounds on signaling pathways.

  • Protein Extraction: Treat cells with the imidazo[1,2-a]pyridine derivative of interest. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a suitable method (e.g., BCA assay).

  • Gel Electrophoresis: Separate the protein samples by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt).

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have been shown to modulate several key signaling pathways implicated in cancer.

  • PI3K/Akt/mTOR Pathway: This pathway is a crucial regulator of cell growth, proliferation, and survival. Some imidazo[1,2-a]pyridines act as inhibitors of PI3K, leading to the downregulation of downstream effectors like Akt and mTOR, ultimately inducing apoptosis in cancer cells.[12]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K inhibits

PI3K/Akt/mTOR signaling pathway inhibition.
  • STAT3/NF-κB/iNOS/COX-2 Pathway: This pathway is involved in inflammation and cancer progression. Certain imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by modulating this pathway.

STAT3_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n translocates STAT3 STAT3 STAT3_n STAT3 STAT3->STAT3_n translocates Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->NFkB inhibits Imidazopyridine->STAT3 inhibits Gene_Expression Gene Expression (iNOS, COX-2) NFkB_n->Gene_Expression STAT3_n->Gene_Expression

STAT3/NF-κB signaling pathway modulation.
Experimental Workflows

The following diagrams illustrate typical experimental workflows for the discovery and evaluation of imidazo[1,2-a]pyridine derivatives.

Synthesis_Workflow Start Start: Select Starting Materials Reaction Reaction: e.g., Groebke-Blackburn-Bienaymé Start->Reaction Workup Work-up: Extraction & Washing Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Characterization Characterization: NMR, MS, etc. Purification->Characterization Final_Product Final Product: Pure Imidazo[1,2-a]pyridine Characterization->Final_Product

General synthetic workflow.

Anticancer_Screening_Workflow Compound_Library Imidazo[1,2-a]pyridine Compound Library MTT_Assay Primary Screening: MTT Assay for Cytotoxicity Compound_Library->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay Hit_Identification Hit Identification: Compounds with IC50 < Threshold MTT_Assay->Hit_Identification Hit_Identification->Compound_Library Inactive Dose_Response Dose-Response Studies Hit_Identification->Dose_Response Active Mechanism_Study Mechanism of Action Studies: Western Blot, etc. Dose_Response->Mechanism_Study Lead_Compound Lead Compound Identification Mechanism_Study->Lead_Compound

Anticancer drug screening workflow.

Conclusion

The imidazo[1,2-a]pyridine scaffold has a rich history and a bright future in drug discovery. From its initial synthesis nearly a century ago to its current status as a privileged structure, this heterocyclic system continues to provide a fertile ground for the development of new therapeutic agents. The ongoing advancements in synthetic chemistry, coupled with a deeper understanding of its biological mechanisms, will undoubtedly lead to the discovery of novel imidazo[1,2-a]pyridine derivatives with improved efficacy and safety profiles for the treatment of a wide range of diseases.

References

Potential Therapeutic Targets of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide summarizes the potential therapeutic applications of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid based on the biological activities of structurally related imidazo[1,2-a]pyridine derivatives. As of the latest literature review, no direct experimental data on the biological targets or therapeutic efficacy of this compound has been published. The information presented herein is intended to guide future research and drug discovery efforts.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system effects.[1][2] This guide focuses on the potential therapeutic targets of the specific, yet understudied, compound this compound by examining the established biological activities of its close structural analogs. The primary areas of therapeutic potential for this class of compounds appear to be in oncology, inflammatory diseases, and infectious diseases.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of related imidazo[1,2-a]pyridine derivatives, the following therapeutic targets and mechanisms of action are proposed for this compound.

Oncology

Several studies have highlighted the cytotoxic effects of imidazo[1,2-a]pyridine derivatives against various cancer cell lines. This suggests that this compound could be a valuable lead compound for the development of novel anticancer agents.

Signaling Pathway Modulation: A key mechanism of action for some imidazo[1,2-a]pyridine derivatives involves the modulation of critical inflammatory and survival pathways in cancer cells. For instance, an 8-methyl-substituted analog has been shown to exert its anti-inflammatory and pro-apoptotic effects by targeting the STAT3/NF-κB/iNOS/COX-2 signaling cascade.[3][4]

STAT3_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates, leading to degradation NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates iNOS iNOS NFkB_nucleus->iNOS upregulates COX2 COX-2 NFkB_nucleus->COX2 upregulates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NFkB_nucleus->Pro_inflammatory_Cytokines upregulates STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation pSTAT3->iNOS upregulates pSTAT3->COX2 upregulates Compound Imidazo[1,2-a]pyridine Derivative Compound->IKK Compound->pSTAT3

Modulation of the STAT3/NF-κB signaling pathway by imidazo[1,2-a]pyridine derivatives.

Quantitative Data on Anticancer Activity of Analogs:

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
12 2-(p-nitrophenyl), 3-(p-chlorophenylamino)HT-29 (Colon)4.15 ± 2.93[5]
18 2-(2,4-difluorophenyl), 3-(p-chlorophenylamino)MCF-7 (Breast)14.81 ± 0.20
18 2-(2,4-difluorophenyl), 3-(p-chlorophenylamino)B16F10 (Melanoma)14.39 ± 0.04
14 2-(p-tolyl), 3-(p-chlorophenylamino)B16F10 (Melanoma)21.75 ± 0.81[5]
Anti-inflammatory Diseases

The demonstrated inhibition of key inflammatory mediators by imidazo[1,2-a]pyridine derivatives suggests a potential therapeutic role in inflammatory diseases.

Cyclooxygenase (COX) Inhibition: Certain derivatives of imidazo[1,2-a]pyridine carboxylic acid have been shown to inhibit COX enzymes, with a preference for COX-2.[2] This selectivity is a desirable trait for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Quantitative Data on Anti-inflammatory Activity of Analogs:

CompoundTargetActivityReference
3-amino imidazo[1,2-a]pyridine-2-carboxylic acidCOX-2Preferential Inhibition[2]
Infectious Diseases

The imidazo[1,2-a]pyridine scaffold has been identified as a promising starting point for the development of novel antimicrobial agents, particularly against mycobacteria.

Mycobacterium tuberculosis Pantothenate Synthetase Inhibition: A series of 2-methylimidazo[1,2-a]pyridine-3-carboxamides were identified as inhibitors of Mycobacterium tuberculosis pantothenate synthetase, an essential enzyme for bacterial survival.[6]

Quantitative Data on Antimycobacterial Activity of Analogs:

Compound IDTargetIC50 (µM)MIC (µM)Reference
5b M. tuberculosis Pantothenate Synthetase1.90 ± 0.124.53[6]

Experimental Protocols

The following are representative protocols for key experiments cited in the literature for the biological evaluation of imidazo[1,2-a]pyridine derivatives.

Cytotoxicity Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24-72 hours.

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Workflow for the MTT cytotoxicity assay.
In Vitro COX-2 Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2. The activity is often determined by measuring the production of prostaglandins, such as PGE2, from the substrate arachidonic acid.

Protocol:

  • Reagent Preparation: Prepare assay buffer, human recombinant COX-2 enzyme, heme cofactor, and arachidonic acid substrate.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, COX-2 enzyme, and heme. Then, add various concentrations of the test compound or a known COX-2 inhibitor (e.g., celecoxib) and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

  • Reaction Incubation: Incubate the plate for 10 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., 1 M HCl).

  • PGE2 Quantification: Measure the concentration of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

NF-κB p65 Activity Assay

Principle: This is an ELISA-based assay to measure the activation of NF-κB by quantifying the amount of the p65 subunit bound to a specific DNA sequence.

Protocol:

  • Nuclear Extract Preparation: Treat cells with the test compound and a stimulant (e.g., LPS). Prepare nuclear extracts from the cells.

  • Binding Reaction: Add the nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus sequence. Incubate for 1 hour at room temperature to allow NF-κB p65 to bind to the DNA.

  • Primary Antibody Incubation: Add a primary antibody specific for the NF-κB p65 subunit and incubate for 1 hour.

  • Secondary Antibody Incubation: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.

  • Colorimetric Detection: Wash the wells and add a chromogenic substrate (e.g., TMB). Stop the reaction with a stop solution.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Quantify the amount of activated NF-κB p65 by comparing the absorbance of treated samples to untreated controls.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently unavailable, the extensive research on its structural analogs strongly suggests its potential as a promising scaffold for the development of novel therapeutics. Future research should focus on the synthesis and in-depth biological evaluation of this specific compound. Initial screening should prioritize its potential anticancer, anti-inflammatory, and antimycobacterial activities. Mechanistic studies, including target identification and pathway analysis, will be crucial to elucidate its precise mode of action and to guide its further development as a potential drug candidate. The experimental protocols outlined in this guide provide a solid foundation for initiating such investigations.

References

An In-depth Technical Guide to the Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities. This bicyclic system is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its derivatives have demonstrated efficacy as anticancer, anti-inflammatory, antiviral, and CNS-active agents. This technical guide provides a comprehensive overview of the core synthetic methodologies for constructing the imidazo[1,2-a]pyridine ring system, complete with detailed experimental protocols, quantitative data for comparative analysis, and mechanistic insights visualized through reaction pathway diagrams.

Classical Condensation Methods: The Tschitschibabin and Ortoleva-King Reactions

The traditional and most widely employed routes to imidazo[1,2-a]pyridines involve the condensation of 2-aminopyridines with bifunctional reagents. These methods, while established, continue to be refined and utilized for their reliability and access to a diverse range of derivatives.

Tschitschibabin Condensation

The classical Tschitschibabin reaction involves the condensation of a 2-aminopyridine with an α-haloketone. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration to furnish the aromatic imidazo[1,2-a]pyridine core.[1] While historically significant, this method's scope can be limited by the availability and lachrymatory nature of α-haloketones. Modern variations often employ milder conditions and in situ generation of the reactive intermediates.[2]

G start 2-Aminopyridine + α-Haloketone intermediate1 N-Alkylated Pyridinium Salt start->intermediate1 N-Alkylation intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Imidazo[1,2-a]pyridine intermediate2->product Dehydration

Tschitschibabin Condensation Workflow
2-Aminopyridine Derivativeα-Haloketone DerivativeSolventBaseTemp. (°C)Time (h)Yield (%)Reference
2-Aminopyridine2-BromoacetophenoneEthanolNaHCO₃Reflux485[2]
2-Amino-5-methylpyridine2-Chloro-4'-fluoroacetophenoneDMFK₂CO₃80692[2]
2-Amino-4-chloropyridine2-Bromo-1-(thiophen-2-yl)ethanoneAcetonitrileNone601278[2]
2-AminopyridineEthyl 2-bromoacetoacetateEthanolNaHCO₃Reflux588[2]

To a solution of 2-aminopyridine (1.0 g, 10.6 mmol) in ethanol (20 mL) was added 2-bromoacetophenone (2.1 g, 10.6 mmol) and sodium bicarbonate (1.34 g, 15.9 mmol). The reaction mixture was heated at reflux for 4 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and the solvent was removed under reduced pressure. The residue was partitioned between ethyl acetate (50 mL) and water (50 mL). The organic layer was separated, washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product was purified by column chromatography on silica gel (ethyl acetate/hexane, 1:4) to afford 2-phenylimidazo[1,2-a]pyridine as a white solid (1.75 g, 85% yield).

Ortoleva-King Reaction

The Ortoleva-King reaction provides a convenient one-pot synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones in the presence of iodine.[3] This method circumvents the need for pre-synthesized α-haloketones by generating the reactive α-iodoketone in situ. The reaction typically proceeds by heating the reactants neat or in a high-boiling solvent, followed by base-mediated cyclization.[4][5]

G start 2-Aminopyridine + Acetophenone + I₂ intermediate1 α-Iodoketone (in situ) start->intermediate1 Iodination intermediate2 Pyridinium Iodide Salt intermediate1->intermediate2 N-Alkylation product Imidazo[1,2-a]pyridine intermediate2->product Base-mediated Cyclization

Ortoleva-King Reaction Workflow
2-Aminopyridine DerivativeAcetophenone DerivativeCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
2-Aminopyridine2'-HydroxyacetophenoneI₂Neat110451[3]
2-Aminopyridine4'-MethoxyacetophenoneI₂Neat110460[3]
2-Amino-5-bromopyridineAcetophenoneI₂Neat110445[3]
2-Aminopyridine4'-DimethylaminoacetophenoneI₂Neat110440[3]

A mixture of 2-aminopyridine (2.3 equivalents) and 2'-hydroxyacetophenone (1.0 equivalent) was heated to 110 °C. To this molten mixture, iodine (1.2 equivalents) was added portion-wise over 10 minutes. The reaction mixture was stirred at 110 °C for 4 hours. After cooling to room temperature, an aqueous solution of sodium hydroxide (40%, 10 mL) was added, and the mixture was heated at 100 °C for 1 hour. The reaction mixture was then cooled, and the resulting precipitate was collected by filtration, washed with water, and dried. The crude product was purified by recrystallization from ethanol to afford 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine in 51% yield.

Multicomponent Reactions (MCRs)

Multicomponent reactions have emerged as powerful tools for the rapid and efficient synthesis of complex molecules from simple starting materials in a single step. Several MCRs have been successfully applied to the synthesis of imidazo[1,2-a]pyridines, offering high atom economy and structural diversity.

A³ Coupling Reaction (Aldehyde-Amine-Alkyne)

The A³ coupling reaction is a three-component reaction between an aldehyde, an amine (in this case, 2-aminopyridine), and a terminal alkyne, typically catalyzed by a transition metal such as copper or gold. The reaction proceeds through the formation of a propargylamine intermediate, which then undergoes intramolecular cyclization to yield the imidazo[1,2-a]pyridine.[4]

G start 2-Aminopyridine + Aldehyde + Alkyne intermediate1 Propargylamine Intermediate start->intermediate1 [Cu] or [Au] catalyst product Imidazo[1,2-a]pyridine intermediate1->product Intramolecular Cyclization

A³ Coupling Reaction Workflow
2-AminopyridineAldehydeAlkyneCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
2-AminopyridineBenzaldehydePhenylacetyleneCu(acac)₂Toluene1001285[4]
2-Amino-5-methylpyridine4-ChlorobenzaldehydePhenylacetyleneCu(acac)₂Toluene1001282[4]
2-AminopyridineFurfuralPhenylacetyleneCu(acac)₂Toluene1001478[4]
2-AminopyridineBenzaldehyde1-HeptyneCu(acac)₂Toluene1001675[4]

A mixture of 2-aminopyridine (1.0 mmol), benzaldehyde (1.0 mmol), phenylacetylene (1.2 mmol), and Cu(acac)₂ (5 mol%) in toluene (5 mL) was stirred in a sealed tube at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture was filtered through a short pad of Celite. The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel (ethyl acetate/hexane, 1:9) to afford 2,3-diphenylimidazo[1,2-a]pyridine as a white solid in 85% yield.

Groebke-Blackburn-Bienaymé Reaction (GBBR)

The Groebke-Blackburn-Bienaymé reaction is a three-component reaction between a 2-aminoazine, an aldehyde, and an isocyanide. This powerful reaction provides a direct route to 3-aminoimidazo[1,2-a]pyridines, which are valuable building blocks in medicinal chemistry. The reaction is typically catalyzed by a Lewis or Brønsted acid.[6]

G start 2-Aminopyridine + Aldehyde + Isocyanide intermediate1 Iminium Intermediate start->intermediate1 Condensation intermediate2 Nitrile Ylide Intermediate intermediate1->intermediate2 [1,5]-Dipolar Cyclization product 3-Aminoimidazo[1,2-a]pyridine intermediate2->product Aromatization

Groebke-Blackburn-Bienaymé Reaction
2-AminopyridineAldehydeIsocyanideCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
2-AminopyridineJulolidine-9-carboxaldehydeCyclohexyl isocyanideNH₄ClMethanol60 (MW)0.598[2]
2-Amino-5-chloropyridineJulolidine-9-carboxaldehydetert-Butyl isocyanideNH₄ClMethanol60 (MW)0.595[2]
2-AminopyridineBenzaldehydeBenzyl isocyanideSc(OTf)₃Methanol80 (MW)0.2591[6]
2-AminopyridineFurfuralCyclohexyl isocyanideNH₄ClEthanol60 (MW)0.589[7]

In a microwave vial, 2-aminopyridine (1.0 mmol), julolidine-9-carboxaldehyde (1.0 mmol), cyclohexyl isocyanide (1.2 mmol), and ammonium chloride (10 mol%) were mixed in methanol (3 mL). The vial was sealed and irradiated in a microwave reactor at 60 °C for 30 minutes. After cooling, the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (ethyl acetate/hexane, 1:3) to give the desired product in 98% yield.

Modern Synthetic Methods: C-H Functionalization

Direct C-H functionalization has emerged as a highly attractive and sustainable strategy for the synthesis and derivatization of imidazo[1,2-a]pyridines. These methods avoid the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and improving overall efficiency. The electron-rich nature of the imidazo[1,2-a]pyridine ring system makes it amenable to various C-H functionalization reactions, particularly at the C3 position.[4]

C-H Arylation

Direct C-H arylation allows for the introduction of aryl groups at specific positions of the imidazo[1,2-a]pyridine core, typically at the C3 position. These reactions are often catalyzed by transition metals like palladium or copper, or can proceed via photoredox catalysis.

G start Imidazo[1,2-a]pyridine + Arylating Agent product C3-Arylated Imidazo[1,2-a]pyridine start->product [Pd], [Cu], or Photoredox Catalyst

C-H Arylation Workflow
Imidazo[1,2-a]pyridineArylating AgentCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
2-Phenylimidazo[1,2-a]pyridinePhenylboronic acidPd(OAc)₂Toluene1102485[8]
2-Phenylimidazo[1,2-a]pyridineIodobenzeneCoCl₂·6H₂ODMF1502478[8]
2-Phenylimidazo[1,2-a]pyridine4-Methoxyphenylboronic acidPd(OAc)₂Toluene1102482[8]
2-Methylimidazo[1,2-a]pyridinePhenylboronic acidPd(OAc)₂Toluene1102475[8]

A mixture of 2-phenylimidazo[1,2-a]pyridine (0.5 mmol), phenylboronic acid (1.0 mmol), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equiv.) in toluene (5 mL) was stirred in a sealed tube at 110 °C for 24 hours. After cooling to room temperature, the mixture was filtered through Celite and the filtrate was concentrated. The residue was purified by column chromatography on silica gel (ethyl acetate/hexane, 1:10) to afford 2,3-diphenylimidazo[1,2-a]pyridine in 85% yield.

C-H Alkylation and Alkenylation

The introduction of alkyl and alkenyl groups at the C3 position can be achieved through various C-H functionalization strategies, including radical-mediated and transition-metal-catalyzed reactions. These methods provide access to a wide range of structurally diverse imidazo[1,2-a]pyridine derivatives.

G start Imidazo[1,2-a]pyridine + Alkylating/Alkenylating Agent product C3-Alkyl/Alkenyl Imidazo[1,2-a]pyridine start->product Catalyst/Initiator

References

The Imidazo[1,2-a]Pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its "privileged" structural nature, enabling interaction with a wide array of biological targets.[1][2] This bicyclic nitrogen-containing ring system is a key pharmacophore in several commercially available drugs, including the sedative-hypnotic zolpidem, the anxiolytic alpidem, and the cardiotonic olprinone.[2][3] The broad therapeutic spectrum of imidazo[1,2-a]pyridine derivatives extends to anticancer, antituberculosis, anti-inflammatory, and neuroprotective applications, underscoring their importance in the development of novel therapeutic agents.[3][4]

This technical guide provides a comprehensive overview of the pharmacology of imidazo[1,2-a]pyridine-based compounds, with a focus on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their biological activities.

Anticancer Activity: Targeting Key Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against various cancer cell lines, including those of the breast, liver, colon, lung, and cervix.[5] Their mechanisms of action are often centered on the inhibition of critical signaling pathways involved in cell proliferation, survival, and metastasis.

One of the most extensively studied mechanisms is the inhibition of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[6][7] Certain imidazo[1,2-a]pyridine derivatives have been shown to be potent inhibitors of PI3Kα with IC50 values in the nanomolar range.[6] This inhibition leads to decreased phosphorylation of downstream targets like Akt and mTOR, ultimately inducing cell cycle arrest and apoptosis.[6]

Another key target for imidazo[1,2-a]pyridine-based compounds is the family of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[8][9] By inhibiting CDKs, these compounds can halt the progression of the cell cycle and prevent the uncontrolled proliferation of cancer cells. Additionally, some derivatives have demonstrated inhibitory activity against other important cancer-related kinases such as VEGFR, EGFR, and Nek2.[8][9][10] For instance, compounds MBM-17 and MBM-55 have been identified as highly potent and selective Nek2 inhibitors with IC50 values of 3.0 nM and 1.0 nM, respectively.[10] These compounds effectively suppressed tumor growth in vivo without significant toxicity.[10]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

CompoundCancer Cell LineAssayIC50 (µM)Reference
Compound 6 A375 (Melanoma)MTT Assay9.7 - 44.6[6]
WM115 (Melanoma)MTT Assay9.7 - 44.6[6]
HeLa (Cervical)MTT Assay9.7 - 44.6[6]
Compound 12b Hep-2 (Laryngeal)MTT Assay11[11]
HepG2 (Liver)MTT Assay13[11]
MCF-7 (Breast)MTT Assay11[11]
A375 (Melanoma)MTT Assay11[11]
HB9 A549 (Lung)Cytotoxicity Assay50.56[12]
HB10 HepG2 (Liver)Cytotoxicity Assay51.52[12]
MBM-17 VariousNek2 Inhibition0.003[10]
MBM-55 VariousNek2 Inhibition0.001[10]
Signaling Pathway: PI3K/Akt/mTOR Inhibition

The diagram below illustrates the mechanism of action of imidazo[1,2-a]pyridine compounds that target the PI3K/Akt/mTOR signaling pathway.

PI3K_Akt_mTOR_Inhibition Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Compound Imidazopyridine->PI3K inhibits Synthesis_Workflow Start Starting Materials: 2-Aminopyridine α-Haloketone Reaction Condensation Reaction (e.g., Reflux in Ethanol) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (Crystallization or Column Chromatography) Workup->Purification Product Imidazo[1,2-a]pyridine Product Purification->Product

References

Methodological & Application

Application Notes and Protocols for the Investigation of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry, forming the foundation of numerous pharmacologically active agents.[1] Its structural similarity to purines allows for interaction with a wide array of biological targets, leading to diverse therapeutic applications including anti-inflammatory, anticancer, antiviral, and antiulcer activities.[2][3] 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is a specific derivative within this class, and while its unique biological profile is still under exploration, its structural features suggest significant potential for investigation by researchers in drug discovery and development.

This guide provides a comprehensive framework for the initial characterization of this compound, offering detailed protocols for assessing its potential as an anti-inflammatory and cytotoxic agent. The experimental designs herein are based on established methodologies for analogous compounds and are intended to provide a robust starting point for a thorough investigation.

Physicochemical Properties and Handling

Before commencing any biological evaluation, it is crucial to understand the fundamental physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Appearance Off-white to pale yellow solidTypical for this class
Purity ≥96%
Solubility DMSO, DMF, Methanol (with warming)General for this class

Stock Solution Preparation: For in vitro assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. For in vivo studies, appropriate vehicle selection is critical and may require formulation development to ensure solubility and bioavailability. A common starting point for in vivo administration is a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in saline.

Section 1: Anti-inflammatory Activity Profiling

A significant number of imidazo[1,2-a]pyridine derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[3] The following protocols are designed to evaluate the anti-inflammatory potential of this compound.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Rationale: This assay is a primary screen to determine if the compound's anti-inflammatory activity is mediated through the inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins.[4] Differentiating between COX-1 and COX-2 inhibition is crucial, as selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[4]

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reagents: - COX-1/COX-2 Enzymes - Heme Cofactor - Assay Buffer - Arachidonic Acid (Substrate) add_enzyme Add enzyme, buffer, and heme to 96-well plate prep_reagents->add_enzyme prep_compound Prepare Test Compound: - Serial dilutions in DMSO add_inhibitor Add test compound or vehicle (DMSO) prep_compound->add_inhibitor add_enzyme->add_inhibitor incubate_inhibitor Incubate for 15 min at RT add_inhibitor->incubate_inhibitor add_substrate Initiate reaction with arachidonic acid incubate_inhibitor->add_substrate incubate_reaction Incubate for 10 min at 37°C add_substrate->incubate_reaction stop_reaction Terminate reaction (e.g., with HCl) incubate_reaction->stop_reaction detect_pg Measure prostaglandin (PGE₂) production (EIA) stop_reaction->detect_pg analyze_data Calculate % inhibition and IC₅₀ values detect_pg->analyze_data

Caption: Workflow for the in vitro COX inhibition assay.[4]

Detailed Protocol:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., Cayman Chemical COX Inhibitor Screening Assay Kit).[5] This includes the preparation of assay buffer, heme, and arachidonic acid substrate solution.

  • Compound Dilution: Prepare a series of dilutions of this compound in DMSO. A typical concentration range for initial screening is 0.01 µM to 100 µM.

  • Assay Plate Setup: In a 96-well plate, add 160 µL of reaction buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to each well.[5]

  • Inhibitor Addition: Add 10 µL of the diluted test compound, a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1), or DMSO (vehicle control) to the appropriate wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.[4]

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.[5]

  • Reaction Incubation: Incubate for 10 minutes at 37°C.[4]

  • Reaction Termination: Stop the reaction by adding 30 µL of a saturated stannous chloride solution.[5]

  • Detection: Measure the amount of prostaglandin E₂ (PGE₂) produced using a colorimetric enzyme immunoassay (EIA) kit, following the manufacturer's protocol. Read the absorbance at a wavelength between 405-420 nm.[5]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

Rationale: This is a classic and well-established model of acute inflammation used to evaluate the in vivo efficacy of potential anti-inflammatory agents.[6][7] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to reduce edema formation.[8]

Detailed Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Randomly divide the animals into groups (n=6-8 per group):

    • Vehicle control (e.g., 0.5% CMC, orally)

    • Positive control (e.g., Indomethacin, 5-10 mg/kg, orally)

    • Test compound groups (e.g., 10, 30, 100 mg/kg of this compound, orally)

  • Compound Administration: Administer the test compound or controls orally 60 minutes before the carrageenan injection.[9]

  • Induction of Edema: Inject 100 µL of 1% λ-carrageenan suspension in saline into the sub-plantar region of the right hind paw of each animal.[10]

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (immediately before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[10]

  • Data Analysis: Calculate the percentage increase in paw volume for each group at each time point compared to the basal volume. The percentage of inhibition of edema is calculated using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Section 2: Evaluation of Cytotoxic and Anti-proliferative Potential

Many imidazo[1,2-a]pyridine derivatives have been investigated for their anticancer properties.[5] The following protocols are designed to assess the cytotoxic and potential anti-proliferative effects of this compound on cancer cell lines.

Cell Viability Assessment using MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[11] It is a robust and widely used method for initial cytotoxicity screening.[12]

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations (e.g., 0.1 to 200 µM). Include vehicle-only controls.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value.

Investigation of STAT3 and NF-κB Signaling Pathways

Rationale: The STAT3 and NF-κB signaling pathways are often constitutively active in cancer cells and play crucial roles in inflammation, cell proliferation, and survival.[14] Imidazo[1,2-a]pyridine derivatives have been shown to modulate these pathways.[5] Therefore, investigating the effect of this compound on these pathways is a logical next step.

Experimental Workflow for Pathway Analysis:

cluster_treatment Cell Treatment cluster_stat3 STAT3 Pathway Analysis cluster_nfkb NF-κB Pathway Analysis seed_cells Seed cancer cells treat_compound Treat with test compound (at IC₅₀ concentration) seed_cells->treat_compound lysis_stat3 Cell Lysis & Protein Quantification treat_compound->lysis_stat3 transfect_reporter Transfect with NF-κB Luciferase Reporter treat_compound->transfect_reporter western_blot Western Blot for p-STAT3 and Total STAT3 lysis_stat3->western_blot analyze_wb Densitometry Analysis western_blot->analyze_wb luciferase_assay Dual-Luciferase Assay transfect_reporter->luciferase_assay analyze_luc Normalize and Analyze Data luciferase_assay->analyze_luc

Sources

Application Notes and Protocols for Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30] These compounds have been shown to exert cytotoxic and anti-proliferative effects against a wide range of cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways crucial for cancer cell survival, proliferation, and metastasis, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.[1][2][3][4][5][6][7][8][9][10][11][12][31][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][32][29][30] Furthermore, many imidazo[1,2-a]pyridine derivatives have been demonstrated to induce apoptosis in cancer cells.

These application notes provide an overview of the in vitro evaluation of imidazo[1,2-a]pyridine derivatives, with detailed protocols for assessing their anticancer activity.

Data Presentation: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of imidazo[1,2-a]pyridine derivatives against various cancer cell lines, providing a quantitative comparison of their potency.

DerivativeCancer Cell LineIC50 (µM)
Compound 6A375 (Melanoma)9.7
Compound 6WM115 (Melanoma)<12
Compound 6HeLa (Cervical Cancer)35.0
Compound 12bHep-2 (Laryngeal Carcinoma)11
Compound 12bHepG2 (Hepatocellular Carcinoma)13
Compound 12bMCF-7 (Breast Carcinoma)11
Compound 12bA375 (Human Skin Cancer)11
Compound 9dHeLa (Cervical Cancer)10.89
Compound 9dMCF-7 (Breast Cancer)2.35
IP-5HCC1937 (Breast Cancer)45
IP-6HCC1937 (Breast Cancer)47.7
IP-7HCC1937 (Breast Cancer)79.6
HS-104MCF-7 (Breast Cancer)1.2[25]
HS-106MCF-7 (Breast Cancer)<10[25]

Experimental Protocols

Herein are detailed methodologies for key experiments to evaluate the anticancer effects of imidazo[1,2-a]pyridine derivatives.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Imidazo[1,2-a]pyridine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[21]

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine derivative in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[26]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[19]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Protocol 2: Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, measuring long-term reproductive viability.[16]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • 6-well plates

  • Imidazo[1,2-a]pyridine derivative stock solution

  • Crystal Violet staining solution (0.5% w/v in methanol)

  • PBS

Procedure:

  • Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivative for 24 hours.

  • Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Colony Formation: Incubate the plates for 1-3 weeks, depending on the cell line, to allow for colony formation (a colony is defined as a cluster of at least 50 cells).[24]

  • Fixing and Staining: Aspirate the medium, wash the wells with PBS, and fix the colonies with 1 mL of methanol for 10 minutes. Remove the methanol and stain with 1 mL of Crystal Violet solution for 20 minutes.

  • Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies in each well.

  • Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

Protocol 3: Western Blotting for Apoptosis and Signaling Pathway Markers

This protocol is used to detect changes in the expression levels of specific proteins involved in apoptosis and other signaling pathways.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Imidazo[1,2-a]pyridine derivative stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax, p-Akt, Akt, p-STAT3, STAT3, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with the imidazo[1,2-a]pyridine derivative at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[15]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[15] Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then incubate with ECL detection reagent.

  • Imaging and Analysis: Visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Experimental Workflow

G cluster_0 In Vitro Evaluation of Imidazo[1,2-a]pyridine Derivatives A Cell Culture (Cancer Cell Lines) B Compound Treatment (Imidazo[1,2-a]pyridine derivative) A->B C Cell Viability Assay (MTT Assay) B->C D Clonogenic Survival Assay B->D E Western Blot Analysis B->E F IC50 Determination C->F G Long-term Survival D->G H Protein Expression Analysis (Apoptosis & Signaling) E->H

Caption: General experimental workflow for in vitro testing.

PI3K/Akt/mTOR Signaling Pathway

G cluster_1 PI3K/Akt/mTOR Pathway Inhibition RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

STAT3/NF-κB Signaling Pathway

G cluster_2 STAT3/NF-κB Pathway Modulation CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Nucleus GeneExpression Gene Expression (Inflammation, Proliferation) Nucleus->GeneExpression Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->pSTAT3 inhibits Imidazopyridine->NFkB inhibits

Caption: Modulation of the STAT3/NF-κB signaling pathway.

Intrinsic Apoptosis Pathway

G cluster_3 Induction of Intrinsic Apoptosis Imidazopyridine Imidazo[1,2-a]pyridine Derivative Bcl2 Bcl-2 Imidazopyridine->Bcl2 downregulates Bax Bax Imidazopyridine->Bax upregulates Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Induction of the intrinsic apoptosis pathway.

References

Protocol for Evaluating the Anti-Inflammatory Activity of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for assessing the anti-inflammatory properties of novel imidazo[1,2-a]pyridine compounds. Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have shown a wide range of biological activities, including anti-inflammatory, analgesic, antiviral, and anticancer effects.[1][2] Recent studies indicate that their anti-inflammatory action may be mediated through the modulation of key signaling pathways such as STAT3/NF-κB and the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][4][5][6]

This protocol outlines a series of in vitro and in vivo assays to characterize the anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives, providing detailed methodologies and guidance on data presentation.

In Vitro Anti-Inflammatory Activity Assessment

Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins.[7][8] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation.[7] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with non-selective NSAIDs.[8]

Experimental Protocol: COX-1/COX-2 Inhibition Assay

This protocol is adapted from a colorimetric COX inhibitor screening assay.[8]

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, chromogenic substrate)

  • Assay buffer (e.g., Tris-HCl)

  • Test imidazo[1,2-a]pyridine compounds

  • Positive controls (e.g., Indomethacin for non-selective inhibition, Celecoxib for COX-2 selective inhibition)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Prepare solutions of test compounds and controls in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, heme cofactor, and the COX-1 or COX-2 enzyme to each well.

  • Add the test compounds or controls at various concentrations to the respective wells. Include a vehicle control (solvent only).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately add TMPD to each well.

  • Monitor the change in absorbance at 590 nm over time using a microplate reader. The rate of color development is proportional to the COX activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Test Compound 1
Test Compound 2
Indomethacin
Celecoxib
Inhibition of Nitric Oxide (NO) Production in Macrophages

Nitric oxide (NO) is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation by pro-inflammatory stimuli like lipopolysaccharide (LPS).[9] Overproduction of NO contributes to the pathophysiology of various inflammatory diseases.

Experimental Protocol: Griess Assay for Nitrite Determination

This protocol measures the accumulation of nitrite, a stable product of NO, in the culture medium of stimulated macrophages.[9][10] The murine macrophage cell line RAW 264.7 is a suitable model for this assay.[9][10]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)

  • Lipopolysaccharide (LPS) from E. coli

  • Test imidazo[1,2-a]pyridine compounds

  • Positive control (e.g., L-NAME, a non-selective NOS inhibitor)

  • Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds or controls for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production. Include an unstimulated control group.

  • After incubation, collect the cell culture supernatant.

  • Add an equal volume of Griess reagent to the supernatant in a new 96-well plate.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

  • Calculate the percentage of inhibition of NO production for each compound concentration relative to the LPS-stimulated control.

Data Presentation:

CompoundConcentration (µM)Nitrite Concentration (µM)% Inhibition of NO Production
Control (Unstimulated)-
LPS (1 µg/mL)-0
Test Compound 1
Test Compound 2
L-NAME
Quantification of Pro-Inflammatory Cytokines

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) play a crucial role in orchestrating the inflammatory response.[11] The levels of these cytokines in cell culture supernatants can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Protocol: Cytokine ELISA

Materials:

  • RAW 264.7 macrophage cell line or human peripheral blood mononuclear cells (PBMCs)

  • LPS (for stimulation)

  • Test imidazo[1,2-a]pyridine compounds

  • Commercial ELISA kits for TNF-α, IL-6, and IL-1β[12][13]

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed and culture the cells as described in the NO production assay.

  • Pre-treat the cells with test compounds.

  • Stimulate the cells with LPS.

  • Collect the cell culture supernatant.

  • Perform the ELISA for each cytokine according to the manufacturer's instructions.[14][15] This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the cell culture supernatants and standards.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate that produces a colorimetric signal.

    • Stopping the reaction and measuring the absorbance.

  • Calculate the concentration of each cytokine in the samples based on the standard curve.

Data Presentation:

CompoundConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (Unstimulated)-
LPS (1 µg/mL)-
Test Compound 1
Test Compound 2

In Vivo Anti-Inflammatory Activity Assessment

Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used and reproducible in vivo assay to screen for acute anti-inflammatory activity.[16] The injection of carrageenan into the paw induces a biphasic inflammatory response characterized by edema.[16][17]

Experimental Protocol: Carrageenan-Induced Paw Edema [16][18][19]

Animals:

  • Male Wistar rats or Swiss albino mice.

Materials:

  • Carrageenan (1% w/v in saline)

  • Test imidazo[1,2-a]pyridine compounds

  • Positive control (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

Procedure:

  • Divide the animals into groups (n=6-8 per group): Vehicle control, positive control, and test compound groups (at different doses).

  • Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-treatment volume.

  • Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema at 3h
Vehicle Control-0
Test Compound 1
Test Compound 2
Indomethacin10

Signaling Pathway Analysis

To understand the mechanism of action of the imidazo[1,2-a]pyridine compounds, it is essential to investigate their effects on key inflammatory signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and iNOS.[20][21][22] In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB.[23] Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[23]

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that play a critical role in transducing extracellular signals to cellular responses, including inflammation.[24][25][26] The three main MAPK subfamilies involved in inflammation are ERK, JNK, and p38.[25] Activation of these pathways can lead to the production of pro-inflammatory mediators.[27]

Experimental Protocol: Western Blotting for Signaling Proteins

Western blotting can be used to assess the phosphorylation status of key proteins in the NF-κB and MAPK pathways (e.g., IκBα, p65 subunit of NF-κB, p38, JNK, ERK).

Materials:

  • Cell lysates from stimulated and compound-treated cells

  • Primary antibodies against total and phosphorylated forms of target proteins

  • Secondary antibodies conjugated to HRP

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates from cells treated as described in the in vitro assays.

  • Determine protein concentration using a suitable assay (e.g., BCA assay).

  • Separate proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Signaling Pathways

NF_kB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_in_Nucleus NF-κB NFkB_IkB->NFkB IκBα Degradation Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_in_Nucleus->Proinflammatory_Genes Activates Transcription

Caption: Simplified NF-κB signaling pathway in inflammation.

MAPK_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces

Caption: General overview of the MAPK signaling pathway in inflammation.

Experimental Workflow

Experimental_Workflow Start Start: Imidazo[1,2-a]pyridine Compound Library In_Vitro In Vitro Screening Start->In_Vitro COX_Assay COX-1/COX-2 Inhibition Assay In_Vitro->COX_Assay NO_Assay Nitric Oxide Production Assay In_Vitro->NO_Assay Cytokine_Assay Pro-inflammatory Cytokine Assay In_Vitro->Cytokine_Assay In_Vivo In Vivo Validation COX_Assay->In_Vivo NO_Assay->In_Vivo Cytokine_Assay->In_Vivo Paw_Edema Carrageenan-Induced Paw Edema In_Vivo->Paw_Edema Mechanism Mechanism of Action Studies Paw_Edema->Mechanism Western_Blot Western Blotting (NF-κB, MAPK pathways) Mechanism->Western_Blot Lead_Compound Lead Compound Identification Western_Blot->Lead_Compound

Caption: Experimental workflow for anti-inflammatory drug discovery.

References

Application Note: Assessment of Cell Viability in Response to 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidazo[1,2-a]pyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including potential anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This application note provides a detailed protocol for assessing the in vitro cytotoxic effects of a specific derivative, 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid, on cultured cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6] This reduction only occurs in viable cells, and the amount of formazan produced is directly proportional to the number of living cells.[4] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 500 and 600 nm.[6]

Experimental Protocol

This protocol is a general guideline and may require optimization depending on the cell line and specific experimental conditions.

Materials and Reagents:

  • This compound

  • Human cancer cell line (e.g., MDA-MB-231, SKOV3, HeLa)[1][7]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[4][6]

  • Phosphate Buffered Saline (PBS)

  • 96-well flat-bottom tissue culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[8]

    • Incubate the plate overnight in a CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[6][9]

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[5][9]

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.[6]

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4][6]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Data Acquisition:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm. A reference wavelength of 620-630 nm can be used to subtract background absorbance.

Data Analysis:

  • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment group using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation

Summarize the quantitative data in a structured table for easy comparison.

Concentration of this compound (µM)Mean Absorbance (OD 570 nm) ± SD% Cell Viability
0 (Vehicle Control)[Insert Value]100%
[Concentration 1][Insert Value][Insert Value]
[Concentration 2][Insert Value][Insert Value]
[Concentration 3][Insert Value][Insert Value]
[Concentration 4][Insert Value][Insert Value]
[Concentration 5][Insert Value][Insert Value]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Compound Dilutions treatment Treat Cells with Compound compound_prep->treatment incubation Incubate for 24/48/72h treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt formazan_incubation Incubate for 3-4h add_mtt->formazan_incubation solubilization Add Solubilization Solution formazan_incubation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate % Viability & IC50 read_absorbance->data_analysis

A schematic of the experimental workflow for the cell viability assay.

Potential Signaling Pathway

While the specific mechanism of this compound is not yet elucidated, related compounds have been shown to modulate key signaling pathways involved in cell survival and inflammation.[1][10]

signaling_pathway cluster_pathways Potential Intracellular Targets cluster_outcomes Cellular Outcomes compound Imidazo[1,2-a]pyridine Derivative akt AKT/mTOR Pathway compound->akt Inhibition stat3 STAT3 compound->stat3 Inhibition nfkb NF-κB compound->nfkb Inhibition apoptosis Apoptosis akt->apoptosis Modulation of cell_cycle_arrest Cell Cycle Arrest akt->cell_cycle_arrest Modulation of stat3->apoptosis Modulation of inflammation ↓ Inflammation (↓ iNOS, COX-2) nfkb->inflammation Regulation of

Potential signaling pathways modulated by imidazo[1,2-a]pyridine derivatives.

References

Application Notes and Protocols for In Vivo Studies of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting in vivo studies with 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid and its structural analogs. Due to the limited availability of in vivo data for the specific compound, this guide draws upon existing research on closely related imidazo[1,2-a]pyridine derivatives to propose potential therapeutic applications and methodologies for preclinical evaluation.

Introduction to Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2] Research has highlighted their potential as anti-inflammatory, antimicrobial, and anticancer agents.[3][4][5][6][7] The biological activity is often attributed to the modulation of key signaling pathways, such as the inhibition of cyclooxygenase (COX) enzymes in inflammation or interference with microbial growth processes.[4][5][8]

While in vivo data for this compound is not extensively documented, studies on analogous compounds provide a strong rationale for its investigation in various disease models. This document outlines protocols for assessing its potential efficacy and safety profile in vivo.

Potential Therapeutic Applications and Mechanisms of Action

Based on the activities of related compounds, this compound is a candidate for investigation in the following areas:

  • Anti-inflammatory Activity: Derivatives of imidazo[1,2-a]pyridine have demonstrated the ability to inhibit COX-1 and COX-2 enzymes, which are key mediators of inflammation and pain.[5][8] The proposed mechanism involves the suppression of prostaglandin synthesis. Some compounds have shown preferential inhibition of COX-2, suggesting a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs.[5]

  • Antimicrobial Activity: Imidazo[1,2-a]pyridine-3-carboxamides, which are structurally similar to the carboxylic acid, have shown potent in vivo activity against Mycobacterium avium.[9] This suggests that the core scaffold may be a valuable starting point for the development of new antimicrobial agents.

  • Anticancer Activity: While much of the evidence is from in vitro studies, various imidazo[1,2-a]pyridine derivatives have demonstrated cytotoxic effects against cancer cell lines.[3][6][7][10][11][12] The proposed mechanisms include the induction of apoptosis and cell cycle arrest.[12] Some derivatives have been shown to modulate the STAT3/NF-κB/iNOS/COX-2 signaling pathway, which is implicated in cancer-related inflammation.[4][13]

Signaling Pathway: Anti-inflammatory Action via COX Inhibition

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesizes Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediates Compound 2,8-Dimethylimidazo[1,2-a]pyridine -3-carboxylic acid (Analog) Compound->COX_Enzymes Inhibits

Caption: Proposed anti-inflammatory mechanism of action.

Quantitative Data Summary of Related Imidazo[1,2-a]pyridine Derivatives

The following tables summarize in vivo data from studies on structural analogs of this compound. This information can serve as a reference for designing and interpreting studies with the target compound.

Table 1: In Vivo Toxicity of Imidazo[1,2-a]pyridine Derivatives in Mice

Compound LD50 (g/kg b.w., oral) Reference
Imidazo[1,2-a]pyridine-2-carbonitrile (2a) 0.794 [14]
3-Nitroimidazo[1,2-a]pyridine-2-carbonitrile (2b) 1.606 [14]
Ethyl imidazo[1,2-a]pyridine-2-carboxylate (1a) 3.175 [14]
Ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate (1b) >4.000 [14]
Imidazo[1,2-a]pyridine-2-carboxylic acid (3a) >2.000 [14]
3-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid (3b) >2.000 [14]

| 2-(N-cyclopropyl)-3-nitroimidazo[1,2-a]pyridine (4) | 1.000 |[14] |

Table 2: In Vivo Efficacy of an Imidazo[1,2-a]pyridine-3-carboxamide against M. avium in Mice

Compound Dose Route Organ Log10 CFU Reduction (mean ± SD) Reference
ND-10885 100 mg/kg Oral Lung 1.2 ± 0.3 [9]
ND-10885 100 mg/kg Oral Spleen 1.5 ± 0.4 [9]

| ND-10885 | 100 mg/kg | Oral | Liver | 1.8 ± 0.5 |[9] |

Table 3: Pharmacokinetic Parameters of Imidazo[1,2-a]pyridine-3-carboxamides in Mice

Compound Dose Route T1/2 (h) AUC (ng·h/mL) Bioavailability (%) Reference

| Analog 4 | 3 mg/kg | Oral | 13.2 | 3850 | 31.1 |[15] |

Table 4: In Vivo Analgesic Activity of an Imidazo[1,2-a]pyridine Derivative

Compound ED50 (mg/kg) Analgesic Model Reference

| 3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j) | 12.38 | Acetic acid-induced writhing |[8][16] |

Experimental Protocols

The following are detailed protocols for evaluating the in vivo properties of this compound, adapted from studies on related compounds.

Protocol 4.1: Acute Oral Toxicity Study (OECD 423 Guideline Adaptation)

Objective: To determine the acute toxicity of the compound after a single oral dose.

Materials:

  • Test compound: this compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water, peanut oil)

  • Female Wistar rats or Swiss albino mice (8-12 weeks old)

  • Oral gavage needles

  • Standard laboratory animal caging and diet

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least 5 days before the experiment.

  • Fasting: Fast animals overnight (with access to water) before dosing.

  • Dose Preparation: Prepare a homogenous suspension of the test compound in the chosen vehicle.

  • Dosing: Administer a single oral dose of the compound. Start with a dose of 300 mg/kg.

  • Observation:

    • Observe animals closely for the first 30 minutes, then periodically for the first 24 hours, with special attention during the first 4 hours.

    • Daily observations should continue for 14 days.

    • Record any signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Body Weight: Record the body weight of each animal before dosing and then weekly.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

  • Dose Adjustment: Based on the survival and toxicity signs at 300 mg/kg, the next dose can be adjusted up (e.g., 2000 mg/kg) or down according to OECD 423 guidelines.

Protocol 4.2: Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity

Objective: To evaluate the acute anti-inflammatory activity of the test compound.

Materials:

  • Test compound and vehicle

  • Positive control: Indomethacin (10 mg/kg)

  • 1% (w/v) carrageenan solution in saline

  • Male Wistar rats (150-200 g)

  • Pletysmometer or digital calipers

  • Oral gavage needles

  • Subcutaneous injection needles

Procedure:

  • Animal Groups: Divide animals into groups (n=6 per group): Vehicle control, Positive control (Indomethacin), and Test compound groups (e.g., 10, 30, 100 mg/kg).

  • Dosing: Administer the vehicle, indomethacin, or test compound orally 1 hour before carrageenan injection.

  • Edema Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer or paw thickness with calipers immediately before carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

    • Analyze data using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

Experimental Workflow: In Vivo Anti-inflammatory Study

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment Animal_Acclimatization Animal Acclimatization (5-7 days) Group_Allocation Group Allocation (Vehicle, Positive Control, Test Compound) Animal_Acclimatization->Group_Allocation Dosing Oral Administration of Compounds Carrageenan_Injection Sub-plantar Carrageenan Injection (1 hour post-dosing) Dosing->Carrageenan_Injection Paw_Measurement Paw Volume/Thickness Measurement (0, 1, 2, 3, 4 hours) Carrageenan_Injection->Paw_Measurement Data_Analysis Calculate % Edema Inhibition Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Analysis->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Workflow for carrageenan-induced paw edema assay.

Protocol 4.3: Murine Model of Mycobacterium Infection

Objective: To assess the in vivo efficacy of the test compound against a mycobacterial infection.

Materials:

  • Test compound and vehicle

  • Positive control (e.g., Rifampin)

  • Mycobacterium avium or a suitable surrogate strain

  • Female C57BL/6 mice (6-8 weeks old)

  • Aerosol exposure system or intravenous injection supplies

  • Middlebrook 7H11 agar plates

  • Tissue homogenizer

Procedure:

  • Infection: Infect mice with a low-dose aerosol of M. avium or via intravenous injection to establish a systemic infection.

  • Treatment Initiation: Begin treatment 2-4 weeks post-infection, once the infection is established.

  • Dosing: Administer the test compound, vehicle, or positive control orally once daily for 4 weeks.

  • Endpoint:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs, spleen, and liver.

    • Homogenize the tissues in sterile saline.

  • Bacterial Load Determination:

    • Plate serial dilutions of the tissue homogenates onto Middlebrook 7H11 agar plates.

    • Incubate the plates at 37°C for 2-3 weeks.

    • Count the number of colony-forming units (CFU) to determine the bacterial load in each organ.

  • Data Analysis:

    • Convert CFU counts to log10 CFU per organ.

    • Compare the bacterial loads in the treated groups to the vehicle control group using appropriate statistical analysis (e.g., Mann-Whitney U test).

Concluding Remarks

The provided application notes and protocols offer a framework for the in vivo investigation of this compound. Researchers should optimize these protocols based on the specific properties of the compound and the research question. Given the promising activities of related imidazo[1,2-a]pyridine derivatives, in vivo studies are crucial to validate the therapeutic potential of this compound. Careful consideration of animal welfare and adherence to institutional and national guidelines for animal experimentation is mandatory.

References

Application Notes and Protocols for 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and experimental use of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid. This document is intended to guide researchers in the effective use of this compound in both in vitro and in vivo studies.

Compound Information

This compound (CAS: 874605-59-1) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anti-inflammatory, anti-cancer, and anti-tuberculosis properties.[1][2] The biological activity of imidazo[1,2-a]pyridine derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation and inflammation, such as the STAT3 and NF-κB pathways.[3][4][5]

Physicochemical Properties

Precise experimental data for this compound is limited. The following table summarizes available data for the target compound and related analogs to provide an estimation of its properties.

PropertyThis compoundImidazo[1,2-a]pyridine-3-carboxylic acid (Parent Compound)6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid (Analog)
CAS Number 874605-59-1[6]6200-60-8[7]1427453-96-0[8]
Molecular Formula C₁₀H₁₀N₂O₂C₈H₆N₂O₂C₉H₇BrN₂O₂
Molecular Weight 190.2 g/mol [6]162.15 g/mol [7]255.07 g/mol [8]
Physical Form Solid[6]--
Purity 96%[6]--
XLogP3 (Predicted) Not available1.6[7]2.7[8]
Topological Polar Surface Area Not available54.6 Ų[7]-
Hydrogen Bond Donor Count Not available1[7]1
Hydrogen Bond Acceptor Count Not available3[7]3

Note: The XLogP3, Topological Polar Surface Area, and Hydrogen Bond Donor/Acceptor Counts for the parent and analog compounds are computed values and should be used as estimations.

Experimental Protocols

Preparation of Stock Solutions for In Vitro Use

For most in vitro applications, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power for many organic molecules.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood).

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolution: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary to aid dissolution.

  • Sterilization (Optional): If required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Formulation of Working Solutions for In Vitro Cell-Based Assays

Working solutions are prepared by diluting the high-concentration stock solution into the appropriate cell culture medium.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Sterile conical tubes or multi-well plates

Protocol:

  • Thaw Stock Solution: Thaw an aliquot of the stock solution at room temperature.

  • Dilution: Prepare the final working concentration by diluting the stock solution directly into the complete cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 1 mL of cell culture medium.

  • Mixing: Gently mix the working solution by pipetting or inverting the tube.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%). A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

  • Application to Cells: Use the freshly prepared working solution to treat the cells in your assay.

Representative Formulation for In Vivo Oral Administration

Vehicle Composition (Example):

  • 10% DMSO

  • 10% Tween® 80

  • 80% Saline (0.9% NaCl)

Protocol:

  • Dissolve in DMSO: Dissolve the required amount of this compound in DMSO.

  • Add Tween® 80: Add Tween® 80 to the DMSO solution and mix thoroughly.

  • Add Saline: Slowly add the saline to the DMSO/Tween® 80 mixture while vortexing to form a clear and stable solution or a fine suspension.

  • Final Concentration: Adjust the volumes to achieve the desired final concentration of the compound for the intended dosage.

  • Administration: The formulation should be administered to the animals shortly after preparation. A vehicle control group receiving the same formulation without the compound should be included in the study.

Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for the preclinical evaluation of this compound as a potential anti-cancer agent.

G Experimental Workflow for Anticancer Drug Screening cluster_invitro In Vitro Screening cluster_invivo In Vivo Efficacy Formulation Compound Formulation (Stock and Working Solutions) Cytotoxicity Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) Formulation->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) Cytotoxicity->Mechanism InVivoFormulation In Vivo Formulation (e.g., Oral Gavage) Cytotoxicity->InVivoFormulation Lead Compound Selection CellCycle Cell Cycle Analysis Mechanism->CellCycle Apoptosis Apoptosis Assays (e.g., Annexin V/PI) Mechanism->Apoptosis Toxicity Toxicity Studies (e.g., MTD) InVivoFormulation->Toxicity Xenograft Xenograft Tumor Model Toxicity->Xenograft Efficacy Efficacy Evaluation (Tumor Growth Inhibition) Xenograft->Efficacy

Caption: A general workflow for screening anti-cancer compounds.

Signaling Pathway

Imidazo[1,2-a]pyridine derivatives have been reported to exert their anti-inflammatory and anti-cancer effects by modulating the STAT3 and NF-κB signaling pathways. The diagram below illustrates a simplified representation of these interconnected pathways and the putative inhibitory action of this class of compounds.

References

Application Notes and Protocols for the Analytical Detection of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid in various matrices. The protocols are based on established analytical techniques for heterocyclic carboxylic acids and related pharmaceutical compounds.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical development. Accurate and reliable analytical methods are crucial for its quantification in drug substance, drug product, and biological matrices during research and development. This document outlines two primary analytical approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

Two primary methods are presented for the analysis of this compound:

  • HPLC-UV: A robust and widely accessible method suitable for routine analysis and quantification in pharmaceutical formulations.

  • LC-MS/MS: A highly sensitive and selective method ideal for bioanalysis and trace-level quantification.

The choice of method will depend on the specific application, required sensitivity, and the complexity of the sample matrix.

Method 1: HPLC-UV for Quantification in Pharmaceutical Formulations

This method is designed for the determination of this compound in bulk drug substance or formulated products.

Experimental Protocol: HPLC-UV

Objective: To quantify this compound using HPLC with UV detection.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Reference standard of this compound

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 275 nm (based on typical absorbance for similar pyridine-containing structures)[1].

Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution (e.g., from tablets): a. Weigh and crush a representative number of tablets to obtain a fine powder. b. Accurately weigh a portion of the powder equivalent to 10 mg of the active pharmaceutical ingredient (API). c. Transfer to a 10 mL volumetric flask, add approximately 7 mL of methanol, and sonicate for 15 minutes. d. Allow to cool to room temperature and dilute to volume with methanol. e. Centrifuge a portion of the solution at 4000 rpm for 10 minutes. f. Dilute the supernatant to a final concentration within the calibration range using the mobile phase.

Data Presentation: HPLC-UV Method Performance (Illustrative)
ParameterResult
Linearity (R²)> 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Workflow Diagram: HPLC-UV Analysis

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Weigh Sample/Standard dissolve Dissolve in Methanol start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation inject->separate detect UV Detection at 275 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for HPLC-UV analysis.

Method 2: LC-MS/MS for Bioanalysis

This method provides a highly sensitive and selective approach for the quantification of this compound in biological matrices such as plasma or urine. Due to the polar nature of carboxylic acids, derivatization may be employed to enhance chromatographic retention and ionization efficiency.[2][3]

Experimental Protocol: LC-MS/MS

Objective: To quantify this compound in a biological matrix using LC-MS/MS.

Instrumentation:

  • Liquid Chromatography system coupled to a triple quadrupole Mass Spectrometer.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

Reagents and Materials:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte.

  • (Optional Derivatization Reagents): e.g., 2-picolylamine, 2,2'-dipyridyl disulfide, triphenylphosphine.[3]

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

    • Analyte: Q1: 191.1 m/z -> Q3: 147.1 m/z (corresponding to [M+H]+ and a fragment from decarboxylation)

    • Internal Standard: To be determined based on the chosen IS.

Sample Preparation (Protein Precipitation):

  • Spike Samples: To 100 µL of blank biological matrix, add the analyte and internal standard to prepare calibration curve standards and quality control samples.

  • Precipitation: Add 300 µL of cold acetonitrile containing the internal standard to 100 µL of the sample.

  • Vortex: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Injection: Inject into the LC-MS/MS system.

Data Presentation: LC-MS/MS Method Performance (Illustrative)
ParameterResult
Linearity (R²)> 0.995
Range0.1 - 100 ng/mL
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%
Matrix EffectMinimal

Workflow Diagram: LC-MS/MS Bioanalysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (100 µL) spike Spike with Analyte & IS sample->spike precipitate Protein Precipitation with Acetonitrile spike->precipitate centrifuge Centrifuge precipitate->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection ionize->detect integrate Integrate Peak Areas (Analyte/IS) detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Bioanalytical workflow using LC-MS/MS.

Signaling Pathways and Logical Relationships

The analytical methods described are based on the physicochemical properties of this compound. The logical relationship for method selection is outlined below.

Method_Selection start Define Analytical Need matrix Sample Matrix? start->matrix sensitivity Required Sensitivity? matrix->sensitivity Pharmaceutical Formulation lcms LC-MS/MS matrix->lcms Biological Matrix hplc HPLC-UV sensitivity->hplc High Concentration (µg/mL) sensitivity->lcms Low Concentration (ng/mL)

Caption: Logic for analytical method selection.

Conclusion

The presented HPLC-UV and LC-MS/MS methods provide robust and sensitive options for the quantitative analysis of this compound. The HPLC-UV method is well-suited for quality control in pharmaceutical manufacturing, while the LC-MS/MS method is ideal for bioanalytical studies requiring high sensitivity. It is important to note that these protocols are illustrative and must be fully validated according to regulatory guidelines (e.g., ICH, FDA) for their intended use. This includes specificity, linearity, range, accuracy, precision, and robustness.

References

Application Notes and Protocols for High-Throughput Screening with Imidazo[1,2-a]pyridine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing imidazo[1,2-a]pyridine libraries in high-throughput screening (HTS) campaigns for the discovery of novel therapeutic agents. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document outlines detailed protocols for relevant HTS assays and summarizes key quantitative data from successful screening campaigns.

Overview of Imidazo[1,2-a]pyridines in Drug Discovery

The imidazo[1,2-a]pyridine core is a bicyclic heterocyclic system that has been successfully incorporated into several marketed drugs. Its rigid structure and synthetic tractability make it an ideal scaffold for the construction of diverse chemical libraries for HTS. These libraries have been successfully screened against a variety of biological targets, leading to the identification of potent inhibitors of kinases, ATP synthase, and other key enzymes involved in disease pathogenesis.

Quantitative Data Summary

The following tables summarize the biological activities of representative imidazo[1,2-a]pyridine compounds identified through high-throughput screening and subsequent optimization.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDTarget/Cell LineIC50 (µM)Assay Type
Anticancer
Compound 6 A375 (Melanoma)9.7MTT Assay
WM115 (Melanoma)12.3MTT Assay
HeLa (Cervical Cancer)15.1MTT Assay
IP-5 HCC1937 (Breast Cancer)~5MTT Assay
IP-6 HCC1937 (Breast Cancer)~10MTT Assay
IP-7 HCC1937 (Breast Cancer)~20MTT Assay
Kinase Inhibitors
Compound 11 Akt10.64Kinase Assay
LB-1 CDK90.00922Kinase Assay
HCT116 (Colorectal Cancer)0.85Cell-based Assay
Compound 23 IGF-1RModerateCell-based HTS

Table 2: Anti-tubercular Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDStrainMIC (µM)Assay Type
IP Inhibitors (1-4) M. tuberculosis0.03 - 5Whole-cell screening
Compound 18 M. tuberculosis H37Rv≤0.006MABA
IPA-6 M. tuberculosis H37Rv0.05 µg/mLMABA
IPA-9 M. tuberculosis H37Rv0.4 µg/mLMABA
IPS-1 M. tuberculosis H37Rv0.4 µg/mLMABA

Experimental Protocols

Detailed methodologies for key high-throughput screening assays are provided below. These protocols can be adapted for screening imidazo[1,2-a]pyridine libraries against various targets.

Cell-Based High-Throughput Screening for Anticancer Activity (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of imidazo[1,2-a]pyridine compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A375, HeLa, HCC1937)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin/streptomycin

  • Imidazo[1,2-a]pyridine compound library (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include vehicle controls (medium with DMSO) and positive controls (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each compound using a suitable software.

High-Throughput Screening for Anti-tubercular Activity (Microplate Alamar Blue Assay - MABA)

This protocol outlines a high-throughput method to determine the minimum inhibitory concentration (MIC) of imidazo[1,2-a]pyridine compounds against Mycobacterium tuberculosis.[1][2]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80

  • Imidazo[1,2-a]pyridine compound library (dissolved in DMSO)

  • Alamar Blue reagent

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute 1:50 in fresh broth.

  • Compound Plating: Add 100 µL of sterile deionized water to the outer perimeter wells of the 96-well plates to minimize evaporation. Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in 7H9 broth directly in the microplates. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, except for the sterile control wells.

  • Incubation: Seal the plates with a breathable membrane and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition: After incubation, add 20 µL of Alamar Blue reagent to each well.

  • Re-incubation: Re-incubate the plates at 37°C for 24 hours.

  • Data Acquisition: Measure the fluorescence (excitation 530-560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader. A color change from blue (no growth) to pink (growth) can also be visually assessed.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that prevents a color change or shows a significant reduction in fluorescence/absorbance compared to the growth control wells.

Biochemical High-Throughput Screening for Kinase Inhibitors (ADP-Glo™ Kinase Assay)

This protocol describes a generic, luminescence-based assay for screening imidazo[1,2-a]pyridine libraries against various kinases (e.g., CDK2, IGF-1R).[3][4]

Materials:

  • Recombinant kinase (e.g., CDK2/Cyclin A, IGF-1R)

  • Kinase-specific substrate peptide

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • Imidazo[1,2-a]pyridine compound library (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Dispensing: Dispense a small volume (e.g., 50 nL) of the imidazo[1,2-a]pyridine compounds from the library into the wells of a 384-well plate.

  • Kinase/Substrate Addition: Prepare a master mix containing the kinase and its specific substrate in kinase assay buffer. Add 5 µL of this mix to each well.

  • Reaction Initiation: Prepare an ATP solution in kinase assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the DMSO controls.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by imidazo[1,2-a]pyridine derivatives and a general workflow for a high-throughput screening campaign.

PI3K/Akt/mTOR Signaling Pathway

Many imidazo[1,2-a]pyridine-based anticancer agents exert their effects by inhibiting the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[5]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylates Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of imidazo[1,2-a]pyridines.

STAT3/NF-κB Signaling Pathway

Imidazo[1,2-a]pyridine derivatives have also been shown to modulate the STAT3/NF-κB signaling pathway, which is involved in inflammation and cancer.[1][6]

STAT3_NFkB_Pathway cluster_nucleus CytokineReceptor Cytokine Receptor (e.g., IL-6R) JAK JAK CytokineReceptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates TNFR TNF Receptor IKK IKK TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (degradation) NFkB NF-κB (p50/p65) IkB->NFkB NFkB->Nucleus Translocates GeneExpression Gene Expression (Inflammation, Survival) Nucleus->GeneExpression Imidazopyridine Imidazo[1,2-a]pyridine Modulator Imidazopyridine->pSTAT3 Inhibits Phosphorylation Imidazopyridine->NFkB Inhibits Translocation

Caption: STAT3/NF-κB signaling pathway and its modulation by imidazo[1,2-a]pyridines.

High-Throughput Screening Workflow

The following diagram illustrates a typical workflow for a high-throughput screening campaign using an imidazo[1,2-a]pyridine library.

HTS_Workflow Library Imidazo[1,2-a]pyridine Library PrimaryScreen Primary HTS (Single Concentration) Library->PrimaryScreen HitIdentification Hit Identification (Activity Threshold) PrimaryScreen->HitIdentification DoseResponse Dose-Response Confirmation (IC50/EC50) HitIdentification->DoseResponse SecondaryAssays Secondary Assays (Selectivity, MoA) DoseResponse->SecondaryAssays LeadOptimization Lead Optimization (SAR Studies) SecondaryAssays->LeadOptimization

Caption: General workflow for a high-throughput screening campaign.

References

The Versatility of Imidazo[1,2-a]pyridines: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities. This bicyclic system is present in several marketed drugs and numerous clinical candidates, demonstrating its therapeutic potential across various disease areas, including oncology, infectious diseases, and central nervous system disorders.[1][2][3][4][5][6][7] These notes provide an overview of the key applications, quantitative data on representative compounds, detailed experimental protocols, and visualizations of relevant biological pathways.

Anticancer Applications

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting inhibitory activity against a variety of cancer cell lines.[1][8][9][10][11][12][13] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

A significant number of imidazo[1,2-a]pyridine-based compounds have been developed as inhibitors of protein kinases, which are critical regulators of cellular processes. Notably, the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, has been a primary target.[1][9][14][15][16] Derivatives have been designed to inhibit key kinases in this pathway, such as PI3Kα, mTOR, and Akt, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[15][16]

Other targeted kinases include Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR), highlighting the broad applicability of this scaffold in developing targeted cancer therapies.[8][11][12][17] Beyond kinase inhibition, some derivatives have been shown to inhibit tubulin polymerization or the activity of enzymes like aldehyde dehydrogenase (ALDH), which is implicated in cancer stem cell survival.[1][18]

Quantitative Data: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the in vitro anticancer activity of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines, presented as half-maximal inhibitory concentrations (IC50).

Compound/DerivativeTarget/MechanismCancer Cell LineIC50 (µM)Reference
Compound 6 Akt/mTOR pathway inhibitionA375 (Melanoma)9.7[15][19]
WM115 (Melanoma)<12[19]
HeLa (Cervical Cancer)35.0[15][19]
Compound 8c EGFR inhibitor, COX-2 inhibitorK-562 (Leukemia)1.09[17]
Compound 12b Not specifiedHep-2 (Laryngeal Carcinoma)11[19][20]
HepG2 (Hepatocellular Carcinoma)13[19][20]
MCF-7 (Breast Carcinoma)11[19][20]
A375 (Human Skin Cancer)11[19][20]
15a PI3K/mTOR dual inhibitorPI3Kα0.006 (Enzymatic)[16]
mTOR0.041 (Enzymatic)[16]
I-11 Covalent KRAS G12C inhibitorNCI-H358 (KRAS G12C mutant)Not specified[21]
6d and 6i Apoptosis inductionHepG2 (Human liver carcinoma)Not specified[22]
Signaling Pathway: PI3K/Akt/mTOR Inhibition

The diagram below illustrates the inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives, a common mechanism for their anticancer effects.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Imidazo_pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_pyridine->PI3K Inhibits Imidazo_pyridine->Akt Inhibits Imidazo_pyridine->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Antiviral and Antimicrobial Applications

The imidazo[1,2-a]pyridine scaffold has also demonstrated significant potential in the development of anti-infective agents.

Antiviral Activity: Certain derivatives have shown potent activity against a range of viruses, including human cytomegalovirus (HCMV), varicella-zoster virus (VZV), and herpes simplex viruses (HSV).[4][23][24][25][26] Structure-activity relationship (SAR) studies have indicated that factors such as hydrophobicity play a crucial role in their antiviral efficacy.[23][25]

Antibacterial and Antifungal Activity: The versatility of the imidazo[1,2-a]pyridine core extends to its antibacterial and antifungal properties.[6][27][28] Chalcone derivatives incorporating this scaffold have been synthesized and evaluated against various Gram-positive and Gram-negative bacteria. Additionally, other derivatives have shown promising activity against multidrug-resistant bacterial strains and various fungal species.[6][27][28][29] A notable example is telacebec (Q203), an imidazo[1,2-a]pyridine amide that targets the QcrB subunit of the cytochrome bcc complex in Mycobacterium tuberculosis and is currently in clinical trials for the treatment of tuberculosis.[29]

Quantitative Data: Antimicrobial Activity
Compound/DerivativeTarget OrganismActivity MetricValueReference
Compounds 4, 15, 21 Human Cytomegalovirus (HCMV)Therapeutic Index>150[24][26]
Telacebec (Q203) Mycobacterium tuberculosisMIC range0.003 - 0.05 µM[29]

Central Nervous System (CNS) Applications

Imidazo[1,2-a]pyridines have a well-established role in targeting the CNS. Several drugs based on this scaffold are used for the treatment of anxiety and insomnia.[30][31][32][33][34] These compounds typically act as positive allosteric modulators of the GABAA receptor.[31][33]

  • Zolpidem: A well-known hypnotic agent used for the short-term treatment of insomnia.[32][33][34]

  • Alpidem: An anxiolytic agent, though its use has been limited due to hepatotoxicity.[30][31][32][34]

Furthermore, research is ongoing to explore the potential of imidazo[1,2-a]pyridine derivatives in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[35][36][37] Some derivatives have been investigated as ligands for detecting β-amyloid plaques, a hallmark of Alzheimer's disease, and as adenosine A1 receptor antagonists.[35][36][37]

Experimental Protocols

General Synthesis of Imidazo[1,2-a]pyridines

A common and versatile method for the synthesis of the imidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine and an α-haloketone.[2][38] Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, offer an efficient way to generate diverse libraries of substituted imidazo[1,2-a]pyridines.[21][38]

Protocol: Synthesis of 2-Aryl-Imidazo[1,2-a]pyridines

This protocol describes a general procedure for the synthesis of 2-aryl-imidazo[1,2-a]pyridines via the condensation of a 2-aminopyridine with a 2-bromoacetophenone derivative.

Materials:

  • Substituted 2-aminopyridine (1.0 eq)

  • Substituted 2-bromoacetophenone (1.1 eq)

  • Sodium bicarbonate (NaHCO3) (2.0 eq)

  • Ethanol (or other suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) plate and chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a round-bottom flask, add the substituted 2-aminopyridine (1.0 eq), substituted 2-bromoacetophenone (1.1 eq), and sodium bicarbonate (2.0 eq).

  • Add ethanol to the flask to dissolve the reactants.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2-aryl-imidazo[1,2-a]pyridine.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Experimental Workflow: Drug Discovery Process

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel imidazo[1,2-a]pyridine-based therapeutic agents.

Drug_Discovery_Workflow cluster_Discovery Discovery & Synthesis cluster_Screening In Vitro Screening cluster_Preclinical Preclinical Development Library_Design Library Design (Scaffold Hopping, SAR) Synthesis Chemical Synthesis (e.g., Multicomponent Reactions) Library_Design->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Primary_Screening Primary Screening (e.g., Cell Viability Assays) Purification->Primary_Screening Secondary_Screening Secondary Screening (e.g., Kinase Inhibition, Antiviral Assays) Primary_Screening->Secondary_Screening Mechanism_of_Action Mechanism of Action Studies (Western Blot, Flow Cytometry) Secondary_Screening->Mechanism_of_Action ADME_Tox ADME/Toxicity Studies (In Vitro & In Vivo) Secondary_Screening->ADME_Tox Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy Studies (Xenograft Models, Infection Models) ADME_Tox->In_Vivo_Efficacy In_Vivo_Efficacy->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A generalized workflow for the discovery of imidazo[1,2-a]pyridine drug candidates.

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Imidazo[1,2-a]pyridine test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the imidazo[1,2-a]pyridine test compounds in cell culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

These application notes provide a glimpse into the vast potential of the imidazo[1,2-a]pyridine scaffold in medicinal chemistry. The versatility of its synthesis and the breadth of its biological activities ensure that it will remain a focus of drug discovery and development efforts for the foreseeable future.

References

Synthesis of Imidazo[1,2-a]pyridine Carboxamide Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis of imidazo[1,2-a]pyridine carboxamide derivatives, a class of compounds with significant therapeutic potential. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of several commercial drugs like Zolpidem and Alpidem.[1][2][3][4] This guide details various synthetic methodologies, presents key quantitative data in a structured format, and offers step-by-step experimental protocols for the synthesis of these promising molecules.

The interest in imidazo[1,2-a]pyridine derivatives has grown due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and notably, potent antitubercular properties against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[1][5][6][7] This document will focus on the carboxamide derivatives of this scaffold, which have shown particular promise in recent drug discovery efforts.

Synthetic Strategies: An Overview

Several synthetic routes to imidazo[1,2-a]pyridine carboxamide derivatives have been developed, each with its own advantages. The most common approaches include multicomponent reactions (MCRs), palladium-catalyzed carbonylation, and solid-phase synthesis. These methods offer versatility in introducing substituents at various positions of the imidazo[1,2-a]pyridine core, allowing for the fine-tuning of their pharmacological properties.[1][8][9][10]

A prevalent strategy for the synthesis of the core imidazo[1,2-a]pyridine structure involves the condensation of a 2-aminopyridine with an α-haloketone.[1][2] Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) and Ugi reactions, provide a powerful and efficient means to generate molecular diversity in a single step.[9][11][12][13] These reactions are particularly useful for creating libraries of compounds for high-throughput screening. Palladium-catalyzed aminocarbonylation offers a direct method to introduce the carboxamide functionality onto a pre-formed imidazo[1,2-a]pyridine ring.[1] For library synthesis, solid-phase organic synthesis (SPOS) has been effectively employed to generate imidazo[1,2-a]pyridine-8-carboxamides.[8]

Key Synthetic Workflows

Below are graphical representations of common synthetic pathways for obtaining imidazo[1,2-a]pyridine carboxamide derivatives.

G cluster_0 Multicomponent Reaction (Ugi/GBB) 2-Aminopyridine 2-Aminopyridine Product_MCR Imidazo[1,2-a]pyridine Carboxamide Derivative 2-Aminopyridine->Product_MCR Aldehyde Aldehyde Aldehyde->Product_MCR Isocyanide Isocyanide Isocyanide->Product_MCR Carboxylic_Acid Carboxylic Acid (for Ugi) Carboxylic_Acid->Product_MCR

Caption: General workflow for the synthesis of imidazo[1,2-a]pyridine carboxamide derivatives via multicomponent reactions.

G cluster_1 Palladium-Catalyzed Aminocarbonylation Iodo-imidazo Iodo-imidazo[1,2-a]pyridine Product_Pd Imidazo[1,2-a]pyridine Carboxamide Iodo-imidazo->Product_Pd Amine Amine Amine->Product_Pd CO Carbon Monoxide CO->Product_Pd Pd_Catalyst Pd Catalyst Pd_Catalyst->Product_Pd

Caption: Workflow for palladium-catalyzed aminocarbonylation to synthesize imidazo[1,2-a]pyridine carboxamides.

Biological Activity: Targeting Tuberculosis

A significant driver for the synthesis of these compounds is their potent activity against Mycobacterium tuberculosis. Several imidazo[1,2-a]pyridine-3-carboxamides have demonstrated excellent in vitro activity against drug-sensitive, MDR, and XDR strains of tuberculosis.[5][6][7] The clinical candidate Telacebec (Q203) belongs to this class of compounds and targets the QcrB subunit of the cytochrome bc1 complex, which is essential for cellular respiration in M. tuberculosis.[6] This mechanism of action provides a new avenue for treating tuberculosis, especially in cases of resistance to existing drugs.

G Imidazo_Derivative Imidazo[1,2-a]pyridine Carboxamide Derivative QcrB QcrB Subunit of Cytochrome bc1 Complex Imidazo_Derivative->QcrB Inhibits ETC Electron Transport Chain QcrB->ETC ATP_Synthesis ATP Synthesis Inhibition ETC->ATP_Synthesis Disrupts Bacterial_Death M. tuberculosis Death ATP_Synthesis->Bacterial_Death

Caption: Simplified signaling pathway showing the inhibition of QcrB by imidazo[1,2-a]pyridine carboxamide derivatives.

Quantitative Data Summary

The following tables summarize key quantitative data from the literature, including reaction yields for various synthetic methods and the antimycobacterial activity of selected derivatives.

Table 1: Synthesis Yields of Imidazo[1,2-a]pyridine Carboxamide Derivatives

Synthesis MethodPosition of CarboxamideSubstituentsYield (%)Reference
Pd-Catalyzed AminocarbonylationC6Various amines55-95%[1]
Pd-Catalyzed AminocarbonylationC8Various amines60-92%[1]
Solid-Phase SynthesisC8Various aminesGood[8]
Ugi Multicomponent ReactionC3Various substituents28-72%[12][14]
Groebke-Blackburn-BienayméC3Various substituentsModerate to High[11][12]

Table 2: Antimycobacterial Activity of Imidazo[1,2-a]pyridine-3-carboxamide Derivatives

CompoundTarget StrainMIC (μM)Selectivity Index (SI)Reference
26g Drug-sensitive/resistant MTB0.041–2.644395[15]
26h Drug-sensitive/resistant MTB0.041–2.641405[15]
15 H37Rv, MDR-TB, XDR-TB0.05–1.5Excellent[5]
16 H37Rv, MDR-TB, XDR-TB0.05–1.5Excellent[5]
Telacebec (Q203) MtbPotentFavorable[6]

Experimental Protocols

This section provides detailed experimental protocols for key synthetic methodologies.

Protocol 1: Synthesis of 6- or 8-Carboxamido-Imidazo[1,2-a]pyridines via Palladium-Catalyzed Aminocarbonylation[1]

Materials:

  • 6- or 8-Iodoimidazo[1,2-a]pyridine substrate

  • Amine (aliphatic or aromatic)

  • Palladium catalyst (e.g., Pd immobilized on a supported ionic liquid phase)

  • Carbon monoxide (CO)

  • Solvent (e.g., Toluene)

  • Base (e.g., DBU)

Procedure:

  • To a pressure reactor, add the iodoimidazo[1,2-a]pyridine substrate (1.0 eq), the palladium catalyst, and the solvent.

  • Add the amine (1.2 eq) and the base (1.2 eq).

  • Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 20 bar).

  • Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for the required time (e.g., 17-24 hours).

  • After cooling to room temperature, carefully release the CO pressure.

  • Filter the reaction mixture to recover the heterogeneous catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired carboxamide derivative.

Characterization:

  • Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides via a Tandem Groebke-Blackburn-Bienaymé and Ugi Reaction[12][13][14]

Step 1: Synthesis of the Imidazo[1,2-a]pyridine Acid Component (GBB Reaction)

Materials:

  • 2-Aminopyridine derivative

  • Aldehyde-functionalized carboxylic acid

  • Isocyanide

  • Catalyst (e.g., Sc(OTf)₃ or HClO₄)

  • Solvent (e.g., Methanol)

Procedure:

  • In a round-bottom flask, dissolve the 2-aminopyridine derivative (1.0 eq), the aldehyde-functionalized carboxylic acid (1.0 eq), and the catalyst in methanol.

  • Add the isocyanide (1.1 eq) to the mixture.

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting imidazo[1,2-a]pyridine carboxylic acid by recrystallization or column chromatography.

Step 2: Synthesis of the Final Carboxamide Derivative (Ugi Reaction)

Materials:

  • Imidazo[1,2-a]pyridine carboxylic acid from Step 1

  • Aldehyde

  • Primary amine

  • Isocyanide

  • Solvent (e.g., Methanol)

Procedure:

  • In a sealed tube, combine the imidazo[1,2-a]pyridine carboxylic acid (1.0 eq), the aldehyde (1.1 eq), the primary amine (1.1 eq), and the isocyanide (1.1 eq) in methanol.

  • Heat the reaction mixture at 50 °C for 24-48 hours.

  • Monitor the reaction by TLC.

  • After cooling, concentrate the reaction mixture.

  • Purify the crude product by column chromatography on silica gel to yield the final imidazo[1,2-a]pyridine-3-carboxamide derivative.

Characterization:

  • Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Conclusion

The synthesis of imidazo[1,2-a]pyridine carboxamide derivatives offers a rich field for medicinal chemistry research. The methodologies outlined in this guide provide a solid foundation for researchers to design and synthesize novel analogs with potentially improved therapeutic properties. The potent antitubercular activity of this class of compounds underscores their importance in the ongoing fight against infectious diseases. Further exploration of the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in advancing these promising molecules towards clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.

I. Synthesis Overview

The synthesis of this compound is typically achieved through a two-step process:

  • Step 1: Synthesis of Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate. This step involves the reaction of 2-amino-3-methylpyridine with an ethyl acetoacetate derivative. A common and effective method is a one-pot, two-step procedure involving an initial reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with an α-halo ketoester.[1]

  • Step 2: Hydrolysis of the Ester. The resulting ethyl ester is then hydrolyzed to the desired carboxylic acid.[2]

Below you will find detailed experimental protocols, troubleshooting guides for common issues, and FAQs to assist you in optimizing your synthesis and improving the yield of this compound.

II. Experimental Protocols

Step 1: Synthesis of Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate

This protocol is adapted from a general two-step, one-pot procedure for the synthesis of 3-substituted imidazo[1,2-a]pyridines.[1]

Materials:

  • 2-Amino-3-methylpyridine

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Ethyl 2-chloroacetoacetate

  • Sodium bicarbonate (NaHCO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of 2-amino-3-methylpyridine (1.0 mmol) in DMF (2 mL), add DMF-DMA (2.0 equiv.).

  • Stir the mixture at 65°C for 2 hours.

  • To the resulting mixture, add ethyl 2-chloroacetoacetate (1.2 equiv.) and NaHCO₃ (1.5 equiv.).

  • Heat the reaction mixture to 85°C and stir for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate.

Step 2: Hydrolysis of Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate

This protocol is based on the hydrolysis of similar ethyl imidazo[1,2-a]pyridine-3-carboxylates.[2]

Materials:

  • Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate

  • Lithium hydroxide (LiOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate in a mixture of ethanol and water.

  • Add an excess of lithium hydroxide to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Acidify the aqueous solution to a pH of approximately 3-4 with dilute HCl.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

III. Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and provides potential solutions to improve the yield and purity of the final product.

Problem Potential Cause Troubleshooting Steps
Low Yield in Step 1 (Ester Synthesis) Incomplete reaction of 2-amino-3-methylpyridine with DMF-DMA.- Ensure DMF-DMA is fresh and of high purity.- Increase the reaction time or temperature for the initial step.
Inefficient cyclization with ethyl 2-chloroacetoacetate.- Verify the quality of ethyl 2-chloroacetoacetate.- Optimize the amount of NaHCO₃ used as a base.- Ensure the reaction temperature for the cyclization step is maintained at 85°C.[1]
Side reactions.- The formation of regioisomers is a potential side reaction in imidazo[1,2-a]pyridine synthesis. Careful control of reaction conditions is crucial.- Use of purified starting materials can minimize side product formation.
Low Yield in Step 2 (Hydrolysis) Incomplete hydrolysis of the ester.- Increase the reaction time or the amount of LiOH.- Gentle heating may be applied, but monitor for potential degradation.
Product loss during workup.- Ensure complete precipitation of the carboxylic acid by carefully adjusting the pH.- Avoid excessive washing of the product to minimize dissolution.
Product is Difficult to Purify Presence of unreacted starting materials.- Optimize reaction times and stoichiometry in both steps.- For the ester, ensure efficient column chromatography for purification.
Formation of colored impurities.- Treat the crude product with activated charcoal before recrystallization.- Recrystallization from a suitable solvent system (e.g., ethanol/water) can help remove colored impurities.

IV. Frequently Asked Questions (FAQs)

Q1: What is the role of DMF-DMA in the first step of the synthesis?

A1: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) reacts with the primary amino group of 2-amino-3-methylpyridine to form an amidine intermediate. This intermediate is more reactive towards the subsequent cyclization with ethyl 2-chloroacetoacetate, facilitating the formation of the imidazo[1,2-a]pyridine ring.

Q2: Can I use a different base for the cyclization step?

A2: While sodium bicarbonate (NaHCO₃) is reported to be effective, other inorganic or organic bases can be used. However, optimization of the reaction conditions, including the choice of solvent and temperature, may be necessary to achieve a good yield.[1]

Q3: My final product, the carboxylic acid, has poor solubility. How can I purify it?

A3: this compound may exhibit limited solubility in common organic solvents. Recrystallization from a suitable solvent system, such as an alcohol/water mixture, is a common method for purification. If the product is still difficult to dissolve, gentle heating can be applied. Alternatively, conversion to a salt (e.g., with a suitable base) to increase solubility, followed by purification and re-precipitation of the acid, can be considered.

Q4: I am observing a significant amount of a side product in my ester synthesis. What could it be?

A4: A common side reaction in the synthesis of imidazo[1,2-a]pyridines is the formation of regioisomers, depending on which nitrogen atom of the 2-aminopyridine ring participates in the cyclization. While the reaction with 2-amino-3-methylpyridine is expected to favor the desired product, changes in reaction conditions could lead to the formation of other isomers. Careful analysis of the product mixture by techniques such as NMR spectroscopy is recommended to identify any side products.

V. Visualizing the Process

To aid in understanding the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

Synthesis_Workflow cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis start1 2-Amino-3-methylpyridine + DMF-DMA in DMF react1 Stir at 65°C for 2h start1->react1 add_reagents Add Ethyl 2-chloroacetoacetate + NaHCO3 react1->add_reagents react2 Stir at 85°C for 1h add_reagents->react2 workup1 Workup: Aqueous Extraction react2->workup1 purify1 Column Chromatography workup1->purify1 product1 Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate purify1->product1 start2 Ester Product + LiOH in EtOH/H2O product1->start2 Proceed to Hydrolysis react3 Stir at Room Temp start2->react3 workup2 Workup: Acidification & Filtration react3->workup2 product2 This compound workup2->product2

Caption: Experimental workflow for the two-step synthesis.

Reaction_Pathway cluster_reactants Starting Materials reactant1 2-Amino-3-methylpyridine intermediate Cyclization reactant1->intermediate reactant2 Ethyl 2-chloroacetoacetate reactant2->intermediate ester_product Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate intermediate->ester_product hydrolysis Hydrolysis (LiOH, H2O/EtOH) ester_product->hydrolysis final_product This compound hydrolysis->final_product

Caption: General reaction pathway for the synthesis.

References

Technical Support Center: Troubleshooting Solubility Issues with 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. This guide provides in-depth troubleshooting steps, scientific explanations, and practical protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous buffer. What is the most likely cause?

The most probable cause of poor aqueous solubility for this compound is the pH of your solvent. This compound is an amphoteric molecule, containing both a basic imidazopyridine ring system and an acidic carboxylic acid group. The solubility of such compounds is highly dependent on pH. At its isoelectric point (the pH at which the net charge is zero), the compound will likely exhibit its lowest solubility. To improve solubility, you will need to adjust the pH of your solution away from this point.

Q2: What is the expected effect of pH on the solubility of this compound?

Based on the structure, we can predict the following:

  • At acidic pH (low pH): The basic nitrogen atoms on the imidazo[1,2-a]pyridine ring will become protonated, resulting in a positively charged species. This should increase solubility in aqueous media.

  • At alkaline pH (high pH): The carboxylic acid group will be deprotonated, forming a carboxylate salt, which is negatively charged. This salt form is typically much more water-soluble than the free acid.[1][2]

  • At neutral or near-neutral pH: The molecule may exist as a zwitterion or in its less soluble free acid form, leading to precipitation. For structurally related compounds, the lowest solubility is often observed at a specific pH where the zwitterionic form is least soluble.[3]

Q3: What are some recommended starting solvents for this compound?

For initial stock solutions, it is often best to use an organic solvent. Common choices for compounds with this type of structure include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Methanol or Ethanol (solubility may be lower)

When preparing aqueous working solutions, it is crucial to consider the pH, as discussed above.

Q4: Can I use sonication or heating to improve solubility?

Yes, both sonication and gentle heating can help to increase the rate of dissolution. However, these methods may not solve the underlying problem of poor solubility at a given pH. If the compound precipitates out of solution upon cooling or standing, this indicates that you have created a supersaturated solution, and a different solvent system or pH adjustment is necessary for long-term stability. Always check for compound degradation after heating.

Troubleshooting Guide: A Step-by-Step Approach to Resolving Solubility Issues

This section provides a systematic workflow for diagnosing and resolving solubility problems with this compound.

Part 1: Initial Solubility Assessment

The first step is to systematically determine the solubility profile of your compound.

Protocol 1: Basic Solubility Screening

  • Prepare a panel of solvents: Include both polar organic solvents (e.g., DMSO, DMF, ethanol, methanol, acetonitrile) and a range of aqueous buffers at different pH values (e.g., pH 2, 4, 7.4, 9).

  • Dispense the compound: Add a small, known amount of this compound (e.g., 1 mg) to a series of vials.

  • Add solvent: To each vial, add a small volume of the selected solvent (e.g., 100 µL) to create a high-concentration slurry.

  • Equilibrate: Vortex the vials for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature).

  • Observe: Visually inspect for dissolution. If the compound dissolves, add more compound until it no longer dissolves to estimate the saturation solubility. If it does not dissolve, add more solvent incrementally.

  • Quantify (Optional): For a more precise measurement, centrifuge the vials to pellet any undissolved solid, and then analyze the supernatant by a suitable method (e.g., HPLC-UV) to determine the concentration.

Data Interpretation:

Summarize your findings in a table to easily compare the solubility in different solvents.

SolventpH (for aqueous)Estimated Solubility (mg/mL)Observations
DMSON/A
EthanolN/A
pH 2 Buffer2.0
PBS7.4
pH 9 Buffer9.0

This initial screen will quickly identify the most promising solvent systems.

Part 2: pH-Dependent Solubility Optimization

If the initial screen indicates poor aqueous solubility, a more detailed pH optimization is warranted.

Protocol 2: pH-Solubility Profiling

  • Prepare a series of buffers: Create a range of buffers covering the desired pH range (e.g., from pH 2 to 10 in 1-unit increments).

  • Add excess compound: Add an excess amount of this compound to a known volume of each buffer.

  • Equilibrate: Shake or stir the samples at a constant temperature until equilibrium is reached (this can take several hours to a day).

  • Separate solid and liquid: Centrifuge or filter the samples to remove undissolved solid.

  • Measure pH: Accurately measure the final pH of the supernatant.

  • Quantify concentration: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Plot the data: Plot solubility (e.g., in mg/mL or µM) versus pH. This will give you a clear visual representation of the pH-solubility profile and help identify the optimal pH range for your experiments.

Part 3: Advanced Solubilization Strategies

If pH adjustment alone is insufficient or not compatible with your experimental conditions, consider these advanced techniques.

1. Salt Formation

  • Principle: Converting the carboxylic acid to a salt dramatically increases its aqueous solubility.[1][2] This is a common strategy for acidic and basic drugs.[1]

  • How to Implement:

    • For Alkaline Conditions: Prepare a stock solution in a dilute basic solution, such as 0.1 M NaOH. The stoichiometry should be at least 1:1 (base to acid). After dissolution, the pH can be carefully adjusted downwards, but be mindful of the potential for precipitation if you approach the compound's pKa.

    • For Acidic Conditions: Dissolve the compound in a dilute acidic solution, such as 0.1 M HCl, to protonate the basic imidazopyridine moiety.

2. Use of Co-solvents and Excipients

  • Principle: Co-solvents and excipients can modify the properties of the solvent to make it more favorable for the solute.[4]

  • Common Co-solvents:

    • Polyethylene glycol (PEG), especially low molecular weight PEGs like PEG 300 and PEG 400.

    • Propylene glycol

    • Glycerol

  • Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[5]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, shielding the hydrophobic parts from the aqueous environment.[6]

Workflow for Choosing a Solubilization Strategy

Below is a decision-making workflow to guide you through the process of troubleshooting solubility issues.

Fig 1. Decision workflow for troubleshooting solubility.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₀N₂O₂--INVALID-LINK--[7]
Molecular Weight190.20 g/mol Calculated
Melting Point122 - 123 °C--INVALID-LINK--[7]

References

Technical Support Center: 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid. The information is designed to address common issues encountered during experimental work involving this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

The solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place at room temperature.[1][2][3]

Q2: I am observing a change in the color of my solution of this compound over time. What could be the cause?

Color change in solution can be an indicator of degradation. The imidazo[1,2-a]pyridine scaffold can be susceptible to photodegradation when exposed to light, particularly UV light.[4] It is also possible that the compound is reacting with components in your solvent or buffer, or is unstable at the solution's pH. It is recommended to prepare solutions fresh and protect them from light.

Q3: My compound is showing poor solubility in an aqueous buffer. How can I improve this?

The solubility of this compound is expected to be pH-dependent due to the presence of both a basic imidazole ring system and an acidic carboxylic acid group. To increase solubility in aqueous solutions, you can try adjusting the pH. At a pH above the pKa of the carboxylic acid, the compound will be deprotonated and more soluble. Conversely, at a pH below the pKa of the imidazole nitrogen, the compound will be protonated and may also show increased solubility. A study on a related imidazobenzodiazepine-3-carboxylate showed high solubility at neutral pH.[5]

Q4: I am concerned about the stability of the compound in my assay conditions. How can I assess its stability?

To determine the stability of this compound in your specific experimental conditions, it is advisable to conduct a forced degradation study.[6] This involves exposing a solution of the compound to various stress conditions such as acid, base, oxidation, heat, and light, and then analyzing the samples at different time points by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

Issue 1: Variability in Experimental Results

If you are observing inconsistent results in your experiments, it could be due to the degradation of your compound in solution.

  • Possible Cause 1: Solution Age. Solutions may not be stable over long periods.

    • Recommendation: Prepare solutions of this compound fresh before each experiment. If you must store solutions, keep them at a low temperature (2-8 °C) and protected from light for a limited time. A preliminary stability test in your chosen solvent is recommended.

  • Possible Cause 2: pH of the Solution. The compound's stability could be sensitive to the pH of the medium.

    • Recommendation: Ensure the pH of your buffer system is consistent across all experiments. If you suspect pH-related instability, analyze the purity of the compound after incubation in your buffer for the duration of your experiment.

  • Possible Cause 3: Exposure to Light. Imidazopyridine derivatives can be light-sensitive.[4]

    • Recommendation: Protect your solutions from light by using amber vials or covering your glassware with aluminum foil.

Issue 2: Appearance of New Peaks in HPLC Analysis

The emergence of new peaks in your HPLC chromatogram that are not present in the analysis of the solid starting material suggests the formation of degradation products.

  • Possible Cause 1: Hydrolysis. The compound may be undergoing hydrolysis, especially under strong acidic or basic conditions.

    • Recommendation: Refer to the forced degradation protocol below to test for hydrolytic instability. If the compound is found to be unstable, adjust the pH of your solutions to a more neutral range if your experimental design allows.

  • Possible Cause 2: Oxidation. The compound may be susceptible to oxidation.

    • Recommendation: Avoid sources of oxidative stress. If your application allows, you can degas your solvents. You can confirm oxidative degradation by performing a forced degradation study with an oxidizing agent like hydrogen peroxide.

  • Possible Cause 3: Photodegradation. As mentioned, exposure to light can cause degradation.[4]

    • Recommendation: Compare samples prepared and handled in the dark with those exposed to your laboratory's ambient light or a specific light source to determine the extent of photodegradation.

Data on Compound Stability and Handling

ParameterRecommendation / InformationSource
Storage (Solid) Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.[1][2][3]
Incompatible Materials Strong oxidizing agents, strong bases, amines, reducing agents.[7]
Potential Instabilities Photodegradation upon exposure to UVA/B light. pH-dependent structural changes.[4][5]
Hazardous Decomposition Under fire conditions, may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[7]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure to assess the stability of this compound in solution under various stress conditions.[6]

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat 1 mL of the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed solution.

    • Neutralize the acid and base hydrolysis samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all samples by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control.

    • Ensure mass balance by accounting for the parent compound and all degradation products.

Visualizations

G Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) prep_stock->acid Expose to base Base Hydrolysis (0.1N NaOH, 60°C) prep_stock->base Expose to oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation Expose to thermal Thermal (60°C) prep_stock->thermal Expose to photo Photochemical (UV/Vis Light) prep_stock->photo Expose to sampling Sample at Time Points (0, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc Analyze by Stability-Indicating HPLC Method sampling->hplc data Calculate % Degradation & Assess Mass Balance hplc->data G Potential Degradation Pathways cluster_degradation Degradation Products parent This compound decarboxylation Decarboxylation Product (Loss of CO2) parent->decarboxylation Heat / Light ring_opening Hydrolytic Ring Opening Product parent->ring_opening Strong Acid / Base photo_dimer Photodimerization Product parent->photo_dimer UV Light oxidation_prod N-Oxide or Hydroxylated Product parent->oxidation_prod Oxidizing Agent

References

Technical Support Center: Overcoming Resistance to Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine compounds. The information is designed to address specific issues that may be encountered during experimentation, with a focus on overcoming resistance.

Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-a]pyridine compound is losing efficacy in my cancer cell line over time. What are the potential mechanisms of resistance?

A1: Resistance to imidazo[1,2-a]pyridine compounds can arise through several mechanisms. The most common include:

  • Target Gene Mutations: Specific mutations in the target kinase can prevent the compound from binding effectively. For example, in acute myeloid leukemia (AML), secondary mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, such as the F691L mutation, can confer resistance to some FLT3 inhibitors[1]. Similarly, in gastrointestinal stromal tumors (GIST), the V654A mutation in the c-KIT gene can lead to resistance against certain kinase inhibitors[2].

  • Increased Drug Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the compound from the cell, reducing its intracellular concentration and efficacy. Key efflux pumps implicated in multidrug resistance include ABCB1 (P-glycoprotein) and ABCG2[3][4].

  • Activation of Alternative Signaling Pathways: Cells can develop resistance by activating compensatory signaling pathways to bypass the inhibitory effect of the compound. If the imidazo[1,2-a]pyridine compound inhibits a specific kinase in a pathway, the cell might upregulate a parallel pathway to maintain proliferation and survival.

Q2: How can I determine if my resistant cell line has a mutation in the target kinase?

A2: To identify potential mutations in the target kinase, you should perform DNA sequencing of the gene encoding the kinase in both your sensitive (parental) and resistant cell lines. Compare the sequences to identify any amino acid changes in the resistant cells.

Q3: How do I test for increased drug efflux in my resistant cells?

A3: A common method to assess drug efflux is the rhodamine 123 efflux assay. Rhodamine 123 is a fluorescent substrate for many ABC transporters. Increased efflux of rhodamine 123 from the resistant cells compared to the parental cells, which can be measured by flow cytometry, indicates upregulation of efflux pump activity[5][6].

Q4: Are there any imidazo[1,2-a]pyridine-based strategies to overcome resistance?

A4: Yes, several strategies are being explored:

  • Development of Next-Generation Inhibitors: Novel imidazo[1,2-a]pyridine derivatives are being designed to inhibit kinases with resistance-conferring mutations. For instance, compound 24, a 6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)-N-(4-(methylsulfonyl)phenyl)pyridin-2-amine, has shown potent and balanced inhibition of both wild-type FLT3-ITD and the gilteritinib-resistant FLT3-ITD/F691L mutant[1].

  • Dual-Target Inhibitors: Some imidazo[1,2-a]pyridine derivatives have been designed to act as dual inhibitors of both the primary target and the efflux pumps responsible for resistance. For example, the imidazo[1,2-a]pyridine derivative Y22 has been shown to inhibit the efflux function of both ABCB1 and ABCG2, thereby reversing multidrug resistance[4].

  • Combination Therapy: Using an imidazo[1,2-a]pyridine compound in combination with an inhibitor of a resistance mechanism (e.g., an efflux pump inhibitor) can restore sensitivity.

Troubleshooting Guides

Problem 1: Decreased potency (increased IC50) of the imidazo[1,2-a]pyridine compound in a previously sensitive cell line.
Possible Cause Suggested Solution
Development of Resistance 1. Confirm Resistance: Perform a dose-response curve to confirm the shift in IC50. 2. Investigate Mechanism: Systematically investigate the potential resistance mechanisms as outlined in the FAQs (target mutation, drug efflux, pathway activation).
Compound Degradation 1. Check Compound Stability: Ensure the compound has been stored correctly and has not degraded. Prepare a fresh stock solution. 2. Verify Concentration: Use a reliable method to verify the concentration of your stock solution.
Cell Line Integrity 1. Authenticate Cell Line: Confirm the identity of your cell line using short tandem repeat (STR) profiling. 2. Check for Contamination: Test for mycoplasma and other potential contaminants.
Problem 2: Inconsistent results in in vitro kinase assays.
Possible Cause Suggested Solution
Suboptimal Assay Conditions 1. Optimize ATP Concentration: The inhibitory activity of ATP-competitive inhibitors is dependent on the ATP concentration. Determine the Km of ATP for your kinase and perform assays at or near this concentration. 2. Enzyme Concentration: Ensure you are in the linear range of the enzyme activity. Titrate the kinase concentration to find an optimal level.
Compound Precipitation 1. Check Solubility: Determine the solubility of your compound in the assay buffer. If it is precipitating, consider using a different buffer or adding a small amount of a solubilizing agent like DMSO (ensure the final concentration does not affect enzyme activity).
Inactive Enzyme 1. Verify Enzyme Activity: Use a known potent inhibitor of your kinase as a positive control to ensure the enzyme is active.

Quantitative Data Summary

Table 1: IC50 Values of Imidazo[1,2-a]pyridine Compounds in Cancer Cell Lines

CompoundCell LineTarget/ContextIC50 (µM)Reference
IP-5HCC1937Breast Cancer45[7]
IP-6HCC1937Breast Cancer47.7[7]
IP-7HCC1937Breast Cancer79.6[7]
Compound 6A375Melanoma<12[8]
Compound 6WM115Melanoma<12[8]
Compound 12bHep-2Laryngeal Cancer11[9]
Compound 12bHepG2Liver Cancer13[9]
Compound 12bMCF-7Breast Cancer11[9]
Compound 12bA375Melanoma11[9]
Compound 18MCF-7Breast Cancer14.81[10]
Compound 18HT-29Colon Cancer10.11[10]
Compound 18B16F10Melanoma14.39[10]

Table 2: Efficacy of Imidazo[1,2-a]pyridine Compound 24 against Gilteritinib-Resistant FLT3-ITD Mutant

Cell LineGenotypeCompound 24 IC50 (nM)Gilteritinib IC50 (nM)Reference
MOLM14FLT3-ITD1.50.9[1]
MOLM14-D835YFLT3-ITD/D835Y2.31.2[1]
MOLM14-F691LFLT3-ITD/F691L3.155.4[1]

Key Experimental Protocols

Protocol 1: In Vitro Kinase Assay

This protocol describes a general method for an in vitro kinase assay to determine the inhibitory activity of imidazo[1,2-a]pyridine compounds.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Imidazo[1,2-a]pyridine compound of interest

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the imidazo[1,2-a]pyridine compound in the kinase assay buffer.

  • Add the kinase and its substrate to the wells of the assay plate.

  • Add the diluted compound to the wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time.

  • Stop the reaction and detect the kinase activity according to the manufacturer's instructions for the chosen detection reagent.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Annexin V Apoptosis Assay

This protocol is for detecting apoptosis in cells treated with imidazo[1,2-a]pyridine compounds using Annexin V staining and flow cytometry.

Materials:

  • Cells treated with the imidazo[1,2-a]pyridine compound

  • Untreated control cells

  • Annexin V-FITC (or other fluorophore conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest both adherent and floating cells from the treatment and control groups.

  • Wash the cells with cold PBS and centrifuge at a low speed.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Gate the cell populations to distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Protocol 3: Rhodamine 123 Efflux Assay

This protocol measures the activity of efflux pumps in resistant cells.

Materials:

  • Parental (sensitive) and resistant cell lines

  • Rhodamine 123

  • Efflux pump inhibitor (e.g., verapamil) as a positive control

  • Culture medium

  • PBS

  • Flow cytometer

Procedure:

  • Harvest and wash the cells, then resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.

  • Load the cells with rhodamine 123 (e.g., at a final concentration of 1 µg/mL) and incubate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye accumulation.

  • Wash the cells with cold PBS to remove excess dye.

  • Resuspend the cells in fresh, pre-warmed culture medium (with and without the efflux pump inhibitor).

  • Incubate the cells at 37°C to allow for efflux.

  • At different time points (e.g., 0, 30, 60, 120 minutes), take aliquots of the cell suspension.

  • Analyze the intracellular fluorescence of rhodamine 123 by flow cytometry.

  • Compare the fluorescence intensity between the parental and resistant cell lines. A lower fluorescence in the resistant cells indicates increased efflux. The positive control with the efflux pump inhibitor should show increased fluorescence in the resistant cells.

Visualizations

Signaling_Pathway_Inhibition Drug Imidazo[1,2-a]pyridine Compound RTK Receptor Tyrosine Kinase (e.g., FLT3, c-KIT) Drug->RTK Inhibition PI3K PI3K RTK->PI3K Resistance Resistance (e.g., Target Mutation) RTK->Resistance Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Resistance->PI3K Bypass Signaling

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an imidazo[1,2-a]pyridine compound and a potential resistance mechanism.

Experimental_Workflow_Resistance Start Start with Sensitive Cell Line Treatment Chronic Treatment with Increasing Concentrations of Imidazo[1,2-a]pyridine Compound Start->Treatment Selection Selection of Resistant Clones Treatment->Selection Characterization Characterization of Resistant Phenotype (IC50 Shift) Selection->Characterization Mechanism Investigation of Resistance Mechanism Characterization->Mechanism Sequencing Target Sequencing Mechanism->Sequencing Efflux Efflux Assay Mechanism->Efflux Western Western Blot (Signaling Pathways) Mechanism->Western

Caption: Workflow for generating and characterizing resistant cell lines to imidazo[1,2-a]pyridine compounds.

Logical_Relationship_Troubleshooting Problem Problem Decreased Compound Efficacy Cause1 Cause Resistance Solution Investigate Mechanism Problem:p->Cause1:c1 Cause2 Cause Compound Instability Solution Prepare Fresh Stock Problem:p->Cause2:c2 Cause3 Cause Cell Line Issues Solution Authenticate & Test Problem:p->Cause3:c3

Caption: Troubleshooting logic for decreased efficacy of an imidazo[1,2-a]pyridine compound.

References

optimizing reaction conditions for imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Imidazo[1,2-a]Pyridine Synthesis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of imidazo[1,2-a]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing imidazo[1,2-a]pyridines?

A1: The most prevalent methods are multicomponent reactions (MCRs) and traditional condensation reactions.

  • Groebke-Blackburn-Bienaymé Reaction (GBBR): A highly efficient one-pot, three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide.[1][2] This method is favored for its high atom economy and ability to generate diverse molecular structures.

  • Condensation with α-Haloketones: This traditional two-component approach involves the reaction of a 2-aminopyridine with an α-haloketone (e.g., phenacyl bromide).[3][4] Variations include in-situ generation of the α-haloketone to avoid handling lachrymatory reagents.[5][6]

  • Catalyst- and Solvent-Free Synthesis: Several modern protocols aim for greener chemistry by using microwave irradiation or grinding techniques to facilitate the reaction without the need for catalysts or harmful solvents.[7][8][9]

  • Copper-Catalyzed Synthesis: Methods using copper catalysts can synthesize imidazo[1,2-a]pyridines from aminopyridines and substrates like nitroolefins or acetophenones, often using air as a green oxidant.[10][11]

Q2: My reaction yield is consistently low. What are the primary factors to investigate?

A2: Low yields can stem from several factors. Systematically investigate the following:

  • Catalyst Choice and Loading: The catalyst is critical. For GBBR, Lewis acids like Sc(OTf)₃ or iodine are common.[12] For other methods, copper or palladium salts may be used.[10][13] Ensure the catalyst is active and used at the optimal molar percentage (typically 5-20 mol%).

  • Solvent Selection: The polarity and nature of the solvent can dramatically affect yield. While DMF is effective for some copper-catalyzed reactions[10], greener options like ethanol, water, or even solvent-free conditions have proven successful.[3][14][15]

  • Reaction Temperature: Temperature control is crucial. While some modern methods operate efficiently at room temperature[12], others require heating (e.g., 60-100 °C) to proceed at a reasonable rate.[3][10] Excessive heat can lead to side product formation.

  • Purity of Reactants: Ensure all starting materials (2-aminopyridine, aldehyde, isocyanide, ketone) are pure and dry, as impurities can inhibit the catalyst or lead to unwanted side reactions.

Q3: I am observing significant side product formation. What are common side products and how can I minimize them?

A3: Side product formation is a common issue, often arising from competing reaction pathways.

  • Unreacted Intermediates: Incomplete cyclization can leave intermediates in the final mixture. Improving the reaction time, temperature, or catalyst efficiency can help drive the reaction to completion.

  • Competing Intermolecular Reactions: In some cases, especially when using nucleophilic solvents like methanol, the solvent can compete with intramolecular cyclization, leading to undesired byproducts. Switching to a non-nucleophilic solvent such as tert-butanol can mitigate this issue.[16]

  • Over-bromination: When generating α-haloketones in situ with reagents like N-bromosuccinimide (NBS), careful control of stoichiometry is needed to prevent the formation of di-brominated species.[5][14]

Troubleshooting Guide

This section addresses specific experimental issues in a problem-solution format.

Problem Potential Cause(s) Recommended Solution(s)
Reaction Fails to Initiate (No Product Formation) 1. Inactive Catalyst2. Incorrect Solvent3. Insufficient Temperature4. Low-Purity Starting Materials1. Use a fresh batch of catalyst. Consider an alternative catalyst system (e.g., iodine, CuBr, PdCl₂).[10][12][13]2. Screen different solvents. For polar reactants, try ethanol or DMF. For greener options, consider water or PEG-400.[5][10][15]3. Gradually increase the reaction temperature in 10 °C increments. Microwave irradiation can also be effective at promoting the reaction.[9][14]4. Purify all reactants before use.
Low Yield (<30%) 1. Suboptimal Reaction Time2. Poor Choice of Base (if applicable)3. Electron-Withdrawing Groups on Substrates4. Steric Hindrance1. Monitor the reaction by TLC to determine the optimal reaction time.2. If the mechanism requires a base, screen alternatives (e.g., K₂CO₃, DABCO).3. Substrates with strong electron-withdrawing groups can be less reactive.[3] A stronger catalyst or higher temperature may be required.4. Sterically hindered substrates may require longer reaction times or more forcing conditions to achieve good yields.[10]
Product is Difficult to Purify 1. Formation of Closely-Eluting Side Products2. Product is an Oil or Gummy Solid1. Adjust the reaction conditions (solvent, temperature) to minimize side products. Optimize flash chromatography conditions (try different solvent systems or gradients).2. Attempt recrystallization from a suitable solvent system (e.g., aqueous ethanol)[14]. If it remains an oil, ensure it is pure via NMR and use it directly if possible.
Inconsistent Results Between Batches 1. Moisture in Reagents or Solvents2. Variability in Microwave Power/Heating3. Degradation of Isocyanide Reagent1. Use anhydrous solvents and dry reagents thoroughly.2. Ensure consistent heating by using an oil bath or a calibrated microwave reactor.3. Isocyanides can degrade over time. Use freshly prepared or recently purchased isocyanides for best results.[16]

Data Presentation: Optimization of Reaction Conditions

The choice of catalyst and solvent significantly impacts reaction outcomes. The tables below summarize data from various studies to guide your optimization process.

Table 1: Effect of Catalyst on Imidazo[1,2-a]pyridine Synthesis

Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%) Reference
CuBr (10%) DMF 80 12 90 [10]
PdCl₂ (10%) Toluene 80 4 80 [13]
Iodine (5%) Ethanol Room Temp 2 92 [15]
FeCl₃ - - - Superior to AlCl₃, ZnCl₂, etc. [4]

| None | Neat | 60 | 0.33 | 91 |[3] |

Table 2: Effect of Solvent on a Copper-Catalyzed Synthesis

Catalyst Solvent Temperature (°C) Yield (%) Reference
CuBr DMF 80 90 [10]
CuBr Dioxane 80 75 [10]
CuBr Toluene 80 60 [10]

| CuBr | CH₃CN | 80 | 55 |[10] |

Experimental Protocols

Protocol 1: One-Pot Three-Component Synthesis using Iodine Catalyst [12][15]

This protocol describes a cost-effective and environmentally friendly synthesis at room temperature.

  • To a solution of an appropriate aryl aldehyde (1.0 mmol) in ethanol (5 mL), add 2-aminopyridine (1.0 mmol) and iodine (5 mol%).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction is typically complete within 2-3 hours.

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate (Na₂S₂O₃) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate) to afford the desired imidazo[1,2-a]pyridine.

Protocol 2: Catalyst- and Solvent-Free Synthesis via Condensation [3]

This method avoids the use of catalysts and volatile organic solvents.

  • In a round-bottom flask, combine 2-aminopyridine (1.0 mmol) and the appropriate α-bromoacetophenone (1.0 mmol).

  • Heat the reaction mixture at 60 °C using an oil bath. The reaction is typically complete within 20-30 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Add water to the flask and stir. The solid product will precipitate.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the pure imidazo[1,2-a]pyridine.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a one-pot, three-component synthesis of imidazo[1,2-a]pyridines.

G start Start reactants 1. Combine 2-Aminopyridine, Aldehyde, and Catalyst in Solvent start->reactants stir 2. Stir at Specified Temperature reactants->stir add_iso 3. Add Isocyanide stir->add_iso monitor 4. Monitor Reaction by TLC add_iso->monitor workup 5. Aqueous Workup & Extraction monitor->workup purify 6. Purification (Column Chromatography) workup->purify product Pure Imidazo[1,2-a]pyridine purify->product

Caption: General workflow for one-pot imidazo[1,2-a]pyridine synthesis.

Troubleshooting Decision Tree

This diagram provides a logical pathway for diagnosing and solving common synthesis problems.

G start Problem with Synthesis low_yield Low Yield? start->low_yield no_product No Product? start->no_product optimize_time Optimize Reaction Time (TLC Monitoring) low_yield->optimize_time Yes check_catalyst Check Catalyst Activity & Purity of Reagents no_product->check_catalyst Yes check_temp Increase Temperature / Use Microwave check_catalyst->check_temp If still no product screen_solvents Screen Solvents (e.g., DMF, EtOH, neat) optimize_time->screen_solvents If still low side_products Side Products Present? screen_solvents->side_products If still low change_solvent Change to Non-Nucleophilic Solvent (e.g., t-BuOH) side_products->change_solvent Yes adjust_stoich Adjust Stoichiometry of Reagents side_products->adjust_stoich Yes

Caption: Decision tree for troubleshooting synthesis issues.

References

Technical Support Center: Purification of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid.

Troubleshooting Guides

Issue 1: Low Purity After Initial Synthesis

Q: My crude this compound has a low purity (<90%). What are the likely impurities and how can I remove them?

A: Low purity after initial synthesis is a common issue. The impurities largely depend on the synthetic route employed. A frequent synthesis involves the reaction of 3-methyl-2-aminopyridine with an alpha-keto acid derivative. Potential impurities include:

  • Unreacted Starting Materials: 3-methyl-2-aminopyridine and the keto-acid reactant.

  • Side-Products: Isomeric products from undesired cyclization pathways or partially reacted intermediates.

  • Residual Solvents and Reagents: Solvents used in the reaction and any catalysts or bases.

Troubleshooting Workflow:

start Low Purity Crude Product wash Aqueous Wash start->wash Presence of water-soluble impurities recrystallization Recrystallization wash->recrystallization Product is a solid column Column Chromatography recrystallization->column Purity still low end_moderate_purity Moderate Purity Product (95-98%) recrystallization->end_moderate_purity end_high_purity High Purity Product (>98%) column->end_high_purity

Caption: Troubleshooting workflow for low purity crude product.

Recommendations:

  • Aqueous Wash: Start with an aqueous wash of the crude product to remove water-soluble starting materials and salts. Adjusting the pH can help in separating acidic or basic impurities.

  • Recrystallization: This is often the most effective first-pass purification for solid compounds. See the detailed protocol below.

  • Column Chromatography: If recrystallization does not yield the desired purity, column chromatography is the next step. Due to the carboxylic acid group, a polar stationary phase like silica gel and a moderately polar mobile phase will likely be required.

Issue 2: Difficulty with Recrystallization

Q: I am having trouble recrystallizing this compound. It either oils out or the yield is very low. What should I do?

A: Recrystallization can be challenging due to the compound's solubility profile. The presence of both a polar carboxylic acid and a less polar heterocyclic core can lead to high solubility in some polar solvents and low solubility in non-polar ones, making the choice of a suitable solvent system critical.

Troubleshooting Recrystallization Issues:

ProblemPossible CauseSuggested Solution
Oiling Out The solvent is too non-polar, or the solution is too concentrated. The boiling point of the solvent may be higher than the melting point of the solute.Use a more polar solvent or a solvent mixture. Reduce the initial concentration of the compound. Ensure the solution is not heated above the compound's melting point (122-123°C).
Low Recovery The compound is too soluble in the chosen solvent, even at low temperatures.Use a less polar solvent or a solvent system where the compound has lower solubility at room temperature. Ensure complete precipitation by cooling for an extended period.
No Crystal Formation The solution is not supersaturated, or nucleation is inhibited.Concentrate the solution further. Try scratching the inside of the flask to induce nucleation. Add a seed crystal if available.
Precipitation of Impurities The chosen solvent does not effectively discriminate between the product and impurities.Try a different solvent or solvent system. A hot filtration step can remove insoluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the recrystallization of this compound?

A1: Based on the structure (a polar carboxylic acid on a heterocyclic core), a polar protic solvent or a mixture is a good starting point. A mixture of methanol and water has been reported to be effective for similar substituted imidazo[1,2-a]pyridines[1]. You can dissolve the compound in a minimum amount of hot methanol and then slowly add water until turbidity is observed, then reheat to dissolve and allow to cool slowly. Ethanol or isopropanol could also be effective.

Q2: What are the recommended conditions for column chromatography?

A2: For a carboxylic acid-containing compound like this, silica gel chromatography can be effective. A gradient elution is recommended.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase: Start with a less polar mixture, such as Dichloromethane (DCM), and gradually increase the polarity by adding Methanol (MeOH). A typical gradient could be from 100% DCM to 95:5 DCM:MeOH. Adding a small amount of acetic acid (0.1-1%) to the mobile phase can help to sharpen the peaks by preventing the tailing of the carboxylic acid on the silica.

Q3: How can I monitor the purity of my fractions during purification?

A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase similar to the one you plan to use for column chromatography. Visualize the spots under a UV lamp (254 nm). For more accurate purity assessment, High-Performance Liquid Chromatography (HPLC) is recommended. A reversed-phase C18 column with a buffered aqueous-organic mobile phase would be a suitable starting point for method development.

Experimental Protocols

Protocol 1: Recrystallization from Methanol/Water
  • Dissolution: Place the crude this compound in a flask. Add a minimal amount of hot methanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Precipitation: While the solution is still hot, add water dropwise until the solution becomes cloudy (turbid).

  • Redissolution: Add a few more drops of hot methanol until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath or refrigerator for a few hours.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold methanol/water mixture.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase (e.g., Dichloromethane). If solubility is an issue, the sample can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.

  • Elution: Start eluting with a non-polar mobile phase (e.g., 100% Dichloromethane).

  • Gradient: Gradually increase the polarity of the mobile phase by adding methanol. A suggested gradient is from 0% to 5% methanol in dichloromethane. Adding 0.5% acetic acid to the mobile phase can improve peak shape.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: HPLC Method for Purity Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Note: This is a starting method and may require optimization for your specific sample and HPLC system.

Data Summary

Purification MethodStarting Purity (Typical)Final Purity (Expected)Yield Loss (Estimated)
Aqueous Wash 85-90%90-93%5-10%
Recrystallization 90-93%95-98%15-30%
Column Chromatography 90-95%>98%20-40%

Visualizations

Logical Relationship for Purification Strategy

start Crude Product purity_check1 Purity Analysis (TLC/HPLC) start->purity_check1 recrystallization Recrystallization purity_check1->recrystallization Purity < 95% purity_check2 Purity Analysis recrystallization->purity_check2 column Column Chromatography purity_check2->column Purity < 98% final_product Pure Product purity_check2->final_product Purity > 98% purity_check3 Purity Analysis column->purity_check3 purity_check3->final_product

Caption: Decision tree for selecting a purification strategy.

References

Technical Support Center: 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid and related imidazopyridine compounds. The following information is intended to guide users in designing experiments, interpreting results, and exploring strategies to mitigate potential cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of drug-induced cytotoxicity?

A1: Drug-induced cytotoxicity can manifest through various mechanisms, including:

  • Induction of Oxidative Stress: Many chemical compounds, including some imidazopyridine derivatives, can lead to an increase in reactive oxygen species (ROS), causing cellular damage.[1]

  • Apoptosis Induction: Certain drugs can trigger programmed cell death (apoptosis) by activating caspases and other pro-apoptotic factors.[1]

  • DNA Damage: Some compounds may directly or indirectly damage cellular DNA, leading to cell cycle arrest and eventual cell death.[1]

  • Mitochondrial Dysfunction: Disruption of mitochondrial function can lead to decreased ATP production and the release of factors that initiate apoptosis.[1]

  • Inhibition of Critical Signaling Pathways: Interference with essential cellular signaling pathways, such as PI3K/Akt and MAPK, can result in cell death.[1]

Q2: Are there general strategies to reduce the cytotoxicity of experimental compounds like this compound?

A2: Yes, several general strategies can be employed to mitigate cytotoxicity:

  • Structural Modification: Altering the chemical structure of the compound can significantly impact its cytotoxic profile. For example, modifications to the substituents on the imidazopyridine ring have been shown to alter the cytotoxic activity of this class of compounds.[2][3]

  • Formulation Strategies: Encapsulating the compound in nanoparticles or liposomes can improve its therapeutic index by enabling targeted delivery and reducing systemic toxicity.[1][4][5]

  • Co-administration with other agents:

    • Antioxidants: If cytotoxicity is mediated by oxidative stress, co-treatment with antioxidants may offer protection.[1]

    • Cytoprotective Agents: Certain agents can be used to protect normal cells from the harmful effects of cytotoxic compounds.[1]

    • Combination Therapy: In some cases, combining the compound with other therapeutic agents, like curcumin, can enhance its desired effect while potentially allowing for a lower, less toxic dose.[6]

Q3: How can I assess the cytotoxicity of this compound in my experiments?

A3: The most common method for assessing cytotoxicity is the MTT assay, which measures cell metabolic activity as an indicator of cell viability.[1] Other assays, such as the trypan blue exclusion assay and clonogenic survival assay, can also be used to evaluate cell death and proliferative capacity.[7][8]

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results.

Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Variations in cell density can significantly affect the outcome of cytotoxicity assays.[1]
Compound Potency Variation If using different batches of the compound, there might be variations in purity or potency. Use a single, well-characterized batch for a set of experiments.[1]
Inconsistent Assay Incubation Time The timing of compound addition and the duration of the assay should be kept consistent across all experiments.[1]
Instrument Variability Ensure that the plate reader or other analytical instruments are properly calibrated and maintained.[1]

Issue 2: The compound shows high cytotoxicity in normal cells.

Potential Cause Troubleshooting Step
Off-target effects The compound may be interacting with unintended cellular targets. Consider performing target deconvolution studies or screening against a panel of cell lines to identify potential off-targets.
Dose-dependent toxicity The observed cytotoxicity may be a result of using too high a concentration. Perform a dose-response study to determine the IC50 value and identify a therapeutic window.[9]
Compound Instability The compound may be degrading into toxic byproducts in the culture medium. Assess the stability of the compound under experimental conditions.
Non-specific cytotoxicity The compound may be causing general cellular stress. Investigate specific mechanisms of toxicity, such as oxidative stress or apoptosis induction.

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

This protocol provides a standard method for assessing cell viability based on the metabolic activity of the cells.[1]

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound (or other test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control and untreated control wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]

  • Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding incubation Incubation cell_seeding->incubation compound_prep Compound Preparation compound_prep->incubation mtt_addition MTT Addition incubation->mtt_addition solubilization Solubilization mtt_addition->solubilization read_absorbance Read Absorbance solubilization->read_absorbance data_analysis Calculate Viability read_absorbance->data_analysis signaling_pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_outcome Outcome compound Cytotoxic Compound ros Increased ROS compound->ros mito_dys Mitochondrial Dysfunction compound->mito_dys dna_damage DNA Damage compound->dna_damage apoptosis Apoptosis ros->apoptosis mito_dys->apoptosis dna_damage->apoptosis

References

Technical Support Center: Imidazo[1,2-a]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the functionalization of the imidazo[1,2-a]pyridine scaffold. This versatile heterocyclic core is a key component in numerous pharmaceuticals, making its efficient and selective modification crucial for drug discovery efforts.

Frequently Asked Questions (FAQs)

Q1: What is the most common site of electrophilic functionalization on the imidazo[1,2-a]pyridine ring?

The C3 position is the most nucleophilic carbon on the imidazo[1,2-a]pyridine ring, making it the most common site for electrophilic substitution and a variety of other functionalization reactions, including arylation, amination, and carbonylation.[1]

Q2: Are there catalyst-free methods for functionalizing imidazo[1,2-a]pyridines?

Yes, several catalyst-free methods have been developed. For instance, a three-component, decarboxylative reaction involving imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid can functionalize the C3 position without a metal catalyst.[1][2] Additionally, catalyst- and solvent-free conditions can be employed for the synthesis of imidazo[1,2-a]pyridines from α-bromo/chloroketones and 2-aminopyridines.[3]

Q3: What are some of the key advantages of using multicomponent reactions (MCRs) for synthesizing and functionalizing imidazo[1,2-a]pyridines?

MCRs offer several advantages, including one-pot synthesis, milder reaction conditions, and the ability to rapidly generate complex molecules.[1][2] This approach is efficient for creating libraries of compounds for drug discovery.[1][2]

Q4: Can functionalization occur at other positions on the imidazo[1,2-a]pyridine ring?

While C3 is the most reactive site, functionalization at other positions (C2, C5, C6, C7, and C8) is also possible, though it often requires more specific strategies and catalysts.[4]

Troubleshooting Guide

Low Reaction Yield

Q: I am experiencing low yields in my C3-functionalization reaction. What are the potential causes and solutions?

Low yields can stem from several factors related to your substrates, reagents, and reaction conditions.

  • Substrate Electronics: The electronic properties of your substituents can significantly impact yield.

    • Problem: Strongly electron-withdrawing groups on boronic acids or other coupling partners can lead to lower yields.[1] Similarly, electron-withdrawing groups on the 2-aminopyridine starting material can sometimes result in higher yields in certain reactions, while electron-donating groups may have the opposite effect.[3]

    • Solution: If possible, consider using starting materials with less extreme electronic properties to optimize the reaction. For multi-component reactions, using electron-donating boronic acids can furnish good to excellent yields.[1]

  • Reaction Conditions: Suboptimal reaction conditions are a common cause of low yields.

    • Problem: The temperature, reaction time, solvent, and catalyst loading may not be optimal for your specific substrates.

    • Solution: A systematic optimization of reaction conditions is recommended. This can involve screening different solvents, adjusting the temperature, and varying the catalyst and reagent stoichiometry. For example, in some iodine-catalyzed syntheses, increasing the catalyst loading to 20 mol% and using water as a solvent can significantly improve yields.[5]

  • Catalyst Deactivation: The catalyst may be degrading or deactivating under the reaction conditions.

    • Solution: Ensure your reagents and solvents are pure and dry, as impurities can sometimes poison the catalyst. In some cases, using a reusable catalyst, such as certain magnetic nano-catalysts, can offer more consistent results over multiple runs.[3]

Poor Regioselectivity

Q: My reaction is producing a mixture of isomers. How can I improve the regioselectivity for C3-functionalization?

Achieving high regioselectivity is key for efficient synthesis.

  • Understanding Inherent Reactivity: The inherent electronic properties of the imidazo[1,2-a]pyridine core favor functionalization at the C3 position due to its higher nucleophilicity.[1]

    • Solution: Most standard electrophilic substitution reactions will naturally favor the C3 position. If you are observing other isomers, it may be due to competing reaction pathways.

  • Reaction Mechanism: The specific mechanism of your reaction can influence regioselectivity.

    • Solution: For reactions that can proceed through different mechanisms, carefully controlling the reaction conditions can favor one pathway over another. For instance, in some metal-catalyzed C-H functionalization reactions, the choice of ligand and metal catalyst can direct the reaction to a specific position.

Purification Challenges

Q: I am having difficulty purifying my functionalized imidazo[1,2-a]pyridine product. What strategies can I use?

Purification can be challenging due to the similar polarity of starting materials, byproducts, and the final product.

  • Chromatography Optimization:

    • Solution: Experiment with different solvent systems for column chromatography. A gradient elution can often provide better separation. If your compound is basic, adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape and separation on silica gel.

  • Crystallization:

    • Solution: If your product is a solid, recrystallization can be a highly effective purification method. Screen a variety of solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.

Experimental Protocols

General Procedure for Catalyst-Free C3-Arylomethylation

This protocol is based on a three-component, decarboxylative Petasis-like reaction.[1]

  • Reactants:

    • Imidazo[1,2-a]pyridine (1.0 mmol)

    • Glyoxylic acid (1.5 mmol)

    • Boronic acid (1.5 mmol)

    • Potassium tert-butoxide (KOtBu) (1.0 mmol)

    • Acetonitrile (CH3CN) as solvent

  • Procedure:

    • To a reaction vessel, add the imidazo[1,2-a]pyridine, glyoxylic acid, boronic acid, and KOtBu.

    • Add acetonitrile as the solvent.

    • Heat the reaction mixture to 110 °C.

    • Stir for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and purify by standard methods (e.g., column chromatography).

General Procedure for Iodine-Catalyzed Synthesis of 2-Phenylimidazo[1,2-a]pyridin-3-yl Derivatives

This protocol utilizes ultrasonic irradiation to facilitate the reaction.[5]

  • Reactants:

    • Acetophenone derivative (1.0 mmol)

    • Iodine (20 mol %)

    • Distilled water (4.0 mL)

    • 2-Aminopyridine derivative (1.0 mmol)

    • Dimedone (1.0 mmol)

  • Procedure:

    • In a suitable vessel, mix the acetophenone derivative and iodine in distilled water.

    • Irradiate the mixture with ultrasound at room temperature for 30 minutes.

    • Add the 2-aminopyridine derivative and dimedone to the mixture.

    • Continue ultrasonic irradiation at room temperature for an additional 30 minutes.

    • Monitor the reaction by TLC.

    • Isolate and purify the product using standard techniques.

Quantitative Data

Table 1: Optimization of Iodine-Catalyzed Synthesis of a 2-Phenylimidazo[1,2-a]pyridin-3-yl Derivative [5]

EntryCatalyst (mol%)SolventTime (h)Yield (%)
1-Water2No product
2I2 (10)Water275
3I2 (15)Water282
4I2 (20)Water292
5I2 (25)Water292
6I2 (20)Ethanol265
7I2 (20)Methanol258
8I2 (20)Acetonitrile245
9I2 (20)Water1.592
10I2 (20)Water188

Table 2: Effect of Substituents on Boronic Acids in Catalyst-Free C3-Arylomethylation [1]

EntryBoronic Acid SubstituentYield (%)
14-MeO85
24-Me82
3H78
44-F75
54-Cl72
64-Br70
74-CF365
84-NO2No Product
94-CNNo Product

Visualizations

Troubleshooting_Workflow cluster_optimization Condition Optimization start Low Yield or Side Products check_purity Check Starting Material Purity start->check_purity check_purity->start Impure optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Purity OK temperature Temperature optimize_conditions->temperature time Time optimize_conditions->time solvent Solvent optimize_conditions->solvent stoichiometry Stoichiometry optimize_conditions->stoichiometry change_catalyst Consider a Different Catalyst modify_substrate Modify Substrate (if possible) change_catalyst->modify_substrate No Improvement successful_outcome Improved Yield change_catalyst->successful_outcome Success modify_substrate->successful_outcome temperature->change_catalyst No Improvement temperature->successful_outcome Optimization Successful time->change_catalyst No Improvement time->successful_outcome Optimization Successful solvent->change_catalyst No Improvement solvent->successful_outcome Optimization Successful stoichiometry->change_catalyst No Improvement stoichiometry->successful_outcome Optimization Successful

Caption: A general workflow for troubleshooting low yields in imidazo[1,2-a]pyridine functionalization.

Regioselectivity_Factors cluster_factors Factors Influencing Regioselectivity imidazo_core Imidazo[1,2-a]pyridine Core electronic_effects Inherent Electronic Effects (Nucleophilicity) steric_hindrance Steric Hindrance reaction_mechanism Reaction Mechanism c3_functionalization C3-Functionalization (Major Product) electronic_effects->c3_functionalization Favors other_positions Functionalization at Other Positions (Minor Products) steric_hindrance->other_positions May lead to reaction_mechanism->c3_functionalization Can direct to reaction_mechanism->other_positions Can direct to

Caption: Key factors influencing the regioselectivity of imidazo[1,2-a]pyridine functionalization.

References

Technical Support Center: Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyridines.

Frequently Asked Questions (FAQs) & Troubleshooting

Poor Regioselectivity and Isomer Formation

Question: I am observing the formation of an unexpected regioisomer during my imidazo[1,2-a]pyridine synthesis. How can I improve the regioselectivity of the reaction?

Answer:

The formation of regioisomers is a common challenge in the synthesis of substituted imidazo[1,2-a]pyridines, particularly in multicomponent reactions like the Groebke-Blackburn-Bienaymé reaction.[1][2][3] The regioselectivity is influenced by the electronic and steric properties of the substituents on both the 2-aminopyridine and the aldehyde, as well as the reaction conditions.

Troubleshooting Steps:

  • Catalyst Selection: The choice of catalyst can significantly impact regioselectivity. Acid catalysts are commonly employed. For instance, a highly regioselective, acid-catalyzed, three-component cascade reaction has been developed for the synthesis of 2-aminopyridine-decorated imidazo[1,2-a]pyridines.[4]

  • Solvent Optimization: The polarity of the solvent can influence the reaction pathway. It is advisable to screen a range of solvents with varying polarities, from non-polar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, acetonitrile) and polar protic (e.g., ethanol, water).

  • Temperature Control: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the product ratio. Running the reaction at lower temperatures may favor the formation of a single isomer.

  • Substituent Effects: The electronic nature of the substituents on the 2-aminopyridine ring plays a crucial role. Electron-donating groups can enhance the nucleophilicity of the endocyclic nitrogen, while electron-withdrawing groups can favor reaction at the exocyclic amino group.

Data on Catalyst and Solvent Effects on Regioselectivity:

CatalystSolventTemperature (°C)Major IsomerIsomer RatioReference
Sc(OTf)₃Acetonitrile203-amino>95:5[3]
p-TSAEthanolReflux3-amino~90:10[5]
IodineEthanolRoom Temp3-aminoGood yields[6]
Pivalic AcidDioxane1002-amino-decoratedHigh[4][5]

DOT Script for Regioselectivity Troubleshooting Workflow:

G start Poor Regioselectivity Observed catalyst Screen Different Catalysts (e.g., Sc(OTf)3, p-TSA, Iodine) start->catalyst solvent Optimize Solvent Polarity (e.g., Toluene, MeCN, EtOH) catalyst->solvent temp Adjust Reaction Temperature solvent->temp substituent Consider Substituent Effects on 2-Aminopyridine temp->substituent analysis Analyze Isomer Ratio (NMR, LC-MS) substituent->analysis analysis->catalyst Unsuccessful end Improved Regioselectivity analysis->end Successful

Caption: Troubleshooting workflow for improving regioselectivity.

Formation of N-Oxide Side Products

Question: I am detecting a significant amount of an N-oxide byproduct in my reaction mixture. What are the likely causes and how can I prevent its formation?

Answer:

The formation of N-oxides can occur when the pyridine nitrogen of the imidazo[1,2-a]pyridine ring system is oxidized.[7] This is particularly common in reactions that employ oxidizing agents or are exposed to air for extended periods, especially at elevated temperatures.

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

  • Avoid Strong Oxidants: If the synthetic route allows, avoid the use of strong oxidizing agents. If an oxidant is necessary, consider using a milder reagent or stoichiometric amounts.

  • Control Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the likelihood of oxidation. Monitor the reaction progress and work it up promptly upon completion.

Common Oxidizing Conditions Leading to N-Oxide Formation:

Oxidant / ConditionSolventTemperatureOutcome
Air (prolonged heating)DMF>100 °CPotential for N-oxide formation
m-CPBADichloromethaneRoom TempDeliberate N-oxidation
H₂O₂ / Acetic AcidAcetic Acid50-70 °CN-oxide formation
Sodium Percarbonate/Re catalystVariousMildEfficient N-oxidation[8]

Experimental Protocol for Minimizing N-Oxide Formation:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the 2-aminopyridine derivative (1.0 eq) and the α-haloketone (1.1 eq).

  • Evacuate and backfill the flask with dry nitrogen three times.

  • Add degassed anhydrous solvent (e.g., acetonitrile or toluene) via a syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with the workup and purification.

DOT Script for N-Oxide Formation Pathway and Prevention:

G cluster_reaction Reaction Conditions cluster_prevention Prevention Strategies Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine N-Oxide Imidazo[1,2-a]pyridine N-Oxide Imidazo[1,2-a]pyridine->N-Oxide Oxidation Oxidizing Agent Oxidizing Agent (e.g., Air, H2O2) Oxidizing Agent->N-Oxide Inert Atmosphere Inert Atmosphere Inert Atmosphere->Imidazo[1,2-a]pyridine Protects Degassed Solvents Degassed Solvents Degassed Solvents->Imidazo[1,2-a]pyridine Protects Mild Conditions Milder Conditions (Temp, Time) Mild Conditions->Imidazo[1,2-a]pyridine Favors

Caption: Pathway to N-oxide formation and preventative measures.

Incomplete Cyclization in Groebke-Blackburn-Bienaymé Reaction

Question: My Groebke-Blackburn-Bienaymé reaction is resulting in low yields of the desired imidazo[1,2-a]pyridine, and I suspect incomplete cyclization. How can I drive the reaction to completion?

Answer:

The Groebke-Blackburn-Bienaymé reaction is a powerful multicomponent method for synthesizing 3-aminoimidazo[1,2-a]pyridines.[1][2] However, incomplete cyclization can be a significant issue, leading to the accumulation of intermediates and reduced yields.

Troubleshooting Steps:

  • Catalyst Loading and Choice: Ensure the appropriate catalyst and loading are used. While various catalysts can be employed, scandium(III) triflate (Sc(OTf)₃) is often highly effective.[3]

  • Reaction Time and Temperature: Some substrate combinations may require longer reaction times or elevated temperatures to achieve complete cyclization. Microwave irradiation can sometimes be beneficial in accelerating the reaction.

  • Water Scavenging: The final cyclization step involves the elimination of water. The presence of excess water in the reaction mixture can inhibit this step. The use of a Dean-Stark trap or the addition of molecular sieves can be effective.

  • Order of Addition: While typically a one-pot reaction, in some cases, pre-forming the imine by reacting the 2-aminopyridine and aldehyde before adding the isocyanide can improve yields.

Typical Conditions for Groebke-Blackburn-Bienaymé Reaction:

CatalystSolventTemperatureAdditives
Sc(OTf)₃ (10 mol%)AcetonitrileRoom Temp - 80 °CNone
p-TSA (20 mol%)EthanolRefluxNone
Iodine (10 mol%)DichloromethaneRoom TempNone
Zirconium(IV) chlorideMethanolRefluxNone

Experimental Protocol for a Robust Groebke-Blackburn-Bienaymé Reaction:

  • To a solution of the 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in acetonitrile (5 mL), add the isocyanide (1.0 mmol).

  • Add scandium(III) triflate (0.1 mmol, 10 mol%) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • If the reaction is sluggish, heat the mixture to 60-80 °C.

  • Upon completion, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

DOT Script for Optimizing the Groebke-Blackburn-Bienaymé Reaction:

G Start Low Yield/ Incomplete Cyclization Catalyst Optimize Catalyst (e.g., Sc(OTf)3) Start->Catalyst TempTime Increase Temperature/ Reaction Time Catalyst->TempTime Water Remove Water (e.g., Mol. Sieves) TempTime->Water Order Modify Order of Addition Water->Order End High Yield of Imidazo[1,2-a]pyridine Order->End

Caption: Optimization workflow for the Groebke-Blackburn-Bienaymé reaction.

References

Technical Support Center: Enhancing the Bioavailability of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments aimed at enhancing the oral bioavailability of imidazo[1,2-a]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and variable plasma concentrations of our imidazo[1,2-a]pyridine derivative after oral administration in rats. What are the potential causes?

A1: Low and variable oral bioavailability is a common hurdle for many investigational compounds, including imidazo[1,2-a]pyridine derivatives. The primary reasons can be broadly categorized into two areas: the compound's intrinsic properties and its interaction with the gastrointestinal (GI) environment. Key factors include:

  • Poor Aqueous Solubility: Many imidazo[1,2-a]pyridine derivatives are poorly soluble in water, which limits their dissolution in GI fluids, a prerequisite for absorption.[1]

  • Low Permeability: The compound may not efficiently cross the intestinal membrane to enter the bloodstream.

  • First-Pass Metabolism: The compound may be extensively metabolized in the intestinal wall or the liver before reaching systemic circulation.

  • Efflux by Transporters: The compound may be actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp), which is a known challenge for some heterocyclic compounds.

  • Chemical or Enzymatic Instability: The derivative might be degraded by the acidic environment of the stomach or by digestive enzymes.

Q2: How can we experimentally determine the primary cause of our compound's poor bioavailability?

A2: A systematic approach using a combination of in vitro and in vivo experiments is recommended to identify the root cause:

  • In Vitro Solubility and Dissolution Studies: Assess the compound's solubility in simulated gastric and intestinal fluids (SGF and SIF).

  • In Vitro Permeability Assays (e.g., Caco-2): This assay helps determine the compound's ability to cross the intestinal barrier and identifies if it is a substrate for efflux pumps like P-gp.[2][3][4][5][6]

  • In Vitro Metabolic Stability Assays: Using liver microsomes or S9 fractions can indicate the extent of first-pass metabolism.

  • In Vivo Pharmacokinetic Studies: Comparing the pharmacokinetic profiles after intravenous (IV) and oral (PO) administration allows for the determination of absolute bioavailability and provides insights into the extent of absorption.

Q3: What are the primary strategies to enhance the oral bioavailability of imidazo[1,2-a]pyridine derivatives?

A3: Several formulation and chemical modification strategies can be employed:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution.[7]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.

  • Salt Formation: For ionizable imidazo[1,2-a]pyridine derivatives, forming a salt can improve solubility and dissolution rate.[8][9][10][11]

  • Co-crystallization: Forming a co-crystal with a benign co-former can enhance the physicochemical properties of the parent compound, including solubility and stability.[12]

  • Chemical Modification/Prodrugs: Modifying the chemical structure of the derivative can improve its physicochemical properties or bypass the primary barriers to absorption.

Troubleshooting Guides

Issue 1: Low Aqueous Solubility
Possible Cause Troubleshooting/Suggested Actions Experimental Protocol
Crystalline nature of the compound Convert the crystalline form to a more soluble amorphous form through solid dispersion.See Experimental Protocol 1: Amorphous Solid Dispersion
High lipophilicity Formulate the compound in a lipid-based delivery system like a Self-Emulsifying Drug Delivery System (SEDDS).See Experimental Protocol 2: Self-Emulsifying Drug Delivery System (SEDDS) Formulation
Inefficient dissolution Reduce the particle size to the sub-micron range to increase the surface area for dissolution by preparing a nanosuspension.See Experimental Protocol 3: Nanosuspension Preparation by Wet Media Milling
Ionizable compound with poor solubility Screen for and prepare a more soluble salt form of the derivative.See Experimental Protocol 4: Pharmaceutical Salt Screening
Poor solid-state properties Form co-crystals to improve solubility and dissolution characteristics.See Experimental Protocol 5: Co-crystal Preparation by Solvent Evaporation
Issue 2: High Variability in In Vivo Pharmacokinetic Studies
Possible Cause Troubleshooting/Suggested Actions Experimental Protocol
Inconsistent dissolution and absorption Standardize the formulation. Move from a simple suspension to a more robust formulation like a nanosuspension or SEDDS.See Experimental Protocols 2 & 3
Food effects Conduct in vivo studies in both fasted and fed states to assess the impact of food. Consider lipid-based formulations to mimic the fed state.See Experimental Protocol 6: In Vivo Pharmacokinetic Study in Rodents
Poor dosing accuracy with suspensions Ensure proper homogenization of the suspension before and during dosing. Consider using a solution formulation if possible.See Experimental Protocol 6: In Vivo Pharmacokinetic Study in Rodents
Inter-animal physiological differences Increase the number of animals per group to improve statistical power. Ensure consistent experimental conditions (e.g., housing, diet, handling).[13]See Experimental Protocol 6: In Vivo Pharmacokinetic Study in Rodents
Issue 3: Suspected P-glycoprotein (P-gp) Mediated Efflux
Possible Cause Troubleshooting/Suggested Actions Experimental Protocol
Compound is a P-gp substrate Conduct a bidirectional Caco-2 permeability assay to determine the efflux ratio.See Experimental Protocol 7: Caco-2 Permeability Assay
High efflux ratio confirmed Re-run the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement.See Experimental Protocol 7: Caco-2 Permeability Assay
Need to overcome P-gp efflux in vivo Consider co-administration with a P-gp inhibitor (for research purposes) or formulate with excipients that can inhibit P-gp (e.g., certain surfactants used in SEDDS).See Experimental Protocol 2: Self-Emulsifying Drug Delivery System (SEDDS) Formulation

Data Presentation: Impact of Formulation on Bioavailability

Table 1: Hypothetical Pharmacokinetic Parameters of an Imidazo[1,2-a]pyridine Derivative in Different Formulations (Oral Administration in Rats at 10 mg/kg)

Formulation Cmax (ng/mL) Tmax (hr) AUC₀₋₂₄ (ng·hr/mL) Relative Bioavailability (%)
Aqueous Suspension50 ± 154.0300 ± 90100 (Reference)
Nanosuspension250 ± 501.51500 ± 300500
SEDDS400 ± 801.02400 ± 450800
Hydrochloride Salt150 ± 302.0900 ± 180300
Co-crystal200 ± 451.81200 ± 250400

Experimental Protocols

Experimental Protocol 1: Amorphous Solid Dispersion

Objective: To enhance the solubility and dissolution rate of a poorly water-soluble imidazo[1,2-a]pyridine derivative by creating an amorphous solid dispersion.

Materials:

  • Imidazo[1,2-a]pyridine derivative

  • Polymer carrier (e.g., PVP K30, HPMC)

  • Common solvent (e.g., methanol, ethanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve the imidazo[1,2-a]pyridine derivative and the polymer carrier in the common solvent in a suitable ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Ensure complete dissolution to form a clear solution.

  • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • Further dry the resulting solid film/powder in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.

  • Characterize the solid dispersion for its amorphous nature using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

  • Evaluate the dissolution rate of the solid dispersion in simulated GI fluids and compare it to the crystalline drug.

Experimental Protocol 2: Self-Emulsifying Drug Delivery System (SEDDS) Formulation

Objective: To formulate a SEDDS for a lipophilic imidazo[1,2-a]pyridine derivative to improve its solubilization and oral absorption.

Materials:

  • Imidazo[1,2-a]pyridine derivative

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor EL, Tween 80)

  • Co-surfactant (e.g., Transcutol HP, PEG 400)

  • Vortex mixer

  • Magnetic stirrer

Procedure:

  • Excipient Screening: Determine the solubility of the imidazo[1,2-a]pyridine derivative in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Constructing Pseudo-ternary Phase Diagrams: Prepare various mixtures of the selected oil, surfactant, and co-surfactant in different ratios. Titrate these mixtures with water and observe for the formation of clear, stable microemulsions. This helps to identify the self-emulsification region.[1][14]

  • Formulation Preparation: Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant. Dissolve the imidazo[1,2-a]pyridine derivative in this mixture with the aid of a vortex mixer and gentle heating if necessary.[15]

  • Characterization:

    • Self-emulsification time: Add a small volume of the SEDDS formulation to water with gentle agitation and measure the time taken to form a clear emulsion.[16]

    • Droplet size analysis: Determine the globule size of the resulting emulsion using a particle size analyzer.

    • Thermodynamic stability studies: Subject the formulation to centrifugation and heating-cooling cycles to assess its physical stability.[14]

Experimental Protocol 3: Nanosuspension Preparation by Wet Media Milling

Objective: To prepare a nanosuspension of an imidazo[1,2-a]pyridine derivative to enhance its dissolution velocity.

Materials:

  • Imidazo[1,2-a]pyridine derivative

  • Stabilizer (e.g., HPMC, Poloxamer 188, Tween 80)

  • Milling media (e.g., zirconium oxide beads)

  • High-energy media mill or planetary ball mill

  • Purified water

Procedure:

  • Prepare a suspension of the imidazo[1,2-a]pyridine derivative in an aqueous solution of the stabilizer.

  • Add the milling media to the suspension.

  • Mill the suspension at a high speed for a specified duration (e.g., several hours). The milling time needs to be optimized to achieve the desired particle size.

  • Separate the nanosuspension from the milling media.

  • Characterize the nanosuspension for particle size, polydispersity index, and zeta potential.

  • Assess the long-term stability of the nanosuspension under different storage conditions.

Experimental Protocol 4: Pharmaceutical Salt Screening

Objective: To identify a salt form of an ionizable imidazo[1,2-a]pyridine derivative with improved aqueous solubility.

Materials:

  • Imidazo[1,2-a]pyridine derivative (free base or acid)

  • A selection of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, maleic acid, tartaric acid) or bases (e.g., sodium hydroxide, potassium hydroxide, tromethamine).

  • Various solvents (e.g., water, ethanol, isopropanol, acetone, acetonitrile).

  • Small-scale crystallization vials.

  • Shaker/incubator.

Procedure:

  • Dissolve the imidazo[1,2-a]pyridine derivative in a suitable solvent.

  • Add a stoichiometric amount of the selected acid or base.

  • Allow the mixture to stir or shake at a controlled temperature to induce crystallization.

  • If crystallization does not occur, try techniques like solvent evaporation, cooling, or adding an anti-solvent.

  • Isolate any resulting solids by filtration and dry them.

  • Characterize the solids using techniques like XRPD, DSC, and TGA to confirm salt formation and assess crystallinity.

  • Determine the aqueous solubility of the confirmed salt forms and compare them to the free form.

Experimental Protocol 5: Co-crystal Preparation by Solvent Evaporation

Objective: To prepare co-crystals of an imidazo[1,2-a]pyridine derivative to enhance its physicochemical properties.

Materials:

  • Imidazo[1,2-a]pyridine derivative

  • Co-former (a pharmaceutically acceptable compound, e.g., succinic acid, nicotinamide)

  • Common solvent in which both the drug and co-former are soluble (e.g., methanol, ethanol, ethyl acetate).

  • Crystallization dish or vial.

Procedure:

  • Dissolve stoichiometric amounts (e.g., 1:1 or 1:2 molar ratio) of the imidazo[1,2-a]pyridine derivative and the co-former in a minimal amount of the common solvent.[17]

  • Gently warm the solution if necessary to ensure complete dissolution.

  • Allow the solvent to evaporate slowly at room temperature in a loosely covered container.

  • Collect the resulting crystals.

  • Characterize the crystals using XRPD, DSC, and spectroscopy (e.g., FTIR, Raman) to confirm the formation of a new crystalline phase (the co-crystal).

  • Evaluate the solubility and dissolution rate of the co-crystals in comparison to the parent drug.

Experimental Protocol 6: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of an imidazo[1,2-a]pyridine derivative after oral administration in rats or mice.

Materials:

  • Imidazo[1,2-a]pyridine derivative formulation

  • Male/female Sprague-Dawley rats or CD-1 mice

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillaries or syringes with anticoagulant)

  • Centrifuge

  • Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Fast the animals overnight (with free access to water) before dosing.

  • Administer the formulation orally via gavage at a specific dose volume (e.g., 5 or 10 mL/kg).

  • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) via an appropriate route (e.g., tail vein, saphenous vein).

  • Process the blood samples to obtain plasma by centrifugation and store the plasma at -80°C until analysis.

  • Analyze the plasma samples to determine the concentration of the drug at each time point using a validated bioanalytical method.

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

  • For absolute bioavailability, a separate group of animals should be administered the drug intravenously.

Experimental Protocol 7: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of an imidazo[1,2-a]pyridine derivative and determine if it is a substrate for P-gp efflux.

Materials:

  • Caco-2 cells

  • Transwell™ inserts

  • Cell culture medium and reagents

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compound and control compounds (e.g., a high permeability and a low permeability marker)

  • P-gp inhibitor (e.g., verapamil)

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Culture Caco-2 cells on Transwell™ inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a fluorescent marker like Lucifer yellow.

  • Perform a bidirectional transport study:

    • Apical to Basolateral (A→B) transport: Add the test compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time.

    • Basolateral to Apical (B→A) transport: Add the test compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side over time.

  • Calculate the apparent permeability coefficient (Papp) for both directions.

  • The efflux ratio is calculated as (Papp B→A) / (Papp A→B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.[4]

  • To confirm P-gp involvement, repeat the assay in the presence of a P-gp inhibitor. A significant reduction in the efflux ratio confirms P-gp mediated transport.[5]

Visualizations

Experimental_Workflow_for_Nanoformulation cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation start Imidazo[1,2-a]pyridine Derivative formulation Select Formulation Strategy (e.g., Nanosuspension, SEDDS) start->formulation preparation Prepare Formulation formulation->preparation physchem Physicochemical Characterization (Size, Stability, etc.) preparation->physchem dissolution In Vitro Dissolution Testing physchem->dissolution invivo In Vivo Pharmacokinetic Study dissolution->invivo data_analysis Data Analysis (AUC, Cmax, Tmax) invivo->data_analysis end Enhanced Bioavailability? data_analysis->end Troubleshooting_Low_Bioavailability cluster_causes Potential Causes cluster_solutions Potential Solutions start Low/Variable Oral Bioavailability solubility Poor Solubility start->solubility permeability Low Permeability start->permeability metabolism High First-Pass Metabolism start->metabolism efflux P-gp Efflux start->efflux formulation Formulation Strategy (Nano, SEDDS, Salt, Co-crystal) solubility->formulation Address with prodrug Prodrug/Chemical Modification permeability->prodrug Address with metabolism->prodrug Address with efflux->formulation Mitigate with inhibitor Co-administer with Inhibitor (Research) efflux->inhibitor Investigate with In_Vivo_PK_Study_Workflow animal_prep Animal Preparation (Fasting) dosing Oral Gavage Dosing animal_prep->dosing blood_collection Serial Blood Collection (Timed Intervals) dosing->blood_collection plasma_prep Plasma Separation (Centrifugation) blood_collection->plasma_prep analysis Bioanalysis (LC-MS/MS) plasma_prep->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc

References

Validation & Comparative

A Comparative Guide to Kinase Inhibitors: Profiling 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid Against Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, offering precision in disrupting the signaling pathways that drive oncogenesis. This guide provides a comparative analysis of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid and its therapeutic class against a panel of well-established kinase inhibitors: Imatinib, Dasatinib, Gefitinib, and the broad-spectrum inhibitor, Staurosporine. While specific kinase inhibition data for this compound is not extensively available in public literature, this guide will leverage data from structurally similar imidazo[1,2-a]pyridine derivatives to contextualize its potential.

Executive Summary

This document offers a head-to-head comparison of the aforementioned kinase inhibitors, focusing on their mechanisms of action, target selectivity, and inhibitory concentrations. Quantitative data is presented in tabular format for ease of comparison. Detailed experimental protocols for key assays are provided to ensure reproducibility and methodological transparency. Furthermore, signaling pathway diagrams and experimental workflows are visualized using Graphviz to offer a clear graphical representation of complex biological processes.

Kinase Inhibitor Profiles

Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including the inhibition of various kinases. Research has demonstrated that compounds with this core structure can act as potent inhibitors of key signaling kinases.

Mechanism of Action : Derivatives of imidazo[1,2-a]pyridine have been shown to target several critical kinases involved in cell growth and proliferation. For instance, certain derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR pathway, a central regulator of cell survival and metabolism.[1][2] Others have demonstrated inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia.[3] The carboxylic acid moiety at the 3-position, as seen in this compound, provides a potential point for interaction with the kinase active site or for further chemical modification to enhance potency and selectivity.

Imatinib

Mechanism of Action : Imatinib is a tyrosine kinase inhibitor that primarily targets the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML).[4][5] It functions by competitively binding to the ATP-binding site of the kinase, thereby preventing phosphorylation of its downstream targets and inducing apoptosis in cancer cells.[6] Imatinib also inhibits other tyrosine kinases, including c-KIT and PDGF-R.[4][6]

Dasatinib

Mechanism of Action : Dasatinib is a multi-targeted kinase inhibitor with potent activity against the BCR-ABL kinase, including many imatinib-resistant mutations.[7][8] It also inhibits SRC family kinases, c-KIT, ephrin A2 receptor, and PDGFRβ.[7][8] Dasatinib's ability to bind to both the active and inactive conformations of the ABL kinase domain contributes to its enhanced efficacy.[7]

Gefitinib

Mechanism of Action : Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[9] It competes with ATP for binding to the intracellular catalytic domain of EGFR, thereby blocking the signaling pathways that promote cell proliferation and survival in EGFR-dependent tumors.

Staurosporine

Mechanism of Action : Staurosporine is a potent, but non-selective, ATP-competitive kinase inhibitor. It inhibits a broad range of kinases, including protein kinase C (PKC), cyclin-dependent kinases (CDKs), and various receptor tyrosine kinases, by binding to their ATP-binding sites. Its lack of selectivity makes it a useful research tool but limits its therapeutic applications due to toxicity.

Quantitative Comparison of Kinase Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of the comparator kinase inhibitors against a selection of relevant kinases. This data provides a quantitative measure of their potency and selectivity.

Kinase InhibitorTarget KinaseIC50 (nM)
Imatinib BCR-ABL~250-1000
c-Kit~100
PDGF-Rα~100
PDGF-Rβ~100
Dasatinib BCR-ABL<1
SRC~0.5-1.5
c-Kit~1-5
PDGFRβ~28
Gefitinib EGFR (wild-type)~2-37
EGFR (mutant)~2-20
Staurosporine PKCα~2
PKA~7
CDK2~3-6
VEGFR2~15-20

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase activity and inhibition.

Materials:

  • Kinase of interest

  • Fluorescein-labeled substrate peptide

  • ATP

  • Kinase inhibitor (e.g., this compound)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • LanthaScreen™ Tb-anti-p-Substrate antibody

  • TR-FRET dilution buffer

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the kinase inhibitor in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the kinase inhibitor solution to the wells of a 384-well plate.

    • Add 5 µL of a mixture of the kinase and fluorescein-labeled substrate to each well.

    • Initiate the reaction by adding 2.5 µL of ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of the Tb-anti-p-Substrate antibody solution to each well to stop the reaction.

    • Incubate at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm and 495 nm.

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of kinase inhibitors on cell proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Kinase inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the kinase inhibitor and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the percentage of cell viability against the inhibitor concentration and determine the IC50 value.

Signaling Pathway and Workflow Diagrams

RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS BCR_ABL BCR-ABL BCR_ABL->PI3K BCR_ABL->RAS STAT STAT BCR_ABL->STAT Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation Imidazopyridine 2,8-Dimethylimidazo[1,2-a]pyridine -3-carboxylic acid (Analogues) Imidazopyridine->PI3K Gefitinib Gefitinib Gefitinib->RTK Imatinib Imatinib Imatinib->BCR_ABL Dasatinib Dasatinib Dasatinib->BCR_ABL

Caption: Simplified signaling pathways targeted by various kinase inhibitors.

cluster_0 In Vitro Kinase Assay cluster_1 Cell-Based Viability Assay A Prepare Inhibitor Serial Dilution B Add Kinase and Substrate A->B C Initiate Reaction with ATP B->C D Incubate C->D E Add Detection Reagent D->E F Measure Signal (e.g., TR-FRET) E->F G Calculate IC50 F->G H Seed Cells in 96-well Plate I Treat with Inhibitor H->I J Incubate I->J K Add Viability Reagent (e.g., MTT) J->K L Measure Signal (Absorbance) K->L M Calculate IC50 L->M

Caption: General experimental workflows for kinase inhibitor evaluation.

Conclusion

This guide provides a comparative framework for evaluating this compound in the context of established kinase inhibitors. While direct inhibitory data for this specific compound is pending, the broader imidazo[1,2-a]pyridine class demonstrates significant potential as a source of novel kinase inhibitors targeting critical oncogenic pathways. The provided data on comparator drugs, along with detailed experimental protocols and pathway diagrams, serves as a valuable resource for researchers in the field of drug discovery and development, facilitating further investigation into this promising class of compounds.

References

A Comparative Analysis of the Anticancer Efficacy of Imidazo[1,2-a]pyridine and Imidazo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel anticancer agents has led to the extensive exploration of heterocyclic compounds. Among these, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating significant therapeutic potential. This guide provides an objective comparison of the anticancer efficacy of imidazo[1,2-a]pyridine derivatives against the closely related imidazo[1,2-a]pyrazine scaffold, supported by experimental data. This analysis aims to inform medicinal chemists and drug development professionals in the design of new, potent, and selective therapeutic agents.

Comparative Cytotoxicity Data

The in vitro anticancer activity of a series of novel imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, were determined to quantify their cytotoxic effects. The results indicate that, in general, the imidazo[1,2-a]pyridine derivatives exhibited more potent anticancer activity across the tested cell lines compared to their imidazo[1,2-a]pyrazine counterparts.[1][2]

Compound ClassDerivativeHep-2 (Laryngeal Carcinoma) IC50 (µM)HepG2 (Hepatocellular Carcinoma) IC50 (µM)MCF-7 (Breast Carcinoma) IC50 (µM)A375 (Human Skin Cancer) IC50 (µM)
Imidazo[1,2-a]pyridine 12b 11131111
Imidazo[1,2-a]pyrazine10a>100>100>100>100
Imidazo[1,2-a]pyrazine10b86928489
Imidazo[1,2-a]pyrazine10c78817579
Imidazo[1,2-a]pyrazine10d62685965
Imidazo[1,2-a]pyrazine10e51554853
Imidazo[1,2-a]pyrazine10f43474145
Imidazo[1,2-a]pyrazine10g35393337
Imidazo[1,2-a]pyrazine10h28322630
Imidazo[1,2-a]pyrazine10i21251923
Imidazo[1,2-a]pyrazine10j15181317
Imidazo[1,2-a]pyrazine10k12141013
Imidazo[1,2-a]pyrazine10l18211620
Imidazo[1,2-a]pyrazine10m24272226

Data sourced from a study by Sigalapalli et al. (2023).[1][2]

Experimental Protocols

The following is a detailed methodology for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the cytotoxic effects of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives on cancer cells by measuring the reduction of MTT by mitochondrial succinate dehydrogenase.

Materials:

  • Cancer cell lines (e.g., Hep-2, HepG2, MCF-7, A375)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • 96-well plates

  • Imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: After the 4-hour incubation with MTT, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

    • The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

Imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.[3][4]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->Akt

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridines on Akt.

STAT3_NFkB_Pathway cluster_nucleus Nucleus Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Gene Expression Gene Expression pSTAT3->Gene Expression IKK IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IKK->NF-κB activates IκBα->NF-κB inhibits NF-κB->Gene Expression Nucleus Nucleus Inflammation & Cell Survival Inflammation & Cell Survival Gene Expression->Inflammation & Cell Survival Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->STAT3 Imidazo[1,2-a]pyridine->NF-κB

Caption: STAT3/NF-κB signaling pathway and the inhibitory action of imidazo[1,2-a]pyridines.

Experimental_Workflow cluster_invitro In Vitro Studies Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Treatment->Cytotoxicity Assay (MTT) Data Analysis (IC50) Data Analysis (IC50) Cytotoxicity Assay (MTT)->Data Analysis (IC50)

Caption: A generalized experimental workflow for evaluating the cytotoxicity of novel compounds.

References

Comparative Bioactivity of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic Acid: An Analysis of Anti-inflammatory and Cytotoxic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential bioactivity of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid against other relevant compounds. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information on structurally similar imidazo[1,2-a]pyridine derivatives to project its likely therapeutic activities. The focus of this comparison is on its potential as an anti-inflammatory and cytotoxic agent.

I. Potential Anti-inflammatory Activity

The imidazo[1,2-a]pyridine scaffold is a known pharmacophore in compounds exhibiting anti-inflammatory properties. A novel derivative has been shown to exert its anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[1] This pathway is a critical regulator of the inflammatory response, where STAT3 and NF-κB are key transcription factors that, when activated, upregulate the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

To evaluate the potential of this compound, we compare its hypothetical inhibitory activity on COX-2 and iNOS with known anti-inflammatory agents.

Comparative Analysis of COX-2 and iNOS Inhibition
CompoundTargetIC50 (µM)
This compound COX-21.5 (Hypothetical)
iNOS3.2 (Hypothetical)
Celecoxib (Positive Control) COX-20.8
L-NIL (Positive Control) iNOS2.5
2-Phenylimidazo[1,2-a]pyridine-8-carboxylic acid COX-25.7[2]

Note: Data for this compound is hypothetical and for comparative purposes.

Signaling Pathway Modulation

The anti-inflammatory mechanism of imidazo[1,2-a]pyridine derivatives is often linked to the inhibition of the STAT3/NF-κB signaling cascade. This inhibition leads to a downstream reduction in the expression of iNOS and COX-2, both of which are key mediators of inflammation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Cytokine Binding STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocation iNOS_gene iNOS Gene pSTAT3_dimer->iNOS_gene Transcription COX2_gene COX-2 Gene pSTAT3_dimer->COX2_gene Transcription NFkB_n->iNOS_gene Transcription NFkB_n->COX2_gene Transcription Compound 2,8-Dimethylimidazo [1,2-a]pyridine-3-carboxylic acid Compound->JAK Inhibits Compound->IKK Inhibits

STAT3/NF-κB/iNOS/COX-2 Signaling Pathway

II. Potential Cytotoxic Activity

Several derivatives of imidazo[1,2-a]pyridine have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, 3-aminoimidazo[1,2-α]pyridine compounds have shown high inhibitory activity against colon and melanoma cancer cell lines.[3][4]

The cytotoxic potential of this compound is evaluated here through a hypothetical comparison with a known anticancer drug, Doxorubicin, and a structurally related compound, 3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid, which has shown antitumor activity.[5]

Comparative Cytotoxicity (IC50) in Cancer Cell Lines
CompoundMCF-7 (Breast Cancer) (µM)A549 (Lung Cancer) (µM)HT-29 (Colon Cancer) (µM)
This compound 8.5 (Hypothetical)12.1 (Hypothetical)6.3 (Hypothetical)
Doxorubicin (Positive Control) 0.91.20.7
3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid 15.2[5]21.8[5]11.5[5]

Note: Data for this compound is hypothetical and for comparative purposes.

Experimental Workflow for Cytotoxicity Assessment

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of potential anticancer compounds.

A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

MTT Assay Experimental Workflow

III. Experimental Protocols

In Vitro COX-2 Inhibitor Screening Assay

Principle: This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX-2 enzyme.

Procedure:

  • Reagent Preparation: Prepare human recombinant COX-2 enzyme, COX-2 cofactor, and COX assay buffer.

  • Compound Incubation: Pre-incubate the COX-2 enzyme and cofactor with the test compounds for 10 minutes at 37°C.

  • Reaction Initiation: Add a COX-2 probe and initiate the reaction by adding arachidonic acid.

  • Measurement: Measure the fluorescence (Ex/Em = 535/587 nm) kinetically.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value from a dose-response curve.

In Vitro iNOS Inhibition Assay

Principle: This assay measures the production of nitrite, a stable breakdown product of nitric oxide (NO), using the Griess reagent.

Procedure:

  • Reagent Preparation: Prepare purified iNOS enzyme and a reaction mix containing L-arginine and necessary cofactors (NADPH, FAD, etc.).

  • Compound Incubation: Add the test compound to the wells of a microplate, followed by the iNOS enzyme.

  • Reaction Initiation: Start the reaction by adding the reaction mix. Incubate at 37°C.

  • Griess Reaction: Stop the enzymatic reaction and add Griess reagents 1 and 2 to develop a colored product.

  • Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a nitrite standard curve to determine the nitrite concentration in each sample and calculate the percent inhibition and IC50 value.

MTT Cytotoxicity Assay

Principle: This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength between 500 and 600 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

IV. Structure-Activity Relationship (SAR) Insights

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.

G cluster_R1 Position 3 cluster_R2 Position 2 & 8 cluster_Activity Bioactivity Core Imidazo[1,2-a]pyridine Core R1 Carboxylic Acid (-COOH) - Potential for H-bonding - Modulates solubility Core->R1 R2 Methyl Groups (-CH3) - Increase lipophilicity - Influence steric interactions Core->R2 Activity Anti-inflammatory Anticancer R1->Activity R2->Activity

SAR of Imidazo[1,2-a]pyridine Derivatives

The presence of a carboxylic acid group at position 3 is anticipated to play a crucial role in the molecule's interaction with biological targets, potentially through hydrogen bonding. The methyl groups at positions 2 and 8 are likely to enhance lipophilicity, which can affect cell permeability and binding affinity. Further derivatization at these positions could be explored to optimize the therapeutic profile of this scaffold.

References

Comparative Analysis of Imidazo[1,2-a]pyridine-8-carboxamides and Related Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the structure-activity relationships of imidazo[1,2-a]pyridine derivatives, focusing on their antimycobacterial and anticancer activities. This report details quantitative biological data, experimental methodologies, and key signaling pathways.

The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic ring system that forms the core of numerous biologically active compounds.[1][2] Derivatives of this scaffold have garnered significant attention in medicinal chemistry due to their diverse therapeutic applications, including antitubercular, anticancer, and kinase inhibitory activities.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine-8-carboxamides and related analogs, presenting key experimental data and methodologies to inform future drug discovery efforts.

Antimycobacterial Activity of Imidazo[1,2-a]pyridine Carboxamides

Imidazo[1,2-a]pyridine-8-carboxamides have emerged as a promising class of antitubercular agents.[5] Extensive SAR studies have been conducted to optimize their potency against Mycobacterium tuberculosis. A key discovery in this area is that the position of the carboxamide group on the imidazo[1,2-a]pyridine core significantly influences activity. While the 8-carboxamides show good potential, analogs with the carboxamide at the C3 position have also demonstrated potent antimycobacterial effects, including activity against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis.[6][7]

Comparative SAR Data: Antitubercular Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of imidazo[1,2-a]pyridine carboxamides, highlighting the impact of substitution patterns on their activity against M. tuberculosis H37Rv.

Compound IDSubstitution PatternLinkerAmide SubstituentMIC (µM)Reference
8-Carboxamides
Compound 12-Methyl-4-Chlorobenzyl0.8[5]
Compound 22-Methyl-4-Fluorobenzyl1.6[5]
Compound 32-Methyl-Cyclohexylmethyl3.1[5]
3-Carboxamides
Compound 42,7-Dimethyl-4-Chlorobenzyl≤1[6][7]
Compound 52,7-Dimethyl-4-Fluorobenzyl≤1[6][7]
Compound 62,7-Dimethyl-4-Methoxybenzyl≤1[6][7]
Compound 72-Ethyl-6-chloro-N-Benzyl0.0009 (MIC80)[1]
Other Analogs
Q203 (Telacebec)2-Ethyl-6-trifluoromethoxy-3-carboxamide-AdamantylPotent activity[1]

Anticancer Activity and Kinase Inhibition

The imidazo[1,2-a]pyridine scaffold is also a fertile ground for the development of anticancer agents, primarily through the inhibition of various protein kinases.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets. Imidazo[1,2-a]pyridine derivatives have been shown to inhibit several key kinases, including phosphoinositide 3-kinase (PI3K), Akt, and the mechanistic target of rapamycin (mTOR), which are critical components of a major signaling pathway controlling cell growth, proliferation, and survival.[8][9][10]

Comparative SAR Data: Anticancer and Kinase Inhibitory Activity

The table below presents the half-maximal inhibitory concentration (IC50) values for representative imidazo[1,2-a]pyridine derivatives against various cancer cell lines and kinases.

Compound IDSubstitution PatternTarget KinaseCancer Cell LineIC50 (µM)Reference
PIK-756-bromo-2-morpholino-8-sulfonohydrazonePI3Kα-~0.0058[11]
Compound 13k6-(imidazo[1,2-a]pyridin-6-yl)quinazolinePI3KαHCC8270.00194[10]
IP-5-Akt/mTOR pathwayHCC1937 (Breast)45[12][13]
IP-6-Akt/mTOR pathwayHCC1937 (Breast)47.7[12][13]
Compound 122-methyl-3-(thiazol-2-yl)PI3KαHeLa0.21[14]
Compound 352,6,8-trisubstitutedPI3KαT47D (Breast)0.15[11][15]

Key Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate a key signaling pathway targeted by these compounds and a typical workflow for their evaluation.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Imidazopyridine Imidazo[1,2-a]pyridine Inhibitors Imidazopyridine->PI3K Imidazopyridine->Akt

Caption: The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in cancer.

Experimental_Workflow Screening Cascade for Novel Imidazo[1,2-a]pyridine Derivatives cluster_discovery Discovery Phase cluster_validation Hit Validation cluster_mechanism Mechanism of Action Library Compound Library (Imidazo[1,2-a]pyridines) Primary_Screening Primary Screening (e.g., Whole-Cell Assay) Library->Primary_Screening Dose_Response Dose-Response Assay (IC50/MIC Determination) Primary_Screening->Dose_Response Active Hits Cytotoxicity Cytotoxicity Assay (e.g., MTT on normal cells) Dose_Response->Cytotoxicity Potent Hits Selectivity Selectivity Index Calculation Cytotoxicity->Selectivity Target_ID Target Identification (e.g., Kinase Panel Screen) Selectivity->Target_ID Selective Hits Pathway_Analysis Signaling Pathway Analysis (Western Blot) Target_ID->Pathway_Analysis

Caption: A typical experimental workflow for the discovery and characterization of novel bioactive compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of imidazo[1,2-a]pyridine derivatives.

Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity

This assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

  • Inoculum Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase. The culture is then diluted to a final absorbance at 600 nm of 0.02.

  • Compound Preparation: Compounds are serially diluted in a 96-well microplate.

  • Incubation: 100 µL of the diluted mycobacterial culture is added to each well containing the test compounds. The plates are incubated at 37°C for 7 days.

  • Colorimetric Reading: After incubation, 30 µL of a 0.01% resazurin solution is added to each well, and the plates are incubated for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.

MTT Assay for Anticancer Activity (Cell Viability)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HCC1937, HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[16]

  • Compound Treatment: The cells are then treated with various concentrations of the imidazo[1,2-a]pyridine derivatives for 48 hours.[12][13]

  • MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[16]

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[16]

PI3Kα Kinase Assay (Scintillation Proximity Assay - SPA)

This assay measures the ability of a compound to inhibit the enzymatic activity of PI3Kα.

  • Assay Components: The assay typically includes purified PI3Kα enzyme, a biotinylated substrate (e.g., a PIP2-containing lipid vesicle), and [γ-33P]ATP.

  • Reaction Initiation: The kinase reaction is initiated by adding the enzyme to a mixture of the substrate, [γ-33P]ATP, and the test compound in an appropriate buffer.

  • Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Detection: Streptavidin-coated SPA beads are added to the reaction mixture. These beads bind to the biotinylated substrate. If the substrate has been phosphorylated by PI3Kα, the radioactive 33P is brought into close proximity to the scintillant in the bead, generating a light signal that can be detected.

  • Data Analysis: The reduction in the light signal in the presence of the test compound is used to determine its inhibitory activity and calculate the IC50 value.

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a valuable template for the design of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the importance of the substitution pattern on the heterocyclic core for both antimycobacterial and anticancer activities. For the 8-carboxamide series, further optimization of the amide substituent could lead to enhanced antimycobacterial potency. In the realm of cancer therapeutics, the development of selective kinase inhibitors based on the imidazo[1,2-a]pyridine core, particularly targeting the PI3K/Akt/mTOR pathway, holds significant promise. The experimental protocols and pathway diagrams provided herein serve as a practical resource for researchers dedicated to advancing the discovery and development of this important class of compounds.

References

Comparative Docking Analysis of Imidazo[1,2-a]pyridine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Imidazo[1,2-a]pyridine Derivatives as Potent Enzyme Inhibitors, Featuring Comparative Molecular Docking Data, Experimental Protocols, and Illustrative Workflow Diagrams to Guide Future Drug Development.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several therapeutic agents.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antifungal properties.[1][3] A key strategy in the development of novel drugs based on this scaffold is the use of computational methods, particularly molecular docking, to predict the binding affinity and interaction of these derivatives with various biological targets. This guide provides a comparative analysis of recent docking studies on imidazo[1,2-a]pyridine derivatives, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this field.

Comparative Docking Performance of Imidazo[1,2-a]pyridine Derivatives

Molecular docking simulations have been instrumental in identifying and optimizing imidazo[1,2-a]pyridine derivatives as potent inhibitors of various enzymes. The following table summarizes the quantitative data from several key studies, offering a comparative overview of their performance against different biological targets.

Derivative/CompoundTarget ProteinPDB IDDocking Score/Binding AffinityKey Findings
Compound 4c CLK1-IC50: 0.7 µMPotent inhibitor identified through kinase assays.[4][5]
Compound 4c DYRK1A-IC50: 2.6 µMDemonstrates dual inhibition of CLK1 and DYRK1A.[4][5]
Compound C Oxidoreductase--9.207 kcal/molHighest binding energy among three novel derivatives, suggesting strong potential as an anticancer agent.[3][6]
Hybrid HB7 Human LTA4H3U9WS score: -11.237 Kcal/molExhibited the strongest binding affinity in a series of ten novel hybrids.[7]
Hybrid HB1 Human LTA4H3U9WRMSD: 1.049 ÅShowed the closest fit to the original ligand in the active site.[7]
Compounds 6a & 6h MARK4-K: 0.79 × 10^5 & 0.1 × 10^7Phenothiazine-containing derivatives with excellent MARK4 inhibitory potential.[8][9]
Top-scoring compound hACE27U0N-9.1 kcal/molImidazo[1,2-a]pyrimidine derivative showing potential to block SARS-CoV-2 cell entry.[10]
Top-scoring compound Spike protein7U0N-7.3 kcal/molDual inhibition potential against key SARS-CoV-2 proteins.[10]

Experimental Protocols in Molecular Docking

The methodologies employed in molecular docking studies are critical for obtaining reliable and reproducible results. Below is a generalized protocol based on the reviewed studies, which can serve as a guide for researchers.

Preparation of the Target Protein

The three-dimensional structure of the target protein is typically retrieved from the Protein Data Bank (PDB).[7][11] Pre-processing of the protein structure is a crucial step and involves:

  • Removal of water molecules: To prevent interference during the docking simulation.[7]

  • Addition of hydrogen atoms: To ensure correct ionization and tautomeric states.

  • Energy minimization: To relieve any steric clashes and obtain a more stable conformation.

Ligand Preparation

The 3D structures of the imidazo[1,2-a]pyridine derivatives are sketched using chemical drawing software like ChemDraw.[7] This is followed by:

  • Energy minimization: Using computational chemistry software (e.g., MOE) to obtain the most stable 3D conformation.[7]

  • Assignment of partial charges: To accurately model electrostatic interactions.

Molecular Docking Simulation

Docking is performed using specialized software such as Molegro Virtual Docker (MVD) or the Molecular Operating Environment (MOE).[7][11] The process involves:

  • Defining the binding site: This is typically identified based on the location of a co-crystallized ligand or through binding site prediction algorithms.

  • Running the docking algorithm: The software samples a large number of possible conformations and orientations of the ligand within the binding site.

  • Scoring and ranking: The different poses of the ligand are evaluated using a scoring function that estimates the binding affinity (e.g., docking score, S score, or binding energy).[7] The poses are then ranked based on these scores.

Analysis of Docking Results

The final step involves a detailed analysis of the docking results to understand the binding mode of the most promising derivatives. This includes:

  • Visualizing the protein-ligand complex: To identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

  • Calculating the Root Mean Square Deviation (RMSD): To compare the docked pose with the conformation of a known inhibitor, if available.[7]

  • Correlating docking scores with experimental data: To validate the computational model and guide further lead optimization.

Visualizing the Workflow and Signaling Pathways

To better illustrate the processes involved in comparative docking analysis and the biological context of the targets, the following diagrams have been generated using Graphviz.

G Comparative Docking Analysis Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis and Validation p1 Protein Structure Retrieval (PDB) p2 Protein Preparation (Remove water, Add hydrogens) p1->p2 d1 Define Binding Site p2->d1 l1 Ligand (Imidazo[1,2-a]pyridine) Sketching l2 Ligand Energy Minimization l1->l2 l2->d1 d2 Run Docking Algorithm d1->d2 d3 Scoring and Ranking of Poses d2->d3 a1 Visualize Protein-Ligand Interactions d3->a1 a2 Compare Docking Scores and Binding Energies d3->a2 a1->a2 a3 Correlate with Experimental Data (IC50) a2->a3 Lead Identification Lead Identification a3->Lead Identification SAR Studies SAR Studies a3->SAR Studies

Caption: Workflow of a comparative molecular docking analysis.

G General Kinase Inhibition Pathway cluster_pathway Signaling Cascade cluster_inhibition Inhibition Mechanism Kinase Protein Kinase (e.g., DYRK1A, CLK1) Substrate Substrate Protein Kinase->Substrate ATP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling PhosphoSubstrate->Downstream CellularResponse Cellular Response (e.g., Proliferation, Survival) Downstream->CellularResponse Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->Kinase Binds to ATP-binding site

Caption: General mechanism of protein kinase inhibition.

References

A Comparative Analysis of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic Acid and Structurally Similar Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid with other bioactive heterocyclic compounds. The information is curated from various scientific studies to aid in drug discovery and development efforts.

Introduction to Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide range of pharmacological activities. This bicyclic system, formed by the fusion of imidazole and pyridine rings, is a key component in several commercially available drugs and numerous compounds under investigation for therapeutic use. The versatility of this scaffold allows for substitutions at various positions, leading to a diverse array of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.

Comparative Biological Activity

This section presents a comparative summary of the biological activities of this compound and related heterocyclic compounds. The data is compiled from various in vitro studies.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[1][2][3][4] The following table summarizes the cytotoxic activity of various imidazo[1,2-a]pyridine derivatives against different cancer cell lines.

Table 1: In Vitro Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives (IC₅₀ in µM)

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Imidazo[1,2-a]pyridine-based AKT inhibitor (Compound 11) -Sub-micromolar[5]
Novel Imidazo[1,2-a]pyridine (Compound 6) A375 (Melanoma)9.7[1][3]
WM115 (Melanoma)-[1][3]
HeLa (Cervical)-[1][3]
2-Arylimidazo[1,2-a]pyridinyl-3-amine (Compound 4h) MCF-7 (Breast)1 - 5.5[6]
MDA MB-231 (Breast)1 - 5.5[6]
PANC-1 (Pancreatic)1 - 5.5[6]
HCT-116 (Colon)1 - 5.5[6]
HT-29 (Colon)1 - 5.5[6]
Novel Imidazo[1,2-a]pyridine (IP-5) HCC1937 (Breast)45[7][8]
Novel Imidazo[1,2-a]pyridine (IP-6) HCC1937 (Breast)47.7[7][8]
Novel Imidazo[1,2-a]pyridine (IP-7) HCC1937 (Breast)79.6[7][8]
Covalent KRAS G12C Inhibitor (I-11) NCI-H358 (KRAS G12C mutant)Potent[9]
Antimicrobial Activity

Several imidazo[1,2-a]pyridine-3-carboxamides have been identified as potent antimicrobial agents, particularly against Mycobacterium tuberculosis.[10] These compounds often exhibit high selectivity for their microbial targets.

Table 2: In Vitro Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives (MIC in µM)

Compound/DerivativeMicroorganismMIC (µM)Reference
Imidazo[1,2-a]pyridine-3-carboxamides (Compounds 26g & 26h) M. tuberculosis (drug-sensitive/resistant)0.041 - 2.64[10]
Imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazides Various bacteria and fungi-[11][12]

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL) and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 72 hours). Include a solvent control.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[15][16][17][18][19] The broth microdilution method is a common technique for determining MIC.

Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a key signaling pathway targeted by imidazo[1,2-a]pyridine derivatives and a typical experimental workflow for evaluating their anticancer activity.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Growth Cell Growth mTORC1->Growth Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

Anticancer_Drug_Screening_Workflow cluster_workflow Experimental Workflow Start Start: Select Cancer Cell Lines Compound_Prep Prepare Serial Dilutions of Imidazo[1,2-a]pyridine Derivatives Start->Compound_Prep Cell_Treatment Treat Cells with Compounds Compound_Prep->Cell_Treatment MTT_Assay Perform MTT Assay (Assess Cell Viability) Cell_Treatment->MTT_Assay Data_Analysis Analyze Data & Determine IC50 MTT_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for Signaling Proteins) Data_Analysis->Mechanism_Study End End: Identify Lead Compounds Mechanism_Study->End

Caption: A typical workflow for screening the anticancer activity of imidazo[1,2-a]pyridine derivatives.

References

Navigating the Selectivity of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This inherent versatility, however, necessitates a thorough evaluation of the cross-reactivity of any new analogue to ensure target specificity and minimize off-target effects. This guide provides a comparative overview of the potential cross-reactivity of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid, based on the known biological activities of the broader imidazo[1,2-a]pyridine class, and outlines the experimental approaches to definitively determine its selectivity profile.

Understanding the Potential for Cross-Reactivity

While specific experimental data on the cross-reactivity of this compound is not yet publicly available, the extensive research on the imidazo[1,2-a]pyridine core suggests several potential target families for which cross-reactivity should be assessed. Derivatives of this scaffold have demonstrated activity as:

  • Kinase Inhibitors: Numerous imidazo[1,2-a]pyridine-based compounds have been developed as potent inhibitors of various protein kinases, including insulin-like growth factor-1 receptor (IGF-1R), Akt, PI3K, Mer, and Axl kinases.[1][2][3][4] These kinases are involved in crucial cellular signaling pathways regulating cell growth, proliferation, and survival.

  • GPCR Ligands: The well-known hypnotic agent Zolpidem, which contains an imidazo[1,2-a]pyridine core, acts as a modulator of the GABAa receptor, a ligand-gated ion channel.[5] This highlights the potential for other derivatives to interact with G-protein coupled receptors.

  • Anti-infective Agents: The imidazo[1,2-a]pyridine scaffold is the basis for novel anti-tuberculosis agents that target enzymes such as QcrB, a subunit of the electron transport chain.[6][7]

Given this landscape, it is plausible that this compound could exhibit affinity for one or more of these or other, as-yet-unidentified targets. A comprehensive cross-reactivity assessment is therefore a critical step in its development as a selective molecular probe or therapeutic candidate.

Hypothetical Cross-Reactivity Data Presentation

To illustrate how the selectivity of a compound is typically presented, the following table provides a hypothetical example of a kinase cross-reactivity panel.

Kinase TargetIC₅₀ (nM)% Inhibition @ 1 µM
Primary Target X 15 95%
Kinase A>10,000<10%
Kinase B1,20045%
Kinase C>10,000<5%
IGF-1R5,50020%
Akt18,00015%
PI3Kα>10,000<10%
Mer3,20030%
Axl4,10025%

This table is for illustrative purposes only. The data presented is hypothetical and does not represent actual experimental results for this compound.

Experimental Protocols for Assessing Cross-Reactivity

A definitive assessment of cross-reactivity requires rigorous experimental evaluation. Below are detailed methodologies for key experiments.

Kinase Inhibitor Profiling

Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.

Methodology:

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). Serial dilutions are then made to obtain a range of test concentrations.

  • Kinase Panel Selection: A panel of recombinant human kinases (e.g., the 468-kinase panel from Eurofins DiscoverX or a similar service) is selected to represent the human kinome.

  • Assay Principle: A common method is the ADP-Glo™ Kinase Assay (Promega). This is a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

  • Experimental Procedure:

    • The kinase, substrate, and ATP are incubated in a buffer solution.

    • The test compound (this compound) at various concentrations is added to the reaction mixture. A vehicle control (e.g., DMSO) is also included.

    • The reaction is initiated by the addition of ATP and allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added to convert the produced ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.

    • Luminescence is measured using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is inversely proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

GPCR Binding Assay

Objective: To evaluate the binding affinity of this compound to a panel of G-protein coupled receptors.

Methodology:

  • Compound and Radioligand Preparation: Stock solutions of the test compound are prepared as described above. A radiolabeled ligand known to bind to the target GPCR with high affinity is also prepared.

  • Membrane Preparation: Cell membranes expressing the target GPCR are prepared from cultured cells or tissues.

  • Assay Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor.

  • Experimental Procedure:

    • The cell membranes are incubated with the radiolabeled ligand and varying concentrations of the test compound in a suitable binding buffer.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled ligand.

    • The incubation is carried out for a specific time at a controlled temperature to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

    • The filters are washed to remove unbound radioligand.

    • The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The IC₅₀ value is determined, and the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

Visualizing Potential Signaling Pathway Interactions

The imidazo[1,2-a]pyridine scaffold has been associated with the modulation of key signaling pathways, such as the Akt/mTOR pathway. The following diagram illustrates this pathway, which could be a potential area for off-target effects.[3]

Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., IGF-1R) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotion Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->RTK Imidazopyridine->PI3K Imidazopyridine->Akt

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

Conclusion

While this compound holds promise as a novel chemical entity, its selectivity profile remains to be elucidated. Based on the established pharmacology of the imidazo[1,2-a]pyridine scaffold, a thorough investigation of its cross-reactivity against a panel of kinases, GPCRs, and other relevant targets is strongly recommended. The experimental protocols outlined in this guide provide a framework for such an evaluation, which is essential for the confident progression of this compound in drug discovery and development pipelines.

References

Benchmarking 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic Acid: A Comparative Analysis Against Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Quantitative Comparison

The following tables summarize the in vitro efficacy of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (and its analog) in comparison to standard drugs.

Table 1: Anti-Inflammatory Activity (Cyclooxygenase Inhibition)

CompoundTargetIC50 (µM)
This compoundCOX-1Hypothetical Data
This compoundCOX-2Hypothetical Data
IbuprofenCOX-1~15[1]
CelecoxibCOX-20.04[2]

Note: Data for this compound is hypothetical and for illustrative purposes.

Table 2: Anticancer Activity (Cytotoxicity against MCF-7 Breast Cancer Cell Line)

CompoundAssayIC50 (µM)
This compoundMTTHypothetical Data
DoxorubicinMTT1.65[3]

Note: Data for this compound is hypothetical and for illustrative purposes.

Table 3: Antitubercular Activity (Activity against Mycobacterium tuberculosis H37Rv)

CompoundAssayMIC (µg/mL)
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide (analog)MABA12.5[4]
IsoniazidMABA0.1 - 0.4[5]
RifampicinMABA0.1 - 0.2[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key mediators of inflammation.

Principle: The assay measures the peroxidase activity of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Protocol:

  • Enzyme Preparation: Recombinant human COX-1 or COX-2 is used.

  • Reaction Mixture: A reaction mixture is prepared containing Tris-HCl buffer, EDTA, hematin, and the enzyme.

  • Compound Incubation: The test compound (this compound or standard drugs) is pre-incubated with the enzyme at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid (the substrate) and TMPD.

  • Absorbance Measurement: The plate is incubated, and the absorbance is measured at 590 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The assay is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound or standard drug (Doxorubicin) for a specified period (e.g., 48 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow formazan crystal formation.

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[6][7]

Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.

Principle: The assay uses the Alamar Blue (resazurin) indicator, which is blue in its oxidized state and turns pink when reduced by metabolically active bacteria. A blue color indicates inhibition of bacterial growth.

Protocol:

  • Inoculum Preparation: A suspension of Mycobacterium tuberculosis (e.g., H37Rv strain) is prepared and its density is adjusted.

  • Compound Dilution: The test compound and standard drugs (Isoniazid, Rifampicin) are serially diluted in a 96-well plate.

  • Inoculation: The bacterial suspension is added to each well containing the compounds.

  • Incubation: The plate is incubated for several days to allow for bacterial growth.

  • Alamar Blue Addition: Alamar Blue reagent is added to each well.

  • Colorimetric Reading: After further incubation, the color change is observed visually or measured using a fluorometer.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key concepts related to the experimental procedures and the compound's potential mechanism of action.

experimental_workflow cluster_inflammation Anti-Inflammatory Assay cluster_cancer Anticancer Assay cluster_tb Antitubercular Assay a1 COX Enzyme a4 Prostaglandin Production a1->a4 catalyzes a2 Test Compound a2->a1 inhibits a3 Arachidonic Acid a3->a4 substrate a5 IC50 Determination a4->a5 measured for b1 MCF-7 Cells b4 Formazan Formation b1->b4 metabolize b2 Test Compound b2->b1 induces cytotoxicity b3 MTT Reagent b3->b4 reduced to b5 IC50 Determination b4->b5 quantified for c1 M. tuberculosis c4 Color Change c1->c4 reduces c2 Test Compound c2->c1 inhibits growth c3 Alamar Blue c3->c4 indicates viability c5 MIC Determination c4->c5 observed for

Figure 1: High-level workflow of the in vitro assays.

signaling_pathway cluster_cox COX Pathway in Inflammation cluster_inhibition Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Target_Compound This compound Target_Compound->COX_Enzyme Inhibition

Figure 2: Simplified COX signaling pathway and potential inhibition.

logical_relationship Compound Imidazo[1,2-a]pyridine Scaffold AntiInflammatory Anti-Inflammatory Compound->AntiInflammatory Anticancer Anticancer Compound->Anticancer Antitubercular Antitubercular Compound->Antitubercular COX COX Inhibition AntiInflammatory->COX Cytotoxicity Cellular Cytotoxicity Anticancer->Cytotoxicity Growth_Inhibition Bacterial Growth Inhibition Antitubercular->Growth_Inhibition

Figure 3: Therapeutic potential of the imidazo[1,2-a]pyridine scaffold.

References

Preclinical Powerhouses: A Comparative Guide to Imidazo[1,2-a]pyridine Analogs in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of oncology drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, yielding a multitude of analogs with potent and selective anticancer activities. This guide offers a comprehensive preclinical comparison of notable imidazo[1,2-a]pyridine derivatives, presenting key experimental data to inform researchers, scientists, and drug development professionals in their quest for novel cancer therapeutics. The following sections detail the cytotoxic profiles, mechanisms of action, and in vivo efficacy of these promising compounds.

Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Analogs

The in vitro cytotoxic activity of various imidazo[1,2-a]pyridine analogs has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological processes, are summarized below.

Compound/AnalogTarget/MechanismCancer Cell LineIC50 (µM)Reference
MBM-17 (42c) Nek2 InhibitorHCT-116 (Colon)0.003 (Nek2)[1]
MBM-55 (42g) Nek2 InhibitorHCT-116 (Colon)0.001 (Nek2)[1]
Compound 22e c-Met InhibitorEBC-1 (Lung)0.045[2]
Compound 31 c-Met InhibitorEBC-1 (Lung)0.0128[3]
IP-5 Apoptosis/Cell Cycle ArrestHCC1937 (Breast)45[4]
IP-6 Apoptosis/Cell Cycle ArrestHCC1937 (Breast)47.7[4]
Compound 6 PI3K/Akt/mTOR Pathway InhibitorA375 (Melanoma)9.7[5]
Compound 12b General CytotoxicityHep-2 (Laryngeal), MCF-7 (Breast), A375 (Skin)11[6]
HB9 General CytotoxicityA549 (Lung)50.56[7]
HB10 General CytotoxicityHepG2 (Liver)51.52[7]
Cisplatin (Control) DNA Alkylating AgentA549 (Lung)53.25[7]
Cisplatin (Control) DNA Alkylating AgentHepG2 (Liver)54.81[7]

In Vivo Efficacy in Xenograft Models

Select imidazo[1,2-a]pyridine analogs have demonstrated significant anti-tumor activity in in vivo preclinical models, validating their therapeutic potential.

CompoundAnimal ModelCancer TypeDosing RegimenTumor Growth Inhibition (TGI)Reference
MBM-17S Nude MiceColon Cancer (HCT-116 xenograft)Not SpecifiedSignificant[1]
MBM-55S Nude MiceColon Cancer (HCT-116 xenograft)Not SpecifiedSignificant[1]
Compound 22e Nude MiceLung Cancer (EBC-1 xenograft)50 mg/kg, oral62.9%[2]
Compound 22e Nude MiceLung Cancer (EBC-1 xenograft)100 mg/kg, oral75.0%[2]

Signaling Pathways and Mechanisms of Action

Imidazo[1,2-a]pyridine analogs exert their anticancer effects through the modulation of various critical signaling pathways involved in cell proliferation, survival, and metastasis.

PI3K/Akt/mTOR Pathway Inhibition

Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival that is frequently dysregulated in cancer.[5][8][9][10][11] By targeting key kinases in this pathway, such as PI3K and mTOR, these compounds can induce cell cycle arrest and apoptosis.[5]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Imidazo[1,2-a]pyridine Analog Imidazo[1,2-a]pyridine Analog Imidazo[1,2-a]pyridine Analog->PI3K Imidazo[1,2-a]pyridine Analog->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine analogs.

Nek2 Kinase Inhibition

NIMA-related kinase 2 (Nek2) is a crucial regulator of centrosome separation and mitotic progression. Its overexpression in various cancers is associated with aneuploidy and poor prognosis.[1][12] Specific imidazo[1,2-a]pyridine analogs, such as MBM-17 and MBM-55, have been developed as highly potent and selective Nek2 inhibitors, leading to cell cycle arrest and apoptosis.[1]

Nek2_Inhibition_Workflow cluster_mitosis Mitosis Centrosome Duplication Centrosome Duplication Nek2 Nek2 Centrosome Duplication->Nek2 Centrosome Separation Centrosome Separation Nek2->Centrosome Separation Cell Cycle Arrest Cell Cycle Arrest Nek2->Cell Cycle Arrest Mitotic Spindle Formation Mitotic Spindle Formation Centrosome Separation->Mitotic Spindle Formation Cell Division Cell Division Mitotic Spindle Formation->Cell Division Imidazo[1,2-a]pyridine Analog Imidazo[1,2-a]pyridine Analog Imidazo[1,2-a]pyridine Analog->Nek2 Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Mechanism of action for Nek2-inhibiting imidazo[1,2-a]pyridine analogs.

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in tumor cell proliferation, survival, invasion, and angiogenesis. Dysregulation of the HGF/c-Met signaling pathway is a hallmark of many cancers.[2][3] Imidazo[1,2-a]pyridine derivatives have been designed as potent and selective c-Met inhibitors, effectively blocking downstream signaling.[2][3]

cMet_Signaling_Pathway HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor Downstream Signaling (e.g., RAS/MAPK, PI3K/Akt) Downstream Signaling (e.g., RAS/MAPK, PI3K/Akt) c-Met Receptor->Downstream Signaling (e.g., RAS/MAPK, PI3K/Akt) Cell Proliferation, Survival, Invasion Cell Proliferation, Survival, Invasion Downstream Signaling (e.g., RAS/MAPK, PI3K/Akt)->Cell Proliferation, Survival, Invasion Imidazo[1,2-a]pyridine Analog Imidazo[1,2-a]pyridine Analog Imidazo[1,2-a]pyridine Analog->c-Met Receptor

Caption: Inhibition of c-Met signaling by imidazo[1,2-a]pyridine analogs.

Detailed Experimental Protocols

To ensure the reproducibility and further investigation of the presented findings, detailed protocols for key in vitro and in vivo assays are provided below.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[13][14]

  • Compound Treatment: Treat cells with various concentrations of the imidazo[1,2-a]pyridine analogs for 48-72 hours.[4]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[13]

  • Absorbance Measurement: Agitate the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[13]

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentration of the imidazo[1,2-a]pyridine analog for the indicated time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.[15]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis: Add additional binding buffer and analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[16]

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of compounds in a living organism.

  • Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, such as a 1:1 mixture of culture medium and Matrigel.[17]

  • Tumor Inoculation: Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of immunodeficient mice (e.g., nude or SCID mice).[17][18]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.[19]

  • Compound Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the imidazo[1,2-a]pyridine analog via the desired route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule.[2][18]

  • Efficacy Evaluation: At the end of the study, sacrifice the mice, excise the tumors, and measure their weight. Calculate the tumor growth inhibition (TGI).[2]

Kinase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Assay Setup: In a microplate, combine the kinase, a suitable substrate (e.g., a peptide), and ATP in a reaction buffer.

  • Compound Addition: Add various concentrations of the imidazo[1,2-a]pyridine analog to the wells.

  • Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays that quantify the amount of ATP consumed or antibody-based methods that detect the phosphorylated substrate.[20]

  • IC50 Determination: Calculate the concentration of the compound that inhibits 50% of the kinase activity.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Lines Cancer Cell Lines Cytotoxicity_Assay MTT Assay Cell_Lines->Cytotoxicity_Assay Apoptosis_Assay Annexin V/PI Staining Cell_Lines->Apoptosis_Assay IC50_Values Determine IC50 Cytotoxicity_Assay->IC50_Values Apoptosis_Quantification Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quantification Kinase_Assay Kinase Inhibition Assay Kinase_Inhibition Determine Kinase IC50 Kinase_Assay->Kinase_Inhibition Xenograft Tumor Xenograft Model IC50_Values->Xenograft Animal_Model Immunodeficient Mice Animal_Model->Xenograft Efficacy_Study TGI Measurement Xenograft->Efficacy_Study

Caption: General experimental workflow for preclinical evaluation of imidazo[1,2-a]pyridine analogs.

References

A Comparative Analysis of Pyridine Carboxylic Acid Isomers as Enzyme Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the pyridine carboxylic acid scaffold stands out as a privileged structure, forming the backbone of numerous therapeutic agents.[1][2] The three structural isomers—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—exhibit a remarkable breadth of biological activities, largely stemming from their ability to interact with and modulate the function of various enzymes.[1][2][3] This guide provides a comparative analysis of these isomers as enzyme inhibitors, offering insights into their mechanisms of action, target specificity, and the experimental methodologies used to characterize their inhibitory potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile scaffolds in their own research.

Introduction to Pyridine Carboxylic Acid Isomers

The seemingly subtle shift in the position of the carboxylic acid group around the pyridine ring dramatically influences the electronic distribution, steric profile, and hydrogen bonding capacity of each isomer. These differences, in turn, dictate their interactions with the intricate topographies of enzyme active sites and allosteric pockets, leading to a diverse range of inhibitory activities. This guide will delve into the specific enzyme targets of each isomer, presenting a comparative overview of their potency and mechanism of action.

Comparative Enzyme Inhibition Profiles

The following sections detail the known enzyme inhibitory activities of picolinic, nicotinic, and isonicotinic acids. While a direct comparison of all three isomers against a single enzyme is not always available in the literature, this analysis brings together data from various studies to highlight their distinct and overlapping target profiles.

Picolinic Acid: A Chelator and Broad-Spectrum Inhibitor

Picolinic acid, a metabolite of the amino acid tryptophan, is a well-known chelator of divalent metal ions.[4] This property is central to its mechanism of inhibition for several metalloenzymes.

  • Dopamine β-monooxygenase (DBM): Picolinic acid and its derivatives are inhibitors of DBM, a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine.[5] The proposed mechanism involves the carboxylate group of picolinic acid interacting with the copper ion at the active site.[5]

  • α-Amylase and Carboxypeptidase A: Studies have demonstrated that picolinic acid can inhibit the activity of digestive enzymes such as α-amylase and carboxypeptidase A.[6]

  • Viral Enzymes and Entry Mechanisms: Picolinic acid has shown broad-spectrum antiviral activity against enveloped viruses, including SARS-CoV-2 and influenza A virus.[7] Its mechanism involves compromising the integrity of the viral membrane and inhibiting virus-cellular membrane fusion.[7] Furthermore, rhenium(I) complexes of picolinic acid have been shown to inhibit the SARS-CoV-2 main protease (3CLpro) with IC50 values in the low micromolar range.[8]

Nicotinic Acid: A Modulator of Metabolic Enzymes

Nicotinic acid, also known as niacin or vitamin B3, is a crucial component of the coenzymes NAD+ and NADP+.[9][10] Beyond its role as a vitamin, it exhibits inhibitory activity against several key enzymes involved in metabolism and signaling.

  • Cytochrome P450 (CYP) Enzymes: Nicotinic acid inhibits several CYP isoforms, including CYP2D6, CYP3A4, and CYP2E1. The inhibition occurs through the coordination of the pyridine nitrogen atom to the heme iron in the enzyme's active site.[11][12]

  • Diacylglycerol O-acyltransferase 2 (DGAT2): Nicotinic acid directly inhibits DGAT2, a key enzyme in triglyceride synthesis.[13][14] This inhibition is a contributing factor to its lipid-lowering effects.[13]

  • Nicotinic Acid Phosphoribosyltransferase (NAPRTase): While not an inhibitor in the traditional sense, nicotinic acid is a substrate for NAPRTase, a key enzyme in the Preiss-Handler pathway for NAD+ synthesis.[15] Understanding the kinetics of this interaction is crucial for elucidating the metabolic effects of nicotinic acid.

Isonicotinic Acid: A Prodrug Metabolite with Antimycobacterial Implications

Isonicotinic acid is most famously known as the core structure of the antituberculosis drug isoniazid. While isoniazid is the active inhibitor, isonicotinic acid is a key metabolite.[16][17]

  • Metabolite of Isoniazid: Isoniazid is a prodrug that is activated by the mycobacterial enzyme KatG. The activated form then covalently modifies enzymes involved in mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[9] Isonicotinic acid is a product of isoniazid metabolism, and its presence can be an indicator of isoniazid activity.[16] Direct inhibitory data for isonicotinic acid itself is less common, as its primary relevance is in the context of its parent drug.

  • Cytochrome P450 Metabolism: The conversion of isoniazid to isonicotinic acid can be catalyzed by human cytochrome P450 enzymes.[16]

Quantitative Comparison of Inhibitory Potency

To facilitate a direct comparison, the following table summarizes the available quantitative data (IC50 and Ki values) for the enzyme inhibitory activities of the pyridine carboxylic acid isomers. It is important to note that these values are from different studies and experimental conditions may vary. For a more direct comparison, it is recommended to express IC50 values as pIC50 (-log(IC50)).[18]

IsomerEnzyme TargetPotency (IC50 / Ki)pIC50 / pKi
Nicotinic Acid CYP2D6Ki = 3.8 ± 0.3 mM[11][12]2.42
CYP3A4Ki = 13 ± 3 mM[11][12]1.89
CYP2E1Ki = 13 ± 8 mM[11][12]1.89
Picolinic Acid (as a Rhenium complex) SARS-CoV-2 3CLproIC50 in the low µM range[8]~5-6

Note: The variability of IC50 and Ki data from different sources should be considered when making direct comparisons.[19]

Experimental Protocols for Enzyme Inhibition Assays

The following are detailed, step-by-step methodologies for key experiments to assess the enzyme inhibitory potential of pyridine carboxylic acid isomers.

Protocol 1: Spectrophotometric Coupled Enzyme Assay for Nicotinamidase

This assay is suitable for enzymes that produce a product that can be utilized by a second, "coupling" enzyme to generate a spectrophotometrically detectable signal. This example is adapted for nicotinamidase, which converts nicotinamide to nicotinic acid and ammonia.[20][21]

Principle: The ammonia produced by nicotinamidase is used by glutamate dehydrogenase (GDH) to convert α-ketoglutarate to glutamate, a reaction that consumes NADPH. The decrease in NADPH concentration is monitored by the change in absorbance at 340 nm.[20][21]

Materials:

  • Nicotinamidase enzyme

  • Nicotinamide (substrate)

  • Pyridine carboxylic acid isomer (inhibitor)

  • Glutamate Dehydrogenase (GDH) (coupling enzyme)

  • α-ketoglutarate

  • NADPH

  • HEPES buffer (pH 8.0)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing 100 mM HEPES buffer (pH 8.0), a saturating concentration of α-ketoglutarate, and a known concentration of NADPH.

  • Add a high concentration of GDH to ensure it is not the rate-limiting step.

  • Add the desired concentration of the pyridine carboxylic acid isomer to be tested. A range of concentrations should be used to determine IC50 values.

  • Initiate the reaction by adding a known concentration of nicotinamidase.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • The rate of the reaction is proportional to the rate of change in absorbance.

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • Plot the initial velocity as a function of the inhibitor concentration to determine the IC50 value.

Logical Flow of the Coupled Enzyme Assay

Coupled_Enzyme_Assay cluster_primary Primary Reaction cluster_coupling Coupling Reaction cluster_detection Detection Nicotinamide Nicotinamide Nicotinamidase Nicotinamidase Nicotinamide->Nicotinamidase Substrate Nicotinic_Acid Nicotinic_Acid Nicotinamidase->Nicotinic_Acid Product 1 Ammonia Ammonia Nicotinamidase->Ammonia Product 2 GDH Glutamate Dehydrogenase Ammonia->GDH alpha_KG α-Ketoglutarate alpha_KG->GDH Glutamate Glutamate GDH->Glutamate NADP NADP+ GDH->NADP NADPH NADPH NADPH->GDH Spectrophotometer Spectrophotometer NADP->Spectrophotometer Monitor A340 decrease Inhibitor Pyridine Carboxylic Acid Inhibitor->Nicotinamidase Inhibits

Caption: Workflow of a coupled enzyme assay for nicotinamidase inhibition.

Protocol 2: Cell-Free Extract Activity Assay for Picolinic Acid Hydroxylase

This protocol is designed to measure the activity of an enzyme, such as picolinic acid hydroxylase, in a crude cell extract.

Principle: The activity of picolinic acid hydroxylase is determined by measuring the formation of its product, 6-hydroxypicolinic acid (6HPA), which has a distinct absorbance maximum at 310 nm.[22]

Materials:

  • Bacterial cells expressing picolinic acid hydroxylase

  • Picolinic acid (substrate)

  • Phosphate buffer (50 mM, pH 7.0)

  • Electron acceptor (e.g., phenazine methosulfate - PMS)

  • Sonicator

  • Centrifuge

  • Spectrophotometer capable of reading at 310 nm

Procedure:

  • Preparation of Cell-Free Extract:

    • Harvest bacterial cells grown in the presence of picolinic acid.

    • Resuspend the cells in 50 mM phosphate buffer (pH 7.0).

    • Disrupt the cells by sonication on ice.

    • Centrifuge the sonicate at high speed to pellet cell debris.

    • Collect the supernatant, which is the cell-free extract.

  • Enzyme Assay:

    • In a cuvette, prepare a reaction mixture containing the cell-free extract and the electron acceptor (e.g., 0.1 mM PMS).

    • Initiate the reaction by adding picolinic acid (e.g., 0.1 mM).

    • Monitor the increase in absorbance at 310 nm over time.

    • The rate of increase in absorbance is proportional to the enzyme activity.

  • Inhibition Assay:

    • To test for inhibition, pre-incubate the cell-free extract with various concentrations of the test inhibitor (another pyridine carboxylic acid isomer or a derivative) before adding the substrate.

    • Follow the same procedure as the enzyme assay to measure the reaction rate in the presence of the inhibitor.

    • Calculate the percent inhibition and determine the IC50 value.

Workflow for Cell-Free Extract Enzyme Inhibition Assay

Cell_Free_Assay cluster_prep Cell-Free Extract Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Cells Bacterial Cells Sonication Sonication Cells->Sonication Centrifugation Centrifugation Sonication->Centrifugation Cell_Free_Extract Cell-Free Extract (Supernatant) Centrifugation->Cell_Free_Extract Reaction_Mix Reaction Mixture: - Cell-Free Extract - Buffer - Electron Acceptor Cell_Free_Extract->Reaction_Mix Incubation Pre-incubation Reaction_Mix->Incubation Inhibitor Test Inhibitor (Pyridine Carboxylic Acid) Inhibitor->Incubation Substrate Substrate (Picolinic Acid) Measurement Spectrophotometric Measurement (310 nm) Substrate->Measurement Incubation->Substrate Add to initiate Data Absorbance vs. Time Measurement->Data Calculation Calculate % Inhibition Determine IC50 Data->Calculation

Sources

Safety Operating Guide

Proper Disposal of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Disposal Information

This document provides a comprehensive guide for the proper disposal of 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS Number: 874605-59-1). This compound is categorized as hazardous, and adherence to strict disposal protocols is essential to ensure the safety of laboratory personnel and the protection of the environment. The information herein is intended for researchers, scientists, and drug development professionals.

Hazard Profile

Based on available safety information, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

The mandatory precautionary statement for disposal is:

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

This profile underscores the necessity of treating this compound as hazardous waste and handling it with appropriate personal protective equipment (PPE) at all times.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is based on general best practices for hazardous chemical waste and information from safety data sheets of structurally similar compounds.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.

  • If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.

2. Waste Collection:

  • Solid Waste:

    • Carefully sweep up any solid material, avoiding dust generation.[2][3]

    • Place the collected solid into a clearly labeled, sealed container suitable for hazardous waste.

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as weighing paper, gloves, and pipette tips, must be considered contaminated.

    • Dispose of these materials in the same designated hazardous waste container.

  • Empty Containers:

    • "Empty" containers that held the compound should be treated as hazardous waste unless properly decontaminated.

    • Rinse the container three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.

    • Place the rinsed container in a designated waste stream for empty chemical containers, if available, or dispose of it as hazardous waste.

3. Waste Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong bases, amines, and reducing agents.[2]

  • The storage area should be clearly marked as a hazardous waste accumulation point.

4. Labeling:

  • The hazardous waste container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Harmful," "Toxic")

    • The accumulation start date.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) if available, or at a minimum, the chemical name and known hazard information.

  • Never dispose of this compound down the drain or in regular trash.[2]

Summary of Safety and Disposal Data

ParameterInformationSource
Chemical Name This compound-
CAS Number 874605-59-1-
Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)-
Disposal Precaution P501: Dispose of contents/container to an approved waste disposal plant.[1]
Incompatible Materials Strong oxidizing agents, Strong bases, Amines, Reducing Agent.[2]
Accidental Release Sweep up and shovel into suitable containers for disposal.[2]

Chemical Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Identify Waste: this compound is_hazardous Is the waste hazardous? start->is_hazardous ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) is_hazardous->ppe Yes (H302, H312, H332) non_hazardous Follow institutional guidelines for non-hazardous waste (Not Applicable for this compound) is_hazardous->non_hazardous No collect Collect waste in a sealed, compatible container ppe->collect label_waste Label container as 'Hazardous Waste' with chemical name and hazards collect->label_waste store Store in a designated, secure area label_waste->store dispose Arrange for pickup by a licensed waste disposal company store->dispose

Caption: Disposal Workflow for this compound.

Disclaimer: This information is provided as a general guide. Always consult the specific Safety Data Sheet (SDS) for the compound and adhere to all local, state, and federal regulations for hazardous waste disposal. It is the responsibility of the waste generator to properly characterize and dispose of their chemical waste. If you are unsure, contact your institution's Environmental Health and Safety (EHS) department.

References

A Senior Application Scientist's Guide to Handling 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic Acid: A Framework for Laboratory Safety

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid. As drug development professionals, our commitment to safety is as paramount as our scientific objectives. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The information is synthesized from safety data sheets of structurally similar compounds, as specific data for this molecule is not widely available. This approach, grounded in chemical analogy, provides a robust framework for risk mitigation.

Hazard Assessment: Understanding the Adversary

Before any handling, a thorough understanding of the potential hazards is critical. Based on data from close structural analogs like 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid and the parent Imidazo[1,2-a]pyridine-3-carboxylic acid, we can anticipate a similar hazard profile for the 2,8-dimethyl derivative.[1][2][3]

Anticipated Hazards:

  • Acute Oral Toxicity: Expected to be harmful if swallowed.[1]

  • Skin Irritation: Direct contact is likely to cause skin irritation.[1][2][4]

  • Serious Eye Irritation: The compound is expected to be a serious eye irritant. Direct contact can cause significant discomfort or damage.[1][2][4]

  • Respiratory Irritation: As a solid, likely in powder form, airborne dust presents an inhalation hazard that may cause respiratory tract irritation.[1][2][4]

These classifications necessitate a stringent adherence to the personal protective equipment (PPE) and engineering controls outlined below.

The First Line of Defense: Engineering Controls

PPE is the last line of defense. Your primary protection comes from robust engineering controls designed to minimize exposure.

  • Chemical Fume Hood: All work involving the handling of solid this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne particles and vapors, preventing them from entering the laboratory environment and your breathing zone.

  • Ventilation: The laboratory must have adequate general ventilation to ensure air quality and to dilute any fugitive emissions.[3]

  • Safety Stations: An operational eyewash station and safety shower must be located in immediate proximity to the handling area.[2][3] Their location and functionality should be checked weekly.

Personal Protective Equipment (PPE): Your Essential Armor

The selection of PPE is not a matter of preference but a requirement dictated by the chemical's hazard profile. The following table summarizes the minimum PPE required for handling this compound.

Protection Type Required Equipment Rationale & Standard
Eye & Face Chemical Splash GogglesProtects against dust particles and splashes. Must meet ANSI Z87.1 standards.[5]
Face Shield (in addition to goggles)Required when there is a significant risk of splashing or energetic reactions.[5][6]
Hand Disposable Nitrile GlovesProvides protection against incidental contact. Inspect gloves for tears or holes before each use.[6]
Double-GlovingRecommended for all handling procedures to provide an extra layer of protection.
Body Flame-Resistant Laboratory CoatA fully buttoned lab coat protects the skin on the arms and torso from contamination.[5]
Respiratory NIOSH-approved RespiratorRequired if work cannot be conducted in a fume hood or if there is a risk of generating significant dust. Use requires a formal respiratory protection program, including fit testing.[2][6]
Footwear Closed-toe ShoesProtects feet from spills. Open-toed shoes are never permissible in a laboratory setting.[5]
PPE Selection Workflow

The decision-making process for selecting appropriate PPE should be systematic. The following diagram illustrates a logical workflow for this process.

PPE_Selection_Workflow PPE Selection Workflow for Chemical Handling cluster_assessment Hazard Assessment cluster_final Final Protocol Start Identify Chemical: 2,8-Dimethylimidazo[1,2-a]pyridine- 3-carboxylic acid Assess Assess Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant - Harmful if Swallowed Start->Assess Eyes Eye Hazard? (Yes) -> Goggles Assess->Eyes Skin Skin Hazard? (Yes) -> Lab Coat, Gloves Eyes->Skin Inhalation Inhalation Hazard? (Yes) -> Fume Hood / Respirator Skin->Inhalation Spill Spill/Splash Risk? (Yes) -> Face Shield, Double Gloves Inhalation->Spill Protocol Mandatory PPE: - Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes Spill->Protocol Spill_Response_Plan Chemical Spill Response Protocol cluster_action Chemical Spill Response Protocol cluster_cleanup Chemical Spill Response Protocol cluster_final Chemical Spill Response Protocol Spill Spill Occurs Alert Alert Personnel & Assess Risk Spill->Alert Evacuate Large/Unknown Spill: Evacuate & Call Emergency Alert->Evacuate High Risk SmallSpill Small & Controllable Spill Alert->SmallSpill Low Risk Contain Contain Spill (Cover with absorbent) SmallSpill->Contain Collect Collect Waste (Use appropriate tools) Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste (Follow regulations) Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Step-by-step protocol for responding to a chemical spill.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. [1][3]* Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention. [1][3]* Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. [1][3]* Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. [1]

Disposal Plan
  • Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

  • Dispose of unused material and contaminated items (gloves, weighing paper, absorbent pads) in a designated, sealed, and clearly labeled hazardous waste container. [2][7]Do not mix with other waste streams unless explicitly permitted.

By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust and scientific integrity. This guide serves as a starting point; always supplement this information with a thorough review of the specific Safety Data Sheet provided by the manufacturer and your institution's safety policies.

References

  • Benchchem. Pyridine-2-Carboxylic Anhydride: A Technical Guide to Synthesis and Properties.
  • Fisher Scientific. (2023-09-05). SAFETY DATA SHEET: 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid.
  • Fisher Scientific. (2023-09-05). SAFETY DATA SHEET: Imidazo[1,2-a]pyridine-3-carboxylic acid.
  • Fisher Scientific. (2025-12-18). SAFETY DATA SHEET: Picolinic acid.
  • Benchchem. An In-depth Technical Guide to Pyridine-2,5-dicarboxylic Acid.
  • Sigma-Aldrich. (2024-09-08). SAFETY DATA SHEET: Imidazo[1,2-a]pyridine.
  • Sigma-Aldrich. (2024-09-08). SAFETY DATA SHEET: pyridine-2-carboxylic acid.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid, 97%.
  • American Chemistry Council. (n.d.). Protective Equipment.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.